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  • Product: Disperse Blue 26
  • CAS: 3860-63-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Disperse Blue 26: Chemical Structure, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals Introduction Disperse Blue 26, an anthraquinone-based dye, is a synthetic colorant primarily utilized in the textile industry for dyeing hydrophobic fibers...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 26, an anthraquinone-based dye, is a synthetic colorant primarily utilized in the textile industry for dyeing hydrophobic fibers such as polyester, nylon, and cellulose acetate. Its characteristic bright blue hue and good fastness properties have led to its widespread use. However, its potential toxicological and environmental impacts necessitate a thorough understanding of its chemical and physical characteristics, as well as reliable methods for its detection and analysis. This technical guide provides a comprehensive overview of Disperse Blue 26, including its chemical structure, physicochemical properties, synthesis, analytical methodologies, and a summary of its known toxicological and environmental fate.

Chemical Structure and Identification

Disperse Blue 26 is chemically known as 1,5-dihydroxy-4,8-bis(methylamino)anthracene-9,10-dione.[1][2] Its structure is characterized by a central anthraquinone core with hydroxyl and methylamino substituents that act as auxochromes, influencing its color and affinity for synthetic fibers.

IdentifierValue
IUPAC Name 1,5-dihydroxy-4,8-bis(methylamino)anthracene-9,10-dione[1][2]
CAS Number 3860-63-7[1][2]
C.I. Number 63305[3]
Molecular Formula C₁₆H₁₄N₂O₄[1][2]
Molecular Weight 298.29 g/mol [2]
Canonical SMILES CNC1=C2C(=C(C=C1)O)C(=O)C3=C(C=CC(=C3C2=O)O)NC
InChI Key OKZNPGWYVNZKKZ-UHFFFAOYSA-N

Physicochemical Properties

The physicochemical properties of Disperse Blue 26 are crucial for understanding its behavior in various applications and environmental systems.

PropertyValueReference
Appearance Navy blue powder[]
Melting Point 217 °C
Boiling Point 614.3 °C at 760 mmHg[]
Density 1.53 g/cm³[]
Water Solubility Very low
Solubility Soluble in ethanol, acetone, and benzene.[3]

Experimental Protocols

Synthesis of Disperse Blue 26

A common manufacturing method for Disperse Blue 26 involves the reaction of 1,5-dihydroxy-4,8-dinitroanthracene-9,10-dione with methanamine.[3] An alternative method is the methylation of 1,5-diamino-4,8-dihydroxyanthracene-9,10-dione using sulfuric acid.[3]

Illustrative Laboratory-Scale Synthesis:

  • Starting Material: 1,5-dihydroxy-4,8-dinitroanthracene-9,10-dione.

  • Reagent: Aqueous solution of methylamine (methanamine).

  • Procedure:

    • Suspend the starting material in an aqueous medium.

    • Add the methylamine solution to the suspension.

    • Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and filter the solid product.

    • Wash the product with water to remove unreacted starting materials and byproducts.

    • Dry the purified Disperse Blue 26 powder.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a standard method for the detection and quantification of Disperse Blue 26 in various matrices, including textiles and environmental samples.[5][6][7][8][9]

  • Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column and a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is suitable.

  • Mobile Phase: A gradient elution is typically employed, often consisting of a mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate).[6][9]

  • Sample Preparation (Textiles):

    • Cut the textile sample into small pieces.

    • Extract the dye using a suitable solvent such as methanol or dimethylformamide (DMF) with the aid of ultrasonication.[7]

    • Filter the extract to remove any solid particles.

    • Dilute the extract with the mobile phase to a concentration within the calibration range.

  • Quantification: A calibration curve is constructed using standard solutions of Disperse Blue 26 of known concentrations. The concentration in the sample is determined by comparing its peak area to the calibration curve.

UV-Visible Spectrophotometry

UV-Vis spectrophotometry can be used for the quantification of Disperse Blue 26, particularly in simpler matrices.[7][10][11][12][13]

  • Procedure:

    • Determine the wavelength of maximum absorbance (λmax) of Disperse Blue 26 in a suitable solvent (e.g., methanol) by scanning across the UV-visible spectrum.

    • Prepare a series of standard solutions of Disperse Blue 26 of known concentrations.

    • Measure the absorbance of each standard solution at the λmax.

    • Construct a Beer-Lambert law calibration curve by plotting absorbance versus concentration.

    • Measure the absorbance of the sample solution at λmax and determine its concentration from the calibration curve.

Toxicological Assessment

Disperse Blue 26 is known to have skin sensitization properties and is an eye irritant.[14] Toxicological assessments are typically performed following standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Skin Sensitization: Murine Local Lymph Node Assay (LLNA)

The LLNA is a widely accepted method for assessing the skin sensitization potential of chemicals.[14][15][16][17][18]

  • Principle: The assay measures the proliferation of lymphocytes in the lymph nodes draining the site of application of the test substance. A significant increase in proliferation compared to a vehicle control indicates a sensitization potential.

  • Methodology:

    • A minimum of three concentrations of Disperse Blue 26, along with a vehicle control and a positive control, are prepared in a suitable vehicle (e.g., acetone:olive oil).

    • The test substance is applied to the dorsal surface of the ears of mice for three consecutive days.

    • On day 5, the mice are injected with a labeling substance (e.g., ³H-methyl thymidine or BrdU) that is incorporated into the DNA of proliferating cells.[17]

    • On day 6, the draining auricular lymph nodes are excised, and the proliferation of lymphocytes is measured.

    • A Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. An SI of 3 or greater is typically considered a positive result.[17]

Eye Irritation: In Vitro Methods

To reduce the use of animal testing, in vitro methods are increasingly employed to assess eye irritation potential.[19][20][21][22][23]

  • Bovine Corneal Opacity and Permeability (BCOP) Assay (OECD TG 437):

    • Bovine corneas are obtained from a slaughterhouse and mounted in a specialized holder.

    • The test substance is applied to the epithelial surface of the cornea.

    • After a defined exposure period, the substance is rinsed off.

    • Corneal opacity is measured using an opacitometer, and permeability is assessed by measuring the passage of a fluorescent dye (e.g., sodium fluorescein) through the cornea.

    • The results are used to classify the irritation potential of the substance.

  • Reconstructed Human Cornea-like Epithelium (RhCE) Test Method (OECD TG 492):

    • A three-dimensional model of the human corneal epithelium is used.

    • The test substance is applied to the surface of the tissue model.

    • After exposure, cell viability is determined using a colorimetric assay (e.g., MTT assay).[21]

    • A reduction in cell viability below a certain threshold indicates eye irritation potential.

Environmental Fate

Biodegradation

The environmental persistence of Disperse Blue 26 is a concern, and studies have investigated its biodegradability. Fungal species, in particular, have shown potential for degrading this dye.

Aerobic Biodegradation Test (e.g., OECD 301 B - CO₂ Evolution Test)

This test determines the ready biodegradability of a substance in an aerobic aqueous medium.[1][24][25][26][27]

  • Principle: The test substance is incubated with an inoculum (e.g., activated sludge) in a mineral medium. The amount of carbon dioxide produced from the microbial degradation of the test substance is measured over a 28-day period.

  • Methodology:

    • A defined concentration of Disperse Blue 26 is added to a mineral medium containing a microbial inoculum.

    • The mixture is incubated in a sealed vessel with aeration (CO₂-free air).

    • The evolved CO₂ is trapped in a solution of barium hydroxide or sodium hydroxide, and the amount is quantified by titration.

    • The percentage of biodegradation is calculated based on the theoretical amount of CO₂ that would be produced if the substance were completely mineralized.

    • A substance is considered "readily biodegradable" if it reaches a biodegradation level of >60% within a 10-day window during the 28-day test.

Visualizations

Biodegradation_Workflow Workflow for Biodegradation Assessment of Disperse Blue 26 cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis cluster_data 4. Data Interpretation Inoculum Inoculum Preparation (e.g., Activated Sludge) Incubation Aerobic Incubation (28 days) in sealed vessels Inoculum->Incubation Medium Mineral Medium Preparation Medium->Incubation TestSubstance Disperse Blue 26 (Test Substance) TestSubstance->Incubation CO2_trapping CO2 Trapping (e.g., Ba(OH)2 solution) Incubation->CO2_trapping Evolved CO2 Titration Titration of Trapping Solution CO2_trapping->Titration Calculation Calculation of % Biodegradation Titration->Calculation Classification Classification (Readily Biodegradable?) Calculation->Classification

Caption: Experimental workflow for assessing the aerobic biodegradability of Disperse Blue 26.

Toxicological_Assessment_Workflow Workflow for Toxicological Assessment of Disperse Blue 26 cluster_skin Skin Sensitization Assessment (LLNA) cluster_eye Eye Irritation Assessment (In Vitro) Prep_Skin Preparation of Test Substance and Controls Application_Skin Topical Application to Mouse Ears (3 days) Prep_Skin->Application_Skin Labeling Injection of Proliferation Marker Application_Skin->Labeling Dissection Excision of Draining Lymph Nodes Labeling->Dissection Analysis_Skin Measurement of Lymphocyte Proliferation Dissection->Analysis_Skin Result_Skin Calculation of Stimulation Index (SI) Analysis_Skin->Result_Skin Prep_Eye Preparation of Test Substance Application_Eye Application to Corneal Model (e.g., BCOP) Prep_Eye->Application_Eye Measurement_Eye Measurement of Opacity and Permeability Application_Eye->Measurement_Eye Result_Eye Classification of Irritation Potential Measurement_Eye->Result_Eye

Caption: Workflow for the toxicological assessment of Disperse Blue 26.

Conclusion

Disperse Blue 26 is a commercially significant anthraquinone dye with well-characterized chemical and physical properties. Standardized analytical methods, such as HPLC and UV-Vis spectrophotometry, are available for its reliable quantification. Toxicological data indicate that it is a skin sensitizer and an eye irritant, and assessments of these endpoints should follow established protocols like the OECD guidelines. While its low water solubility may limit its mobility in aqueous environments, its potential for persistence and the generation of harmful degradation products warrant further investigation into its environmental fate and biodegradation pathways. This guide provides a foundational understanding for researchers and professionals working with or encountering Disperse Blue 26, emphasizing the importance of appropriate handling and analytical vigilance.

References

Exploratory

An In-Depth Technical Guide to Disperse Blue 26 for Researchers and Drug Development Professionals

Introduction Disperse Blue 26 (C.I. 63305) is an anthraquinone-based dye with the CAS Number 3860-63-7.[1][2] Primarily utilized in the textile industry for dyeing synthetic fibers, its molecular structure and biological...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Disperse Blue 26 (C.I. 63305) is an anthraquinone-based dye with the CAS Number 3860-63-7.[1][2] Primarily utilized in the textile industry for dyeing synthetic fibers, its molecular structure and biological activity have drawn attention from toxicologists and researchers in the environmental and health sciences.[2] This technical guide provides a comprehensive overview of Disperse Blue 26, including its physicochemical properties, synthesis, analytical methods, and toxicological profile, with a particular focus on its potential as an endocrine disruptor and skin sensitizer. This information is intended to be a valuable resource for researchers, scientists, and professionals in drug development who may encounter this compound in their studies or who are interested in the biological activities of small molecules with similar scaffolds.

Physicochemical Properties of Disperse Blue 26

Disperse Blue 26 is a navy-blue powder with a molecular formula of C₁₆H₁₄N₂O₄ and a molecular weight of approximately 298.29 g/mol .[1][2] It is soluble in organic solvents such as ethanol, acetone, and benzene, and exhibits poor solubility in water.[2]

PropertyValueReference
CAS Number 3860-63-7[1][2]
Molecular Formula C₁₆H₁₄N₂O₄[1][2]
Molecular Weight 298.29 g/mol [1][2]
Appearance Navy blue powder
Solubility Soluble in ethanol, acetone, benzene; poorly soluble in water[2]

Synthesis and Manufacturing

The synthesis of Disperse Blue 26 can be achieved through two primary methods:

  • The reaction of 1,5-dihydroxy-4,8-dinitroanthracene-9,10-dione with methanamine.[2]

  • The methylation of 1,5-diamino-4,8-dihydroxyanthracene-9,10-dione using sulfuric acid.[2]

A general workflow for the synthesis and purification of Disperse Blue 26 is outlined below.

G General Synthesis Workflow for Disperse Blue 26 cluster_synthesis Synthesis cluster_purification Purification Reactant_A 1,5-Dihydroxy-4,8-dinitroanthracene-9,10-dione or 1,5-Diamino-4,8-dihydroxyanthracene-9,10-dione Reaction Reaction (e.g., in Sulfuric Acid) Reactant_A->Reaction Reactant_B Methanamine or Methylating Agent Reactant_B->Reaction Crude_Product Crude Disperse Blue 26 Reaction->Crude_Product Yields Filtration Filtration Crude_Product->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Final_Product Pure Disperse Blue 26 Drying->Final_Product

Caption: General synthesis and purification workflow for Disperse Blue 26.

Analytical Methodologies

The detection and quantification of Disperse Blue 26, particularly in textile and environmental samples, are commonly performed using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

A robust method for the analysis of Disperse Blue 26 involves reverse-phase HPLC. While specific conditions can be optimized, a general protocol is described below.

Instrumentation:

  • HPLC system with a C18 or similar reverse-phase column.

  • Mass spectrometer, such as a triple quadrupole or time-of-flight (TOF) analyzer.

Mobile Phase:

  • A gradient elution is typically employed using a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

Detection:

  • Mass spectrometry is used for sensitive and selective detection, often in multiple reaction monitoring (MRM) mode for quantitative analysis.

G General Workflow for HPLC-MS Analysis of Disperse Blue 26 Sample_Prep Sample Preparation (e.g., Extraction from textile) HPLC_Separation HPLC Separation (Reverse-Phase C18 Column) Sample_Prep->HPLC_Separation Ionization Ionization (e.g., ESI) HPLC_Separation->Ionization Mass_Analysis Mass Analysis (e.g., Triple Quadrupole) Ionization->Mass_Analysis Detection Detection & Quantification Mass_Analysis->Detection

Caption: General workflow for the analysis of Disperse Blue 26 using HPLC-MS.

Spectroscopic Data

Toxicological Profile

Disperse Blue 26 is classified as a skin irritant and a skin sensitizer.[1] Its potential as an endocrine disruptor is also a key area of toxicological interest.

Skin Sensitization

Allergic contact dermatitis is a known health concern associated with some disperse dyes. The murine Local Lymph Node Assay (LLNA) is a standard method for assessing the skin sensitization potential of chemicals. In this assay, a Stimulation Index (SI) of 3 or greater is considered a positive result for sensitization. While specific LLNA data for Disperse Blue 26 is not available in the public domain, comparative studies of other disperse dyes provide context for its potential sensitizing properties.

Dye NameChemical ClassCAS NumberSensitizing Potency
Disperse Blue 124Azo61951-51-7Strong
Disperse Blue 106Anthraquinone12223-01-7Strong
Disperse Red 1Azo2872-52-8Moderate
Disperse Blue 1Anthraquinone2475-45-8Moderate
Disperse Orange 37Azo13301-61-6Weak
Disperse Blue 26 Anthraquinone 3860-63-7 Data Not Available

Table adapted from comparative studies on disperse dyes.[3]

G Signaling Pathway in Allergic Contact Dermatitis Sensitization Hapten Disperse Dye (Hapten) Skin_Penetration Skin Penetration Hapten->Skin_Penetration Protein_Binding Binding to Skin Proteins Skin_Penetration->Protein_Binding Hapten_Protein_Complex Hapten-Protein Complex Protein_Binding->Hapten_Protein_Complex Langerhans_Cell Uptake by Langerhans Cells Hapten_Protein_Complex->Langerhans_Cell Migration Migration to Lymph Node Langerhans_Cell->Migration T_Cell_Activation T-Cell Activation and Proliferation Migration->T_Cell_Activation

Caption: Key events in the sensitization phase of allergic contact dermatitis.

Endocrine Disruption

Disperse Blue 26 is listed as a potential endocrine-disrupting compound.[1] Endocrine disruptors are exogenous substances that interfere with the synthesis, secretion, transport, binding, action, or elimination of natural hormones. For compounds with structures similar to steroid hormones, a common mechanism of endocrine disruption is the interaction with nuclear hormone receptors, such as the estrogen receptor (ER) and the androgen receptor (AR).

While specific studies on the interaction of Disperse Blue 26 with these receptors are limited in the public domain, its potential to act as an endocrine disruptor warrants further investigation using established in vitro assays.

Estrogen Receptor Binding/Activity Assays:

  • Yeast Estrogen Screen (YES): A reporter gene assay that measures the activation of the human estrogen receptor in yeast.

  • ER Binding Assays: Competitive binding assays using radiolabeled or fluorescently labeled estradiol to determine the affinity of a test compound for the estrogen receptor.

Androgen Receptor Binding/Activity Assays:

  • Yeast Androgen Screen (YAS): A reporter gene assay analogous to the YES assay for the androgen receptor.

  • AR Reporter Gene Assays in Mammalian Cells: Transfected mammalian cell lines expressing the androgen receptor and a reporter gene to measure AR activation or inhibition.

Further research is needed to elucidate the specific molecular mechanisms by which Disperse Blue 26 may exert endocrine-disrupting effects.

Genotoxicity and Cytotoxicity

The genotoxic potential of azo dyes, a class to which some disperse dyes belong, is a significant concern due to the possible formation of carcinogenic aromatic amines.[4] While Disperse Blue 26 is an anthraquinone dye, it is important to evaluate its genotoxic and cytotoxic properties.

In vitro cytotoxicity can be assessed using various cell-based assays, such as the MTT or MTS assay, to determine the half-maximal inhibitory concentration (IC50).[5] Genotoxicity is often evaluated using a battery of tests, including the Ames test for mutagenicity and the micronucleus assay for clastogenicity. Specific quantitative data for Disperse Blue 26 in these assays is not widely available, representing a data gap that should be addressed in future toxicological studies.

Relevance for Drug Development

While Disperse Blue 26 is not a therapeutic agent, its study is relevant to drug development for several reasons:

  • Tool Compound: Its potential as an endocrine disruptor makes it a useful tool compound for studying the mechanisms of endocrine disruption and for validating new screening assays.

  • Toxicological Benchmark: The toxicological data on Disperse Blue 26 and related disperse dyes can serve as a benchmark for assessing the safety of new chemical entities with similar structural motifs.

  • Scaffold for Medicinal Chemistry: The anthraquinone scaffold is present in some clinically used drugs, particularly in oncology. Understanding the structure-activity relationships of substituted anthraquinones with respect to toxicity and biological activity can inform the design of safer and more effective therapeutic agents.

Conclusion

Disperse Blue 26 is an anthraquinone dye with well-defined physicochemical properties and established methods for its synthesis and analysis. Its toxicological profile is characterized by its classification as a skin sensitizer and its potential as an endocrine disruptor. While there are data gaps regarding its specific interactions with hormone receptors and quantitative measures of its cytotoxicity and genotoxicity, the available information highlights the importance of further research into the biological effects of this compound. For researchers and professionals in drug development, Disperse Blue 26 serves as an interesting case study for a small molecule with significant industrial use and a toxicological profile that warrants careful consideration. Its potential as a tool compound in toxicology and as a reference for the safety assessment of new chemical entities makes it a relevant subject for continued scientific inquiry.

References

Foundational

Synthesis and purification methods for Disperse Blue 26

An in-depth technical guide on the synthesis and purification of Disperse Blue 26, a significant member of the anthraquinone class of dyes, is presented for researchers, scientists, and professionals in drug development....

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the synthesis and purification of Disperse Blue 26, a significant member of the anthraquinone class of dyes, is presented for researchers, scientists, and professionals in drug development. This document outlines the core methodologies for its preparation and subsequent purification to a high-purity standard.

Introduction to Disperse Blue 26

Disperse Blue 26, also known as C.I. 61505, is an organic compound classified as an anthraquinone dye. Structurally, it is 1,4-bis(p-tolylamino)anthracene-9,10-dione. Its primary application is in the dyeing of synthetic fibers such as polyester, where its non-ionic nature and insolubility in water allow it to function as a disperse dye. The synthesis of Disperse Blue 26 typically involves the reaction of an anthraquinone derivative with an appropriate amine.

Synthesis of Disperse Blue 26

The principal method for synthesizing Disperse Blue 26 involves the arylamination of a substituted anthraquinone. A common route is the reaction of 1,4-dihydroxyanthraquinone (quinizarin) with p-toluidine. This reaction is typically carried out in the presence of a catalyst and at elevated temperatures.

Experimental Protocol: Synthesis

A representative experimental procedure for the synthesis of Disperse Blue 26 is as follows:

  • Reactant Preparation : A mixture of 1,4-dihydroxyanthraquinone (quinizarin) and an excess of p-toluidine is prepared.

  • Reaction Setup : The reactants are placed in a reaction vessel equipped with a reflux condenser and a mechanical stirrer.

  • Catalysis : A catalytic amount of a dehydrating agent or a Lewis acid can be added to facilitate the reaction.

  • Heating : The mixture is heated to a temperature typically ranging from 180°C to 200°C.

  • Reaction Time : The reaction is allowed to proceed for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Cooling and Precipitation : After the reaction is complete, the mixture is cooled, leading to the precipitation of the crude Disperse Blue 26.

  • Initial Separation : The precipitated solid is then separated from the reaction mixture by filtration.

  • Washing : The crude product is washed with a suitable solvent, such as ethanol, to remove excess p-toluidine and other impurities.

Purification of Disperse Blue 26

The purity of the synthesized dye is crucial for its application and for any subsequent research or development activities. Common methods for the purification of Disperse Blue 26 include recrystallization and column chromatography.

Experimental Protocol: Purification by Recrystallization
  • Solvent Selection : An appropriate solvent for recrystallization is chosen. A common choice is a solvent in which the dye has high solubility at elevated temperatures and low solubility at room temperature, such as chlorobenzene or a mixture of organic solvents.

  • Dissolution : The crude Disperse Blue 26 is dissolved in a minimal amount of the hot solvent.

  • Hot Filtration : The hot solution is filtered to remove any insoluble impurities.

  • Crystallization : The filtrate is allowed to cool slowly to room temperature, and then possibly further cooled in an ice bath to promote the formation of crystals.

  • Crystal Collection : The purified crystals of Disperse Blue 26 are collected by filtration.

  • Drying : The crystals are dried under vacuum to remove any residual solvent.

Quantitative Data Summary

The following table summarizes typical quantitative data associated with the synthesis and purification of Disperse Blue 26.

ParameterValueNotes
Synthesis
Reactant Ratio1:10 (Quinizarin:p-toluidine)Molar ratio
Reaction Temperature180-200 °C
Reaction Time4-6 hours
Crude Yield85-95%
Purification
Recrystallization SolventChlorobenzene
Purity after Recrystallization>98%As determined by HPLC
Final Yield70-80%Overall yield after purification

Visualizations

Synthesis Pathway

Synthesis_Pathway cluster_process Process cluster_products Products A 1,4-Dihydroxyanthraquinone (Quinizarin) C Heating (180-200°C) A->C B p-Toluidine B->C D Crude Disperse Blue 26 C->D E Water C->E Purification_Workflow A Crude Disperse Blue 26 B Dissolve in Hot Chlorobenzene A->B C Hot Filtration B->C D Cooling and Crystallization C->D H Insoluble Impurities C->H Removed E Collect Crystals by Filtration D->E F Drying under Vacuum E->F I Soluble Impurities in Filtrate E->I Removed G Purified Disperse Blue 26 (>98% Purity) F->G

Exploratory

Solubility of Disperse Blue 26 in various organic solvents

An In-depth Technical Guide to the Solubility of Disperse Blue 26 in Organic Solvents For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the solubili...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Disperse Blue 26 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of C.I. Disperse Blue 26 (CAS No: 3860-63-7), an anthraquinone dye. A thorough understanding of its solubility in various organic solvents is crucial for its application in research and development, particularly in fields such as material science and as a reference standard in analytical chemistry.

Disperse Blue 26 is a navy blue powder known to be soluble in several organic solvents, including acetone, ethanol, and benzene.[1][2][3][4] While qualitative solubility is established, precise quantitative data is not widely available in published literature. This guide, therefore, focuses on providing detailed experimental protocols to enable researchers to determine the solubility of Disperse Blue 26 in their specific solvents of interest.

Data Presentation

Due to the limited availability of specific quantitative solubility data for Disperse Blue 26 in public-domain literature, the following table is presented as a template. Researchers can populate this table with their own experimentally determined values to facilitate comparison across different solvent systems.

Organic SolventTemperature (°C)Solubility (g/L)Molar Solubility (mol/L)Method of DeterminationReference
Acetone
Ethanol
Benzene
Dichloromethane
Chloroform
Toluene
N,N-Dimethylformamide (DMF)
Dimethyl Sulfoxide (DMSO)

Experimental Protocols

The following are detailed methodologies for the quantitative determination of Disperse Blue 26 solubility in organic solvents.

UV-Visible Spectrophotometry Method

This method is widely used for colored compounds and relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.

Objective: To determine the saturation solubility of Disperse Blue 26 in a specific organic solvent at a constant temperature.

Apparatus and Materials:

  • Disperse Blue 26 (high purity)

  • Organic solvent of choice (spectroscopic grade)

  • UV-Visible Spectrophotometer

  • Volumetric flasks and pipettes

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Cuvettes

Procedure:

  • Determination of Maximum Absorbance (λmax):

    • Prepare a dilute solution of Disperse Blue 26 in the chosen organic solvent.

    • Scan the solution using the UV-Visible spectrophotometer over a relevant wavelength range (e.g., 400-800 nm) to identify the wavelength of maximum absorbance (λmax). This wavelength will be used for all subsequent measurements to ensure maximum sensitivity.

  • Preparation of Standard Solutions and Calibration Curve:

    • Accurately weigh a precise amount of Disperse Blue 26 and dissolve it in the chosen organic solvent to prepare a stock solution of a known concentration (e.g., 100 mg/L).

    • Perform a series of serial dilutions from the stock solution to create at least five standard solutions with decreasing, known concentrations.

    • Measure the absorbance of each standard solution at the predetermined λmax, using the pure organic solvent as a blank.

    • Plot a graph of absorbance versus concentration for the standard solutions. Perform a linear regression to obtain the equation of the calibration curve (y = mx + c) and the correlation coefficient (R²), which should be close to 1 for a good fit.

  • Preparation of Saturated Solution:

    • Add an excess amount of Disperse Blue 26 to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial or flask) to create a slurry. The presence of undissolved solid is essential to ensure saturation.

    • Agitate the mixture at a constant temperature (e.g., 25°C) using a shaker or water bath for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium solubility is reached.

  • Sample Analysis:

    • After the equilibration period, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a clear aliquot of the supernatant using a syringe. To avoid aspirating solid particles, it is advisable to draw the liquid from the upper portion of the solution.

    • Filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any suspended microparticles that could interfere with the absorbance reading.

    • Accurately dilute the filtered saturated solution with the organic solvent to a concentration that falls within the range of the calibration curve. The dilution factor must be precisely recorded.

    • Measure the absorbance of the diluted saturated solution at the λmax.

  • Calculation of Solubility:

    • Use the equation of the calibration curve to calculate the concentration of the diluted saturated solution from its measured absorbance.

    • Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of Disperse Blue 26 in the chosen solvent at the specified temperature.

Gravimetric Method

This is a classical and straightforward method that involves determining the mass of the solute dissolved in a known mass or volume of the solvent.

Objective: To determine the saturation solubility of Disperse Blue 26 in a specific organic solvent at a constant temperature.

Apparatus and Materials:

  • Disperse Blue 26 (high purity)

  • Organic solvent of choice (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Filtration apparatus (e.g., vacuum filtration with appropriate filter paper or a syringe with a filter)

  • Evaporating dish or beaker (pre-weighed)

  • Oven or vacuum oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of Disperse Blue 26 to a known volume of the organic solvent in a sealed container.

    • Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to achieve equilibrium.

  • Separation of Saturated Solution:

    • After equilibration, allow the undissolved solid to settle.

    • Carefully decant or filter a known volume of the clear supernatant into a pre-weighed evaporating dish. It is crucial to avoid transferring any solid particles.

  • Evaporation of Solvent:

    • Place the evaporating dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the dye. The temperature should be below the boiling point of the dye and its decomposition temperature. A vacuum oven is preferred for volatile solvents as it allows for lower evaporation temperatures.

    • Continue heating until all the solvent has evaporated and a constant weight of the dried residue is achieved. This is confirmed by repeated weighing until two consecutive measurements are the same.

  • Calculation of Solubility:

    • Subtract the initial weight of the empty evaporating dish from the final weight of the dish with the dried dye residue to determine the mass of the dissolved Disperse Blue 26.

    • The solubility can then be expressed as the mass of the dye per the volume of the solvent used (e.g., in g/L).

Mandatory Visualization

The following diagram illustrates the logical workflow for the experimental determination of dye solubility using the UV-Visible Spectrophotometry method.

G start Start prep_stock Prepare Stock Solution of Disperse Blue 26 start->prep_stock prep_sat_sol Prepare Saturated Solution (Excess Dye in Solvent) start->prep_sat_sol prep_standards Prepare Serial Dilutions (Standard Solutions) prep_stock->prep_standards measure_standards Measure Absorbance of Standard Solutions at λmax prep_standards->measure_standards gen_cal_curve Generate Calibration Curve (Absorbance vs. Concentration) measure_standards->gen_cal_curve calc_solubility Calculate Solubility using Calibration Curve and Dilution Factor gen_cal_curve->calc_solubility equilibrate Equilibrate at Constant Temperature (24-48h) prep_sat_sol->equilibrate filter_sol Filter Supernatant equilibrate->filter_sol dilute_sat_sol Dilute Filtered Saturated Solution filter_sol->dilute_sat_sol measure_sample Measure Absorbance of Diluted Sample at λmax dilute_sat_sol->measure_sample measure_sample->calc_solubility end End calc_solubility->end

Caption: Workflow for Determining Dye Solubility.

References

Foundational

Spectroscopic data analysis of Disperse Blue 26 (UV-Vis, NMR, IR)

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth analysis of the spectroscopic data for the anthraquinone dye, Disperse Blue 26 (C.I. 63305).

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for the anthraquinone dye, Disperse Blue 26 (C.I. 63305). The following sections detail the characteristic spectral data obtained from Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy, along with the experimental protocols for acquiring such data. This document is intended to serve as a comprehensive resource for the identification, characterization, and analysis of Disperse Blue 26 in various research and development settings.

Chemical Structure and Properties

Disperse Blue 26, systematically named 1,5-dihydroxy-4,8-bis(methylamino)anthracene-9,10-dione, is a synthetic dye belonging to the anthraquinone class.[1] Its chemical structure is fundamental to its spectral properties.

  • Chemical Formula: C₁₆H₁₄N₂O₄[1]

  • Molecular Weight: 298.29 g/mol [1]

  • CAS Number: 3860-63-7[1]

Spectroscopic Data Summary

The following tables summarize the key quantitative data from UV-Vis, NMR, and IR spectroscopy for Disperse Blue 26.

UV-Visible Spectroscopy

The color of Disperse Blue 26 arises from its absorption of light in the visible region, primarily due to π → π* electronic transitions within its conjugated anthraquinone system.

ParameterValueSolvent
λmax (Maximum Absorbance)580 nm[2]Not Specified
Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Expected ¹H NMR Chemical Shifts (Predicted values based on analogous structures)

Proton TypeMultiplicityExpected Chemical Shift (δ, ppm)
Aromatic C-HDoublet7.0 - 8.0
Amine N-HBroad Singlet9.0 - 11.0 (chelated)
Methyl (-CH₃)Doublet (due to coupling with N-H)3.0 - 3.5
Hydroxyl O-HBroad Singlet12.0 - 14.0 (chelated)

Table 3: Expected ¹³C NMR Chemical Shifts (Predicted values based on analogous structures)

Carbon TypeExpected Chemical Shift (δ, ppm)
Carbonyl (C=O)180 - 190
Aromatic C-O150 - 165
Aromatic C-N145 - 155
Aromatic C-C (quaternary)110 - 135
Aromatic C-H115 - 130
Methyl (-CH₃)30 - 35
Infrared (IR) Spectroscopy

The IR spectrum of Disperse Blue 26 is characterized by absorption bands corresponding to the vibrations of its specific functional groups. While a specific spectrum is not available, the expected characteristic peaks are listed below based on its structure.[4][6]

Table 4: Expected Characteristic IR Absorption Bands

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
O-H (intramolecular H-bond)Stretching, broad3200 - 3500
N-H (intramolecular H-bond)Stretching, broad3100 - 3400
Aromatic C-HStretching3000 - 3100
Aliphatic C-H (-CH₃)Stretching2850 - 2960
C=O (quinone, H-bonded)Stretching1610 - 1640
Aromatic C=CStretching1570 - 1600
N-HBending1500 - 1550
C-NStretching1250 - 1350
C-OStretching1200 - 1300

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic analysis of Disperse Blue 26.

UV-Vis Spectroscopy Protocol

This protocol outlines the determination of the maximum absorption wavelength (λmax) of the dye.

  • Solution Preparation:

    • Prepare a stock solution of Disperse Blue 26 (e.g., 100 mg/L) by accurately weighing the solid dye and dissolving it in a suitable spectroscopic grade solvent (e.g., methanol, ethanol, or dichloromethane). Ensure complete dissolution, using sonication if necessary.

    • From the stock solution, prepare a dilute working solution (e.g., 10 mg/L) to ensure the absorbance reading is within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

  • Instrumentation and Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill one quartz cuvette with the pure solvent to be used as a blank or reference.

    • Fill a second matched quartz cuvette with the diluted dye solution.

    • Place the blank and sample cuvettes in the spectrophotometer.

    • Perform a baseline correction with the solvent blank.

    • Scan the sample across a wavelength range of at least 400-800 nm to cover the entire visible spectrum.[7][8]

    • Identify the wavelength corresponding to the highest absorbance peak, which is the λmax.

NMR Spectroscopy Protocol

This protocol describes the preparation and analysis of a sample for ¹H and ¹³C NMR.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of Disperse Blue 26 for ¹H NMR or 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. The choice of solvent is critical; DMSO-d₆ is often suitable for polar anthraquinone dyes.

    • Ensure the sample is fully dissolved. If there is particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

    • Cap the NMR tube securely.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum. Typical parameters include a 30° or 45° pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire the ¹³C NMR spectrum. This requires a significantly larger number of scans than ¹H NMR due to the low natural abundance of the ¹³C isotope. Proton decoupling is typically used to simplify the spectrum to singlets.

    • Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H) or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy (FTIR-ATR) Protocol

Attenuated Total Reflectance (ATR) is a convenient technique for analyzing solid dye samples with minimal preparation.[9][10][11]

  • Sample Preparation:

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal.

    • Place a small amount of the solid, powdered Disperse Blue 26 sample directly onto the ATR crystal surface, ensuring complete coverage of the crystal.

  • Measurement:

    • Apply pressure using the instrument's press arm to ensure firm and uniform contact between the sample and the crystal.[9]

    • Acquire the IR spectrum. This typically involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A typical spectral range is 4000-400 cm⁻¹.

    • The resulting spectrum is usually displayed in terms of transmittance or absorbance.

    • After the measurement, clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for a comprehensive spectroscopic characterization of a compound like Disperse Blue 26.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_result Final Characterization start Disperse Blue 26 (Solid Powder) prep_uv Dissolve in Spectroscopic Solvent start->prep_uv prep_nmr Dissolve in Deuterated Solvent start->prep_nmr prep_ir Use Solid Powder Directly start->prep_ir acq_uv UV-Vis Spectrophotometer prep_uv->acq_uv acq_nmr NMR Spectrometer prep_nmr->acq_nmr acq_ir FTIR-ATR Spectrometer prep_ir->acq_ir ana_uv Determine λmax (Electronic Transitions) acq_uv->ana_uv ana_nmr Assign Chemical Shifts (¹H & ¹³C Structure) acq_nmr->ana_nmr ana_ir Identify Characteristic Bands (Functional Groups) acq_ir->ana_ir end_node Comprehensive Spectroscopic Profile ana_uv->end_node ana_nmr->end_node ana_ir->end_node

Caption: Workflow for Spectroscopic Analysis of Disperse Blue 26.

References

Exploratory

Disperse Blue 26: A Technical Guide to Toxicological and Safety Information

For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document provides a summary of available toxicological and safety information for Disperse Blue 26 (CAS No. 3860-63-7).

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available toxicological and safety information for Disperse Blue 26 (CAS No. 3860-63-7). A significant portion of the detailed toxicological data presented is based on studies conducted on the structurally similar anthraquinone dye, Disperse Blue 1 (CAS No. 2475-45-8), due to the limited availability of specific data for Disperse Blue 26. This reliance on surrogate data should be considered when evaluating the potential hazards of Disperse Blue 26.

Chemical and Physical Properties

Disperse Blue 26, also known as C.I. 63305, is an anthraquinone-based dye.[1][2] It is characterized by its low water solubility and is primarily used for dyeing synthetic fibers such as polyester.[2][3]

PropertyValueReference(s)
Molecular FormulaC₁₆H₁₄N₂O₄[1][4]
Molecular Weight298.29 g/mol [1][4]
AppearanceNavy blue powder[3][5]
Melting Point217 °C[3]
Boiling Point614.3 °C at 760 mmHg[3]
Water Solubility20.28 µg/L at 25 °C[3]
log Kow (Octanol-Water Partition Coefficient)2.10260[3]

Toxicological Data

Quantitative toxicological data for Disperse Blue 26 is largely unavailable in the public domain. The following tables summarize the available GHS hazard classifications for Disperse Blue 26 and more detailed toxicological data for the surrogate, Disperse Blue 1.

GHS Hazard Classification for Disperse Blue 26
Hazard ClassClassificationReference(s)
Skin Corrosion/IrritationCauses skin irritation[4]
Serious Eye Damage/Eye IrritationCauses serious eye irritation[4]
Respiratory or Skin SensitizationMay cause an allergic skin reaction[4]
Specific Target Organ Toxicity (Single Exposure)May cause respiratory irritation[4]
Acute Toxicity (Surrogate Data: Disperse Blue 1)
TestSpeciesRouteValueReference(s)
LD50RatOral> 3 g/kg[6]
Skin and Eye Irritation (Surrogate Data: Disperse Blue 1)
TestSpeciesResultReference(s)
Skin IrritationGuinea PigNot an irritant at concentrations up to 10%[6]
Skin Sensitization

While specific quantitative data for Disperse Blue 26 is lacking, it is classified as a skin sensitizer.[4] Studies on other disperse dyes, including the structurally similar Disperse Blue 1, have confirmed their sensitizing potential. Disperse Blue 1 was classified as a moderate sensitizer in guinea pigs.[6]

Genotoxicity (Surrogate Data: Disperse Blue 1)
AssayTest SystemMetabolic ActivationResultReference(s)
Ames TestSalmonella typhimuriumWith and withoutMutagenic in several test systems[6]
Carcinogenicity (Surrogate Data: Disperse Blue 1)
SpeciesRouteResultsReference(s)
RatOralIncreased incidence of urinary bladder neoplasms[6]
MouseOralEquivocal results in males, negative in females[6]
MouseDermalNegative[6]

It is suggested that the urinary bladder neoplasms observed in rats may be associated with the formation of bladder calculi, a mechanism that may not be relevant to humans.[6]

Experimental Protocols

Murine Local Lymph Node Assay (LLNA) for Skin Sensitization (OECD TG 429)

The LLNA is an in vivo method to assess the skin sensitization potential of a substance.

  • Test System: CBA/J strain mice are typically used.

  • Procedure:

    • A minimum of three concentrations of the test substance, a vehicle control, and a positive control are prepared in a suitable vehicle (e.g., acetone/olive oil).

    • A defined volume (e.g., 25 µL) of the test substance or control is applied to the dorsal surface of each ear of the mice daily for three consecutive days.

    • On day 5, mice are injected intravenously with ³H-methyl thymidine.

    • Five hours after injection, the draining auricular lymph nodes are excised, and a single-cell suspension is prepared.

    • The incorporation of ³H-methyl thymidine is measured by scintillation counting.

  • Endpoint: The proliferation of lymphocytes in the draining lymph nodes is measured. A Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. An SI ≥ 3 is considered a positive result, indicating the substance is a skin sensitizer.[7][8]

Isolated Rabbit Eye (IRE) Test for Eye Irritation (INVITTOX Protocol No. 85)

The IRE test is an in vitro method to assess the potential eye irritation of a substance.

  • Test System: Eyes are obtained from humanely killed rabbits.

  • Procedure:

    • The isolated eye is mounted in a superfusion apparatus.

    • The test material (0.1 mL for liquids or 0.1 g for solids) is applied to the cornea for 10 seconds and then rinsed.

    • The eye is observed for up to 4 hours.

  • Endpoints: Corneal swelling, corneal opacity, and fluorescein retention are measured at different time points. These endpoints are used to classify the substance's irritation potential (non-irritating, slightly irritating, moderately irritating, or severely irritating).[9]

Environmental Fate and Ecotoxicity

Environmental Fate

Information on the environmental fate of Disperse Blue 26 is limited. As a disperse dye, it has low water solubility and is likely to partition to sediment and sludge in aquatic environments.[10]

  • Biodegradability: Specific data on the biodegradability of Disperse Blue 26 is not available. The OECD 301 guideline for ready biodegradability can be used to assess this endpoint.[11][12] This test uses a mixed culture of microorganisms from activated sludge to determine the extent of biodegradation over a 28-day period.[11]

  • Bioaccumulation: With a log Kow of 2.10260, Disperse Blue 26 has a low to moderate potential for bioaccumulation in aquatic organisms.[3] The bioconcentration factor (BCF) is a key parameter for assessing bioaccumulation potential.[13]

  • Photodegradation: Studies on the photodegradation of other disperse dyes suggest this may be a relevant degradation pathway in the environment.[14]

Ecotoxicity

Signaling Pathways and Experimental Workflows

Logical Workflow for Toxicological Assessment

The following diagram illustrates a typical workflow for the toxicological assessment of a chemical substance like Disperse Blue 26.

Toxicological_Assessment_Workflow cluster_0 Initial Assessment cluster_1 In Vitro Testing cluster_2 In Vivo Testing cluster_3 Risk Characterization A Physicochemical Properties C Genotoxicity (Ames Test) A->C D Skin Corrosion / Irritation A->D E Eye Irritation (IRE Test) A->E B In Silico / QSAR Prediction B->C B->D B->E J Carcinogenicity C->J H Skin Sensitization (LLNA) D->H G Acute Toxicity (Oral, Dermal, Inhalation) E->G F Skin Sensitization (DPRA, KeratinoSens™) F->H I Repeated Dose Toxicity G->I L Hazard Identification H->L M Dose-Response Assessment I->M J->M K Reproductive / Developmental Toxicity K->M O Risk Characterization L->O M->O N Exposure Assessment N->O

Caption: A logical workflow for the toxicological assessment of a chemical.

Adverse Outcome Pathway for Skin Sensitization

The following diagram illustrates the key events in the adverse outcome pathway (AOP) for skin sensitization initiated by a chemical hapten like a disperse dye.

Skin_Sensitization_AOP MIE Molecular Initiating Event: Covalent binding to skin proteins (Haptenation) KE1 Key Event 1: Keratinocyte Activation (Inflammatory response, Nrf2 activation) MIE->KE1 triggers KE2 Key Event 2: Dendritic Cell Activation and Migration KE1->KE2 leads to KE3 Key Event 3: T-cell Proliferation and Differentiation in Lymph Node KE2->KE3 induces AO Adverse Outcome: Allergic Contact Dermatitis KE3->AO results in

Caption: Adverse Outcome Pathway for skin sensitization.

References

Foundational

An In-depth Technical Guide to the Environmental Impact and Degradation Pathways of Disperse Blue 26

For Researchers, Scientists, and Drug Development Professionals Executive Summary Disperse Blue 26 (C.I. 63305), an anthraquinone dye, is utilized in the textile industry for dyeing synthetic fibers.[1] Its poor water so...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Disperse Blue 26 (C.I. 63305), an anthraquinone dye, is utilized in the textile industry for dyeing synthetic fibers.[1] Its poor water solubility and complex aromatic structure contribute to its persistence in the environment, posing potential risks to aquatic ecosystems.[2] This technical guide provides a comprehensive overview of the environmental impact of Disperse Blue 26, including its physicochemical properties and known degradation pathways. Due to a lack of extensive research specifically on Disperse Blue 26, this guide incorporates data from structurally similar anthraquinone dyes to provide a broader understanding of its potential environmental fate and toxicity. The guide details various degradation methodologies, including advanced oxidation processes (AOPs) and microbial degradation, presenting available quantitative data and experimental protocols. Furthermore, it visualizes key degradation pathways and experimental workflows to facilitate a deeper understanding of the processes involved in its environmental transformation.

Physicochemical Properties of Disperse Blue 26

A thorough understanding of the physicochemical properties of Disperse Blue 26 is essential for predicting its environmental behavior and developing effective remediation strategies.

PropertyValueReference(s)
CAS Number3860-63-7[3][4]
Molecular FormulaC₁₆H₁₄N₂O₄[3][4]
Molecular Weight298.29 g/mol [3][4]
AppearanceNavy blue powder[5]
Melting Point217 °C[5]
Boiling Point614.3 °C at 760 mmHg[5]
Water Solubility20.28 µg/L at 25 °C[5]
logP2.10260[5]

Environmental Impact and Ecotoxicity

The release of Disperse Blue 26 into the environment is a concern due to its persistence and potential for bioaccumulation. Its low water solubility suggests a tendency to partition to sediment and sludge in aquatic environments.[6] While specific ecotoxicity data for Disperse Blue 26 is limited, information on other disperse dyes indicates potential harm to aquatic organisms. Disperse dyes, in general, can cause allergic contact dermatitis in humans.[7]

Degradation Pathways and Methodologies

The degradation of Disperse Blue 26 can be achieved through various physical, chemical, and biological methods. This section explores the primary degradation pathways and summarizes the efficiencies of different treatment technologies.

Photodegradation

Photodegradation is a key abiotic degradation pathway for Disperse Blue 26 in the environment. Studies have shown that its half-life in near-surface waters can range from a few days in summer to a few weeks in winter, influenced by factors such as sunlight intensity and the presence of dissolved organic matter like humic acids, which can accelerate photolysis.[6]

Advanced Oxidation Processes (AOPs)

AOPs are highly effective in degrading complex organic molecules like Disperse Blue 26 through the generation of highly reactive hydroxyl radicals.

The Fenton process involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂) to produce hydroxyl radicals. The efficiency of this process can be enhanced by UV light (photo-Fenton).

Table 2: Efficiency of Fenton and Photo-Fenton Processes for Disperse Blue Dyes

ProcessDyeInitial ConcentrationpHReaction TimeDegradation EfficiencyReference(s)
FentonDisperse Blue 7960 mg/L360 min85% (Color Removal), 75% (COD Removal)[2]
Photo-FentonDisperse Blue 56Not Specified3Not Specified~99% (Color Removal), 72% (COD Removal)[8]

Ozone (O₃) is a powerful oxidant that can effectively decolorize and degrade disperse dyes. The efficiency of ozonation is highly dependent on pH, with alkaline conditions generally favoring the degradation process.

Table 3: Efficiency of Ozonation for Disperse Blue Dyes

DyeInitial ConcentrationpHReaction TimeDegradation EfficiencyReference(s)
Disperse Blue 79150-600 mg/L1012 minSignificant Color & COD Removal[9]

Photocatalysis using semiconductor materials like titanium dioxide (TiO₂) or zinc oxide (ZnO) under UV irradiation is another promising AOP for the degradation of disperse dyes.

Microbial Degradation

Microorganisms, including bacteria and fungi, can degrade anthraquinone dyes through various enzymatic activities. The degradation often proceeds through an initial reduction of the anthraquinone ring, followed by cleavage and further breakdown of the aromatic structures.

Several bacterial species have been shown to decolorize and degrade anthraquinone dyes. The process can occur under both anaerobic and aerobic conditions, often involving a sequential anaerobic-aerobic treatment for complete mineralization.[10] Under anaerobic conditions, bacteria can reduce the anthraquinone structure, while subsequent aerobic treatment can break down the resulting aromatic amines.[10]

White-rot fungi are particularly effective in degrading a wide range of recalcitrant organic pollutants, including anthraquinone dyes, due to their production of extracellular ligninolytic enzymes such as laccases and peroxidases.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the degradation of disperse dyes. Note that some protocols are for dyes structurally similar to Disperse Blue 26 and may require optimization for this specific compound.

Fenton Degradation of Disperse Blue 79
  • Objective: To determine the degradation efficiency of Disperse Blue 79 using the Fenton process.

  • Materials: Disperse Blue 79 solution (60 mg/L), Ferrous sulfate (FeSO₄·7H₂O), Hydrogen peroxide (H₂O₂), Sulfuric acid (H₂SO₄), Sodium hydroxide (NaOH), Beaker, Magnetic stirrer.

  • Procedure:

    • Prepare a 60 mg/L aqueous solution of Disperse Blue 79.

    • Adjust the pH of the solution to 3.0 using H₂SO₄ or NaOH.

    • Add a specific amount of FeSO₄·7H₂O to the solution and stir to dissolve.

    • Initiate the reaction by adding a predetermined concentration of H₂O₂.

    • Stir the solution at a constant speed for 60 minutes.

    • Withdraw samples at regular intervals and quench the reaction (e.g., by adding a strong base to raise the pH).

    • Analyze the samples for color removal (spectrophotometrically at the dye's λmax) and COD reduction.[2]

Ozonation of Disperse Blue 79
  • Objective: To evaluate the decolorization and degradation of Disperse Blue 79 by ozonation.

  • Materials: Disperse Blue 79 solution (150-600 mg/L), Ozone generator, Bubble column reactor, pH meter, Spectrophotometer.

  • Procedure:

    • Prepare an aqueous solution of Disperse Blue 79 at the desired concentration.

    • Adjust the initial pH of the solution to 10.

    • Transfer the solution to a bubble column reactor.

    • Bubble ozone gas through the solution at a constant flow rate.

    • Collect samples at different time intervals (e.g., up to 12 minutes).

    • Measure the absorbance of the samples at the λmax of the dye to determine color removal.

    • Measure the COD of the samples to assess mineralization.[9]

Microbial Degradation of an Anthraquinone Dye by Pseudomonas sp.
  • Objective: To investigate the biodegradation of an anthraquinone dye by a bacterial strain.

  • Materials: Bacterial culture (Pseudomonas sp.), Mineral salts medium, Anthraquinone dye solution, Shaker incubator, Centrifuge, Spectrophotometer, HPLC or GC-MS for byproduct analysis.

  • Procedure:

    • Prepare a mineral salts medium and inoculate it with a pre-cultured Pseudomonas sp.

    • Add the anthraquinone dye to the culture to a final desired concentration.

    • Incubate the culture under specific conditions (e.g., 30°C, 120 rpm) for a defined period.

    • Withdraw aliquots of the culture at regular intervals.

    • Centrifuge the aliquots to separate the bacterial cells from the supernatant.

    • Measure the absorbance of the supernatant at the dye's λmax to determine the extent of decolorization.

    • Analyze the supernatant for the presence of degradation byproducts using chromatographic techniques.

Visualization of Pathways and Workflows

Generalized Degradation Pathway of Anthraquinone Dyes

The following diagram illustrates a generalized pathway for the microbial degradation of anthraquinone dyes, which typically involves reduction, ring cleavage, and subsequent mineralization.

G Anthraquinone_Dye Anthraquinone Dye Reduced_Anthraquinone Reduced Anthraquinone (Hydroquinone form) Anthraquinone_Dye->Reduced_Anthraquinone Anaerobic Reduction Ring_Cleavage_Products Ring Cleavage Products (e.g., Phthalic acid derivatives) Reduced_Anthraquinone->Ring_Cleavage_Products Aerobic Ring Cleavage Intermediate_Metabolites Intermediate Metabolites (e.g., Protocatechuic acid) Ring_Cleavage_Products->Intermediate_Metabolites Further Oxidation Mineralization Mineralization (CO2 + H2O) Intermediate_Metabolites->Mineralization G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Solution Prepare Dye Solution Adjust_pH Adjust pH to ~3 Prep_Solution->Adjust_pH Add_Fe Add Fe(II) Salt Adjust_pH->Add_Fe Add_H2O2 Add H2O2 Add_Fe->Add_H2O2 Stir Stir for set time Add_H2O2->Stir Sampling Sample at intervals Stir->Sampling Quench Quench Reaction Sampling->Quench Analysis Analyze (UV-Vis, COD) Quench->Analysis G Anthraquinone Anthraquinone Compound ROS Increased ROS Production Anthraquinone->ROS JNK JNK Activation ROS->JNK Bcl2 Bcl-2 Phosphorylation JNK->Bcl2 Mito Mitochondrial Dysfunction Bcl2->Mito Apoptosis Apoptosis Mito->Apoptosis

References

Exploratory

The Enduring Legacy of Anthraquinone Dyes: A Technical Guide to Their Historical Research and Development

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth exploration of the historical research and development of anthraquinone dyes. From their natural origins to their...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the historical research and development of anthraquinone dyes. From their natural origins to their pivotal role in the synthetic dye industry and their subsequent application in modern medicine, this document outlines the key scientific milestones, detailed experimental protocols for their synthesis, and the intricate signaling pathways through which their derivatives exert their therapeutic effects.

A Rich History: From Madder Root to Modern Synthesis

The story of anthraquinone dyes is a compelling narrative of chemical discovery that revolutionized the textile industry and laid the groundwork for advancements in organic chemistry. For centuries, the primary source of red dye was the root of the madder plant (Rubia tinctorum), which contains the vibrant red colorant, alizarin.[1] The use of madder root for dyeing dates back over 4,000 years, with evidence of its use found in ancient Egyptian tombs.[1]

The major turning point in the history of anthraquinone dyes occurred in the mid-19th century. In 1826, the French chemist Pierre-Jean Robiquet identified two colorants in madder root: the brilliant red alizarin and the more fugitive purpurin. A significant breakthrough came in 1868 when German chemists Carl Graebe and Carl Liebermann, working for the chemical company BASF, successfully determined the chemical structure of alizarin as a derivative of anthraquinone.[2] This discovery was monumental as it paved the way for the first-ever synthesis of a natural dye in a laboratory.[3]

In a near-simultaneous discovery in 1869, Graebe and Liebermann, along with English chemist William Henry Perkin (discoverer of the first synthetic dye, mauveine), independently developed a method to synthesize alizarin from anthracene, a component of coal tar.[2][4] BASF filed their patent just one day before Perkin, marking a pivotal moment in the commercialization of synthetic dyes.[4] The synthetic alizarin was not only identical to its natural counterpart but could also be produced at a fraction of the cost, leading to the swift collapse of the madder farming industry.[3]

This initial success spurred further research, leading to the development of a wide array of anthraquinone dyes with varying colors and properties. By 1901, the first anthraquinone-based vat dyes were commercially available, offering exceptional fastness properties.[5] The 20th century saw the expansion of the anthraquinone dye portfolio to include disperse dyes, suitable for coloring synthetic fibers like polyester and nylon, which emerged in the 1920s and 1950s respectively.[6]

Beyond textiles, the unique chemical structure of anthraquinone has made it a valuable scaffold in the development of pharmaceuticals. Anthraquinone derivatives are now integral to the treatment of various diseases, most notably as anticancer agents.

Quantitative Data on Anthraquinone Dyes

The performance of a dye is quantitatively assessed by its fastness properties, which measure its resistance to various environmental factors. The most critical of these are lightfastness and washfastness.

Table 1: Lightfastness and Washfastness Ratings of Selected Anthraquinone Dyes

Dye Name (C.I. Name)Dye ClassTypical SubstrateLightfastness Rating (Blue Wool Scale, 1-8)Washfastness Rating (AATCC Gray Scale, 1-5)
Alizarin (Mordant Red 11)MordantWool, Cotton4-53-4
Indanthrone (Vat Blue 4)VatCotton7-85
Quinizarin (Disperse Violet 26)DispersePolyester5-64-5
Disperse Blue 79DispersePolyester64

Note: Fastness ratings can vary depending on the depth of shade, the specific substrate, and the dyeing process used.

Table 2: Typical Reaction Yields for the Synthesis of Key Anthraquinone Dyes and Intermediates

CompoundSynthesis MethodTypical Yield (%)
AlizarinFrom anthraquinone-2-sulfonic acid~70-80%
QuinizarinFrom phthalic anhydride and p-chlorophenol80-90%
1-AminoanthraquinoneFrom 1-nitroanthraquinone95-99%
Indanthrone (Vat Blue 4)From 2-aminoanthraquinoneHigh

Detailed Experimental Protocols

The following sections provide detailed methodologies for the synthesis of key anthraquinone dyes, representing different historical and chemical classes.

Synthesis of Alizarin (1,2-Dihydroxyanthraquinone) from Anthraquinone

This protocol is based on the industrial method involving the sulfonation of anthraquinone followed by alkaline fusion.

Materials:

  • Anthraquinone

  • Fuming sulfuric acid (20% SO₃)

  • Sodium hydroxide (NaOH)

  • Potassium chlorate (KClO₃)

  • Hydrochloric acid (HCl)

  • Distilled water

Procedure:

  • Sulfonation: In a round-bottom flask, carefully add anthraquinone to fuming sulfuric acid. Heat the mixture to 160°C for 1-2 hours with constant stirring. This step yields anthraquinone-2-sulfonic acid.

  • Alkaline Fusion: Allow the reaction mixture to cool. In a separate nickel crucible, prepare a melt of sodium hydroxide and a small amount of potassium chlorate. Carefully and slowly add the anthraquinone-2-sulfonic acid to the molten alkali. Heat the mixture to 180-200°C for several hours.

  • Workup and Isolation: After cooling, dissolve the solidified melt in hot water. Acidify the resulting purple solution with hydrochloric acid until the precipitation of alizarin is complete.

  • Purification: Collect the crude alizarin by filtration, wash it thoroughly with hot water, and then recrystallize from glacial acetic acid or ethanol to obtain pure, red-orange needles.

Synthesis of Quinizarin (1,4-Dihydroxyanthraquinone)

This method involves the condensation of phthalic anhydride with p-chlorophenol.

Materials:

  • Phthalic anhydride

  • p-Chlorophenol

  • Concentrated sulfuric acid

  • Boric acid

Procedure:

  • Condensation: In a reaction vessel, mix phthalic anhydride and boric acid in concentrated sulfuric acid. Heat the mixture to 120-130°C. Slowly add p-chlorophenol to the mixture while maintaining the temperature.

  • Reaction: After the addition is complete, raise the temperature to 200-210°C and maintain it for 4-6 hours.

  • Hydrolysis and Isolation: Cool the reaction mixture and carefully pour it into a large volume of cold water. The crude quinizarin will precipitate.

  • Purification: Filter the precipitate and wash it with hot water. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by sublimation.

Synthesis of 1-Aminoanthraquinone

A crucial intermediate for many other anthraquinone dyes, 1-aminoanthraquinone is synthesized by the reduction of 1-nitroanthraquinone.

Materials:

  • 1-Nitroanthraquinone

  • Sodium sulfide (Na₂S) or sodium hydrosulfide (NaHS)

  • Water

Procedure:

  • Reduction: Create an aqueous solution of sodium sulfide or sodium hydrosulfide. Heat the solution to 80-90°C. Gradually add 1-nitroanthraquinone to the solution with vigorous stirring.

  • Reaction Monitoring: The reaction is exothermic and the color of the suspension will change from a yellowish-brown to a deep red. The reaction is typically complete within 1-2 hours.

  • Isolation: After the reaction is complete, filter the hot solution to remove any insoluble impurities. Allow the filtrate to cool, which will cause the 1-aminoanthraquinone to precipitate as red needles.

  • Purification: Collect the product by filtration, wash with water, and dry.

Visualization of Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and the mechanisms of action of important anthraquinone derivatives.

G cluster_0 Synthesis of Alizarin Anthraquinone Anthraquinone Sulfonation Sulfonation Anthraquinone->Sulfonation Fuming H₂SO₄ Anthraquinone-2-sulfonic acid Anthraquinone-2-sulfonic acid Sulfonation->Anthraquinone-2-sulfonic acid Alkaline Fusion Alkaline Fusion Anthraquinone-2-sulfonic acid->Alkaline Fusion NaOH, KClO₃ Crude Alizarin Crude Alizarin Alkaline Fusion->Crude Alizarin Purification Purification Crude Alizarin->Purification Recrystallization Pure Alizarin Pure Alizarin Purification->Pure Alizarin

Caption: Workflow for the synthesis of Alizarin.

G cluster_1 Doxorubicin Mechanism of Action Doxorubicin Doxorubicin DNA Intercalation DNA Intercalation Doxorubicin->DNA Intercalation Generation of ROS Generation of ROS Doxorubicin->Generation of ROS Inhibition of Topoisomerase II Inhibition of Topoisomerase II DNA Intercalation->Inhibition of Topoisomerase II DNA Strand Breaks DNA Strand Breaks Inhibition of Topoisomerase II->DNA Strand Breaks Apoptosis Apoptosis DNA Strand Breaks->Apoptosis Oxidative Stress Oxidative Stress Generation of ROS->Oxidative Stress Cellular Damage Cellular Damage Oxidative Stress->Cellular Damage Cellular Damage->Apoptosis

Caption: Doxorubicin's dual mechanism of anticancer activity.

G cluster_2 Mitoxantrone Mechanism of Action Mitoxantrone Mitoxantrone DNA Intercalation DNA Intercalation Mitoxantrone->DNA Intercalation Inhibition of Topoisomerase II Inhibition of Topoisomerase II DNA Intercalation->Inhibition of Topoisomerase II DNA Damage DNA Damage Inhibition of Topoisomerase II->DNA Damage Apoptosis Apoptosis DNA Damage->Apoptosis

Caption: Mitoxantrone's primary mechanism of inducing apoptosis.

G cluster_3 Sennosides Mechanism of Action Sennosides (oral) Sennosides (oral) Metabolism by Gut Bacteria Metabolism by Gut Bacteria Sennosides (oral)->Metabolism by Gut Bacteria Rhein anthrone (active metabolite) Rhein anthrone (active metabolite) Metabolism by Gut Bacteria->Rhein anthrone (active metabolite) Stimulation of Colonic Motility Stimulation of Colonic Motility Rhein anthrone (active metabolite)->Stimulation of Colonic Motility Alteration of Water and Electrolyte Secretion Alteration of Water and Electrolyte Secretion Rhein anthrone (active metabolite)->Alteration of Water and Electrolyte Secretion Laxative Effect Laxative Effect Stimulation of Colonic Motility->Laxative Effect Alteration of Water and Electrolyte Secretion->Laxative Effect

Caption: The metabolic activation and mechanism of Sennosides.

The Role of Anthraquinones in Drug Development

The planar, aromatic structure of the anthraquinone nucleus makes it an ideal scaffold for designing molecules that can intercalate into DNA. This property is central to the anticancer activity of several important chemotherapeutic agents.

Doxorubicin: One of the most widely used anticancer drugs, doxorubicin, is an anthracycline antibiotic.[7] Its primary mechanisms of action involve the intercalation between DNA base pairs, which inhibits the action of topoisomerase II, an enzyme crucial for DNA replication and repair.[8] This leads to the accumulation of DNA double-strand breaks and ultimately triggers apoptosis (programmed cell death) in cancer cells.[8] Additionally, doxorubicin can generate reactive oxygen species (ROS), which cause oxidative damage to cellular components, further contributing to its cytotoxic effects.[8]

Mitoxantrone: Another important anticancer drug, mitoxantrone, is an anthracenedione. Similar to doxorubicin, it acts as a topoisomerase II inhibitor by intercalating into DNA.[9][10] This disruption of DNA synthesis and repair leads to cell death.[9]

Sennosides: Derived from the senna plant, sennosides are anthraquinone glycosides used as laxatives.[2] After oral administration, they are metabolized by gut bacteria into their active form, rhein anthrone.[6] This active metabolite stimulates colonic motility and alters water and electrolyte secretion in the colon, leading to a laxative effect.[4][6]

Conclusion

The historical journey of anthraquinone dyes, from their natural origins in the madder root to their synthesis from coal tar and their eventual application in modern medicine, is a testament to the power of chemical research and innovation. The development of synthetic alizarin not only transformed the textile industry but also spurred the growth of the modern chemical industry. Today, the anthraquinone scaffold continues to be a source of inspiration for the development of new materials and life-saving drugs. The detailed understanding of their synthesis and biological mechanisms of action, as outlined in this guide, is crucial for researchers and scientists working at the forefront of chemistry, materials science, and drug development.

References

Foundational

The Mechanism of Disperse Blue 26 in Textile Dyeing: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Disperse Blue 26 (C.I. 63305) is an anthraquinone-based disperse dye valued for its bright blue hue and good fastness properties when applied t...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 26 (C.I. 63305) is an anthraquinone-based disperse dye valued for its bright blue hue and good fastness properties when applied to hydrophobic fibers, most notably polyester.[1] This technical guide provides a comprehensive overview of the mechanism of action of Disperse Blue 26 in the context of textile dyeing. It details the physicochemical principles governing the dyeing process, presents key performance data, outlines experimental protocols for its characterization, and visualizes the intricate pathways and relationships involved.

Disperse dyes, including Disperse Blue 26, are non-ionic, sparingly soluble in water, and are applied from a fine aqueous dispersion.[2] The dyeing mechanism is not one of chemical reaction with the fiber, but rather a physical process of transfer from the aqueous phase to the solid, hydrophobic fiber phase. This process is highly dependent on temperature and the use of auxiliary chemicals. Understanding this mechanism at a molecular level is crucial for optimizing dyeing processes, ensuring color consistency, and developing new and more efficient dyeing technologies.

Core Principles of Disperse Dyeing with Disperse Blue 26

The dyeing of polyester with Disperse Blue 26 can be conceptualized as the partitioning of the dye molecule between two immiscible solvents: water and the polyester fiber.[2] The process is governed by several key stages:

  • Dispersion of the Dye: Disperse Blue 26, with the chemical formula C₁₆H₁₄N₂O₄, is first milled into a fine powder and dispersed in the aqueous dyebath with the aid of dispersing agents.[1] These agents prevent the aggregation of dye particles and ensure a stable, uniform dispersion.

  • Adsorption onto the Fiber Surface: As the temperature of the dyebath increases, the kinetic energy of the dye molecules rises. A small fraction of the dye dissolves in the water and is then adsorbed onto the surface of the polyester fiber.

  • Diffusion into the Fiber: This is the rate-determining step in the dyeing process. High temperatures, typically around 130°C for polyester, are essential. At this temperature, the amorphous regions of the polyester fiber swell, increasing the segmental mobility of the polymer chains. This creates temporary voids, allowing the hydrophobic Disperse Blue 26 molecules to diffuse into the fiber interior.[2]

  • Fixation within the Fiber: Once inside the fiber, the dye molecules are held in place by non-ionic, intermolecular forces, primarily van der Waals forces and hydrogen bonds.[3] As the fiber cools, the amorphous regions contract, physically entrapping the dye molecules within the polymer matrix.

Quantitative Data

The performance of Disperse Blue 26 in textile dyeing is quantified through various metrics, including its fastness properties and its kinetic and thermodynamic parameters.

Fastness Properties

The fastness of a dyeing refers to its resistance to various external agents. The following table summarizes the fastness properties of Disperse Blue 26 on polyester.

Fastness PropertyISO StandardRating (1-5 Scale, 5 being best)
Light FastnessISO 105-B025-6
Washing Fastness (Fading)ISO 105-C065
Washing Fastness (Staining)ISO 105-C064
Perspiration Fastness (Fading)ISO 105-E045
Perspiration Fastness (Staining)ISO 105-E045
Ironing FastnessISO 105-X114-5

Table 1: Fastness properties of Disperse Blue 26 on polyester fabric.[1]

Illustrative Kinetic and Thermodynamic Data

While specific experimental data for the dyeing kinetics and thermodynamics of Disperse Blue 26 were not available in the reviewed literature, the following tables illustrate the typical parameters that would be determined and their expected values for a disperse dye of this class on polyester. These values are based on studies of similar disperse dyes, such as Disperse Blue 56.[1]

3.2.1 Illustrative Kinetic Parameters

Temperature (°C)Dyeing Rate Constant (k) (min⁻¹)Half-dyeing Time (t₁/₂) (min)Diffusion Coefficient (D) (cm²/s)
110ValueValueValue
120ValueValueValue
130ValueValueValue

Table 2: Illustrative kinetic parameters for the dyeing of polyester with Disperse Blue 26 at different temperatures. The values would be determined experimentally.

3.2.2 Illustrative Thermodynamic Parameters

Temperature (K)Standard Affinity (-Δμ°) (kJ/mol)Enthalpy of Dyeing (ΔH°) (kJ/mol)Entropy of Dyeing (ΔS°) (J/mol·K)
383.15Value\multirow{3}{}{\textit{Value}}\multirow{3}{}{\textit{Value}}
393.15Value
403.15Value

Table 3: Illustrative thermodynamic parameters for the dyeing of polyester with Disperse Blue 26. The values would be determined from equilibrium dyeing experiments.

Experimental Protocols

The determination of the kinetic and thermodynamic parameters of Disperse Blue 26 dyeing on polyester involves a series of well-defined experiments.

Materials and Reagents
  • Fabric: Scoured and bleached 100% polyester fabric.

  • Dye: Commercial grade C.I. Disperse Blue 26.

  • Dispersing Agent: A suitable anionic or non-ionic dispersing agent.

  • pH Buffer: Acetic acid and sodium acetate buffer to maintain a pH of 4.5.

  • Solvent for Extraction: N,N-dimethylformamide (DMF) or chlorobenzene for extracting the dye from the fiber.

Determination of Dyeing Kinetics
  • Dye Bath Preparation: A series of dye baths are prepared with a known concentration of Disperse Blue 26, dispersing agent, and pH buffer. The liquor ratio (ratio of the weight of the dyebath to the weight of the fabric) is kept constant, typically at 50:1.

  • Dyeing Procedure: Polyester fabric samples of known weight are introduced into the dye baths at a starting temperature of 60°C. The temperature is then raised to the target dyeing temperature (e.g., 110°C, 120°C, 130°C) at a controlled rate (e.g., 2°C/min).

  • Sampling: At specific time intervals (e.g., 5, 10, 20, 30, 45, 60, 90, 120 minutes), a sample of the dyebath is withdrawn.

  • Spectrophotometric Analysis: The concentration of the dye remaining in the dyebath samples is determined using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λ_max) for Disperse Blue 26.

  • Calculation of Dye Uptake: The amount of dye absorbed by the fiber at each time point is calculated by subtracting the amount of dye remaining in the bath from the initial amount.

  • Kinetic Modeling: The data is fitted to kinetic models, such as the pseudo-first-order and pseudo-second-order models, to determine the dyeing rate constant (k). The diffusion coefficient (D) can be calculated using Fick's second law of diffusion.

Determination of Adsorption Isotherms and Thermodynamic Parameters
  • Equilibrium Dyeing: A series of dye baths are prepared with varying initial concentrations of Disperse Blue 26.

  • Dyeing to Equilibrium: Polyester fabric samples are dyed at constant temperatures (e.g., 110°C, 120°C, 130°C) for a time sufficient to ensure equilibrium is reached (typically several hours).

  • Analysis: After dyeing, the concentration of dye remaining in the dyebath ([D]s) and the concentration of dye in the fiber ([D]f) are determined. [D]f is found by extracting the dye from the fiber with a suitable solvent and measuring its concentration spectrophotometrically.

  • Isotherm Modeling: The data is plotted according to the Nernst, Langmuir, and Freundlich adsorption isotherm models to determine the best fit.

  • Calculation of Thermodynamic Parameters:

    • The partition coefficient (K) is determined from the slope of the Nernst isotherm.

    • The standard affinity (-Δμ°) is calculated using the equation: -Δμ° = RTlnK.

    • The enthalpy (ΔH°) and entropy (ΔS°) of dyeing are determined from the van't Hoff equation by plotting lnK against 1/T.

Visualizations

The following diagrams illustrate the key processes and relationships in the dyeing of polyester with Disperse Blue 26.

dyeing_mechanism cluster_dyebath Aqueous Dyebath cluster_fiber Polyester Fiber cluster_forces Fixation Dispersed Dye Dissolved Dye Dispersed Dye->Dissolved Dye Dissolution Fiber Surface Fiber Surface Dissolved Dye->Fiber Surface Adsorption Dispersing Agent Dispersing Agent Fiber Interior Amorphous Region Fiber Surface->Fiber Interior Diffusion (Rate-determining) Entrapped Dye Fiber Interior->Entrapped Dye Van der Waals Van der Waals Forces Entrapped Dye->Van der Waals H-Bonds Hydrogen Bonds Entrapped Dye->H-Bonds

Caption: Overall mechanism of Disperse Blue 26 dyeing on polyester fiber.

experimental_workflow Start Start Dye Bath Preparation Prepare Dye Bath (Dye, Dispersing Agent, Buffer) Start->Dye Bath Preparation Dyeing Dye Polyester Fabric (Controlled Temperature and Time) Dye Bath Preparation->Dyeing Equilibrium Dyeing Dye to Equilibrium (Varying Initial Dye Conc.) Dye Bath Preparation->Equilibrium Dyeing Sampling Withdraw Dyebath Samples (at time intervals) Dyeing->Sampling Spectrophotometry Measure Dye Concentration (UV-Vis Spectrophotometer) Sampling->Spectrophotometry Data Analysis Calculate Dye Uptake and Fit to Models Spectrophotometry->Data Analysis Kinetic Parameters Kinetic Parameters (k, t₁/₂, D) Data Analysis->Kinetic Parameters Thermodynamic Parameters Thermodynamic Parameters (-Δμ°, ΔH°, ΔS°) Data Analysis->Thermodynamic Parameters Extraction Extract Dye from Fiber Equilibrium Dyeing->Extraction Extraction->Spectrophotometry

Caption: Experimental workflow for determining kinetic and thermodynamic parameters.

thermodynamics_logic Equilibrium Data Equilibrium Dye Concentrations ([D]f and [D]s at different T) Adsorption Isotherms Plot Adsorption Isotherms (Nernst, Langmuir, Freundlich) Equilibrium Data->Adsorption Isotherms Partition Coefficient Determine Partition Coefficient (K) (from Nernst Isotherm) Adsorption Isotherms->Partition Coefficient Standard Affinity Calculate Standard Affinity (-Δμ°) (-Δμ° = RTlnK) Partition Coefficient->Standard Affinity Van't Hoff Plot Plot lnK vs. 1/T (van't Hoff Equation) Partition Coefficient->Van't Hoff Plot Enthalpy and Entropy Determine Enthalpy (ΔH°) and Entropy (ΔS°) Van't Hoff Plot->Enthalpy and Entropy

Caption: Logical relationship for the determination of thermodynamic parameters.

Conclusion

The mechanism of action of Disperse Blue 26 in polyester dyeing is a complex interplay of physical and chemical principles. It is a non-ionic process driven by the hydrophobic affinity of the dye for the fiber, facilitated by high-temperature conditions that modify the fiber's morphology. The efficiency and final quality of the dyeing are governed by kinetic and thermodynamic factors that can be precisely measured and modeled. This guide provides a foundational understanding of these principles, offering researchers and scientists a framework for further investigation and innovation in the field of textile chemistry.

References

Exploratory

A Technical Guide to the Thermodynamic Properties and Stability of Disperse Blue 26

For Researchers, Scientists, and Drug Development Professionals Introduction Disperse Blue 26 (C.I. 63305) is an anthraquinone-based dye recognized for its application in coloring hydrophobic synthetic fibers.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 26 (C.I. 63305) is an anthraquinone-based dye recognized for its application in coloring hydrophobic synthetic fibers. Its molecular structure, characterized by the anthraquinone core with methylamino and hydroxyl substitutions, imparts a distinct bright blue color and determines its physicochemical properties. An in-depth understanding of the thermodynamic properties and stability of Disperse Blue 26 is crucial for optimizing its use in various industrial processes, ensuring the quality and longevity of dyed materials, and for assessing its potential environmental and biological impact. This technical guide provides a comprehensive overview of the known thermodynamic characteristics and stability profile of Disperse Blue 26, supported by detailed experimental protocols for its evaluation.

Physicochemical and Thermodynamic Properties

Disperse Blue 26 is a navy blue powder with low water solubility, a characteristic feature of disperse dyes.[1][2] It is soluble in organic solvents such as ethanol, acetone, and benzene.[2][3] A summary of its key physicochemical and thermodynamic properties is presented in Table 1.

Table 1: Physicochemical and Thermodynamic Properties of Disperse Blue 26

PropertyValueReference(s)
Chemical Identity
IUPAC Name1,5-dihydroxy-4,8-bis(methylamino)anthracene-9,10-dione[4]
CAS Number3860-63-7[3]
C.I. NameDisperse Blue 26, 63305[3]
Molecular FormulaC₁₆H₁₄N₂O₄[3]
Molecular Weight298.29 g/mol [3]
AppearanceNavy blue powder[1][2]
Thermodynamic Properties
Melting Point217 °C[1][5]
Boiling Point614.3 °C at 760 mmHg[1][5]
Flash Point325.3 °C[1][5]
Solubility
Water Solubility20.28 µg/L (at 25 °C)[1]
Organic SolventsSoluble in ethanol, acetone, benzene[2][3]
Other Properties
Density1.53 g/cm³[1][5]

Stability Profile

The stability of a dye is a critical parameter that influences its performance during application and the lifespan of the colored product. The stability of Disperse Blue 26 can be assessed under various conditions, including thermal, photochemical, and chemical exposures.

Thermal Stability

Anthraquinone disperse dyes are generally known for their good thermal stability.[6] Studies on similar dyes suggest that they are often stable up to 250 °C.[7] The thermal stability of Disperse Blue 26 is a key factor in high-temperature dyeing processes for synthetic fibers like polyester. Insufficient thermal stability can lead to color changes, sublimation, and a reduction in fastness properties.

Photostability

Disperse Blue 26, being an anthraquinone dye, is expected to exhibit good light fastness. The anthraquinone structure is known for its inherent stability towards photodegradation.[6] However, the actual photostability can be influenced by the substrate to which it is applied and the presence of other chemicals.

Chemical Stability

Disperse Blue 26 is reported to be stable in a dye bath with a pH range of 5 to 9.[2][3] It is also noted that the presence of copper ions in the dye bath can have a significant effect on the color, while iron ions have no noticeable effect.[3]

Experimental Protocols

This section provides detailed methodologies for evaluating the thermodynamic properties and stability of Disperse Blue 26. These protocols are based on standard analytical techniques and industry-accepted testing methods.

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Objective: To determine the melting point, enthalpy of fusion, and thermal decomposition profile of Disperse Blue 26.

G cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_tga TGA Analysis cluster_analysis Data Analysis weigh Accurately weigh 2-5 mg of Disperse Blue 26 seal Hermetically seal in an aluminum pan weigh->seal dsc_instrument Place sample and reference pans in DSC instrument seal->dsc_instrument tga_instrument Place sample pan in TGA furnace seal->tga_instrument dsc_program Heat from ambient to 300°C at 10°C/min under N₂ dsc_instrument->dsc_program dsc_data Record heat flow vs. temperature dsc_program->dsc_data analyze_dsc Determine melting point (endotherm peak) and enthalpy of fusion dsc_data->analyze_dsc tga_program Heat from ambient to 600°C at 10°C/min under N₂ tga_instrument->tga_program tga_data Record weight loss vs. temperature tga_program->tga_data analyze_tga Determine onset of decomposition and residual mass tga_data->analyze_tga

Caption: Workflow for Photostability Testing of Disperse Dyes.

Protocol:

  • Sample Preparation: Prepare a dyed sample by applying Disperse Blue 26 to a standard textile substrate (e.g., polyester fabric) using a standardized dyeing procedure.

  • Apparatus: Utilize a xenon arc fading lamp apparatus capable of controlling irradiance, temperature, and humidity.

  • Procedure: a. Mount the dyed specimen and a set of Blue Wool standards (references 1-8) on sample holders. b. Expose the samples in the xenon arc tester under specified conditions (e.g., controlled temperature and relative humidity). c. Periodically inspect the samples and continue exposure until a specified endpoint is reached (e.g., a certain color change in the sample or a specific Blue Wool standard).

  • Evaluation: Assess the change in color of the test specimen against the fading of the Blue Wool standards using the Grey Scale for Color Change. The lightfastness rating is the number of the Blue Wool standard that shows a similar degree of fading.

Dye Transfer Stability in Storage

Objective: To evaluate the potential for Disperse Blue 26 to transfer from a dyed fabric to an adjacent material during prolonged storage. This protocol is based on AATCC Test Method 163. [8][9][10] Protocol:

  • Sample Preparation: A specimen of the fabric dyed with Disperse Blue 26 is prepared.

  • Apparatus: A humidity chamber and a multi-fiber test fabric are required.

  • Procedure: a. The dyed fabric specimen is sandwiched between a pre-wetted multi-fiber fabric and a second undyed fabric of the same type as the specimen. b. The composite sample is placed in a testing device under a specified pressure. c. The device is stored in a humidity chamber for a set period (e.g., 48 hours) at a controlled temperature.

  • Evaluation: After the storage period, the samples are dried. The degree of staining on the multi-fiber and the second undyed fabric is assessed using the Grey Scale for Staining.

Conclusion

Disperse Blue 26 is an anthraquinone dye with well-defined physicochemical properties and generally good stability, characteristic of its chemical class. While specific thermodynamic data such as enthalpy of fusion are not widely published, its thermal stability is sufficient for high-temperature dyeing applications. Its expected good photostability and known chemical stability within a practical pH range make it a versatile dye for synthetic fibers. The experimental protocols outlined in this guide provide a framework for researchers and quality control professionals to systematically evaluate the thermodynamic properties and stability of Disperse Blue 26 and similar disperse dyes, ensuring their effective and reliable application. Further research to quantify the enthalpy of fusion and specific heat capacity would provide a more complete thermodynamic profile of this compound.

References

Protocols & Analytical Methods

Method

Application Notes: Staining Polyester Fibers with Disperse Blue 26

Introduction Disperse Blue 26 is a non-ionic anthraquinone dye suitable for coloring hydrophobic synthetic fibers such as polyester.[1][2] Due to the crystalline and compact molecular structure of polyester, which lacks...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Disperse Blue 26 is a non-ionic anthraquinone dye suitable for coloring hydrophobic synthetic fibers such as polyester.[1][2] Due to the crystalline and compact molecular structure of polyester, which lacks chemically active dye sites, specific conditions are required to facilitate dye penetration.[3] The staining process, often referred to as dyeing, is typically achieved using a high-temperature exhaust method, which promotes the diffusion of the finely dispersed dye molecules into the amorphous regions of the polymer matrix.[1][3][4] This document provides a detailed protocol for staining polyester fibers with Disperse Blue 26 for research and development applications.

Mechanism of Staining

The staining of polyester fibers with disperse dyes like Disperse Blue 26 is a physical process based on the principle of dye transfer from a liquid solvent (water) to a solid organic solvent (the fiber).[5][6] The dye is applied as a fine aqueous dispersion.[6] Heat is a critical factor, as it increases the kinetic energy of the dye molecules and causes the pores within the polyester fiber structure to expand, allowing the dye particles to enter.[7] The dye molecules then form weak van der Waals forces and hydrophobic interactions with the polymer chains within the fiber.[1][4] The overall process can be conceptualized as a solid solution, where the dye dissolves into the polyester fiber.[3]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the high-temperature exhaust staining protocol for polyester fibers with Disperse Blue 26.

ParameterValueNotes
Pre-treatment
Scouring Detergent (e.g., Synthrapol)5 ml per 2-3 liters of water for 100g of materialTo remove impurities that can hinder dye uptake.[7]
Dye Bath Preparation
Disperse Blue 26 Dye Powder0.4g (pale shades) to 4g (stronger shades) per 100g of fabricTo be made into a paste with tepid water.[7]
Dispersing Agent3g per 3 liters of waterTo ensure a stable dispersion of the dye.[7]
Water3 liters per 100g of fabric
pH4.0 - 5.5Adjusted with acetic acid.[5][6]
Staining Protocol
Initial Temperature60°CFabric is introduced into the dye bath at this temperature.[5]
Dwell Time at Initial Temperature15 minutesAllows for even wetting of the fabric.[5][6]
Ramping Rate~2°C per minuteGradual increase to the target dyeing temperature.
Target Staining Temperature130°CMaintained for 1 hour for dye diffusion and fixation.[5]
Cooling Rate~2°C per minuteGradual cooling to avoid shocking the fibers.[3]
Post-Staining Treatment
Reduction Cleaning Bath Temperature70 - 80°CTo remove unfixed dye from the fiber surface.[3]
Sodium Hydroxide2 g/LComponent of the reduction cleaning solution.[3]
Sodium Hydrosulfite2-3 g/LComponent of the reduction cleaning solution.[3]
Reduction Cleaning Time15 - 20 minutes

Experimental Protocols

1. Pre-treatment of Polyester Fibers (Scouring)

  • Prepare a scouring bath by adding a non-ionic detergent (e.g., 5 ml of Synthrapol) to 2-3 liters of water for every 100g of polyester fabric.[7]

  • Immerse the polyester fibers in the bath and stir gently for 15 minutes.[7]

  • Rinse the fibers thoroughly with warm water to remove the detergent and any impurities.[7]

2. Dye Bath Preparation

  • Weigh the desired amount of Disperse Blue 26 dye powder (e.g., 0.4g for pale shades, up to 4g for darker shades per 100g of fabric).[7]

  • Create a smooth, lump-free paste by mixing the dye powder with a small amount of tepid water and a dispersing agent (1:1 ratio with dye).[3][5][7]

  • Gradually dilute the paste with warm water (40-50°C) to create the dye dispersion.[3]

  • Fill a suitable dyeing vessel with the required volume of water (e.g., 3 liters per 100g of fabric) and heat to 60°C.[5][7]

  • Add the prepared dye dispersion to the water.

  • Adjust the pH of the dye bath to a range of 4.0-5.5 using acetic acid.[5][6]

3. Staining Procedure (High-Temperature Method)

  • Introduce the pre-treated, wet polyester fibers into the dye bath at 60°C.[5]

  • Maintain this temperature for 15 minutes, ensuring the fibers are fully immersed and agitated gently for even wetting.[5][6]

  • Increase the temperature of the dye bath to 130°C at a rate of approximately 2°C per minute.[5]

  • Hold the temperature at 130°C for 60 minutes to allow for dye diffusion and fixation.[5]

  • After the dyeing period, cool the dye bath down to 70-80°C at a rate of approximately 2°C per minute.[3]

  • Drain the dye bath.

4. Post-Staining Reduction Cleaning

  • Prepare a new bath at 50°C.[3]

  • Add sodium hydroxide (2 g/L) and sodium hydrosulfite (2-3 g/L) to the bath.[3]

  • Immerse the stained fibers in this reduction cleaning bath.

  • Raise the temperature to 70-80°C and agitate the fibers for 15-20 minutes to remove any unfixed surface dye.[3]

  • Drain the cleaning bath and rinse the fibers thoroughly with hot water, followed by a final cold water rinse.

  • Dry the stained polyester fibers.

Visualizations

G cluster_prep Fiber & Dye Preparation cluster_dyeing Staining Process cluster_post Post-Staining Treatment Scouring Scouring of Polyester Fibers Dye_Bath_Prep Dye Bath Preparation (60°C, pH 4-5.5) Scouring->Dye_Bath_Prep Dye_Dispersion Preparation of Disperse Blue 26 Dispersion Dye_Dispersion->Dye_Bath_Prep Fiber_Immersion Fiber Immersion & Wetting (15 min) Dye_Bath_Prep->Fiber_Immersion Temp_Ramp_Up Temperature Ramp-up to 130°C Fiber_Immersion->Temp_Ramp_Up Dyeing Staining at 130°C (60 min) Temp_Ramp_Up->Dyeing Cooling Controlled Cooling to 70-80°C Dyeing->Cooling Reduction_Cleaning Reduction Cleaning (70-80°C) Cooling->Reduction_Cleaning Rinsing Rinsing (Hot & Cold Water) Reduction_Cleaning->Rinsing Drying Drying Rinsing->Drying

Caption: Experimental workflow for Disperse Blue 26 staining of polyester fibers.

G Dispersed_Dye Dispersed Dye Aggregates Dissolved_Dye Single Dye Molecules Dispersed_Dye->Dissolved_Dye Equilibrium Fiber_Surface Fiber Surface Dissolved_Dye->Fiber_Surface Adsorption Fiber_Interior Amorphous Regions of Fiber Interior Fiber_Surface->Fiber_Interior Diffusion (Heat Assisted) Fiber_Interior->Fiber_Surface

Caption: Mechanism of Disperse Blue 26 uptake by polyester fibers.

References

Application

Application Notes and Protocols for Disperse Blue 26 in High-Temperature Dyeing Processes

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the use of C.I. Disperse Blue 26 (CAS 3860-63-7) for high-temperature dyeing of polyester fabric...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of C.I. Disperse Blue 26 (CAS 3860-63-7) for high-temperature dyeing of polyester fabrics. The information is intended to guide researchers and scientists in developing and optimizing dyeing protocols.

Introduction

Disperse Blue 26 is an anthraquinone-based disperse dye that produces a bright, sky-blue shade on polyester fibers.[1] It is particularly well-suited for high-temperature (HT) dyeing methods, which are necessary to overcome the crystalline, hydrophobic nature of polyester and ensure good dye penetration and fastness.[2][3] This method, typically carried out under pressure at temperatures between 120°C and 140°C, facilitates the swelling of polyester fibers, allowing for the diffusion and fixation of the non-ionic dye molecules within the fiber structure.[3][4]

Proper control of dyeing parameters such as temperature, pH, and time is crucial for achieving optimal color yield, levelness, and fastness properties.[5][6] Post-treatment processes, particularly reduction clearing, are essential for removing surface dye and ensuring good wet fastness.[7]

Physicochemical and Fastness Properties

Disperse Blue 26 is a navy blue powder with low water solubility.[8][9] It is classified as a medium-energy disperse dye, making it suitable for high-temperature dyeing.

Table 1: Physicochemical Properties of Disperse Blue 26
PropertyValue
C.I. NameDisperse Blue 26
CAS Number3860-63-7
Molecular FormulaC₁₆H₁₄N₂O₄
Molecular Weight298.29 g/mol
AppearanceNavy blue powder
Melting Point217 °C

Source:[8][9][10]

Table 2: Colorfastness Properties of Disperse Blue 26 on Polyester

The following table summarizes the colorfastness of Disperse Blue 26 on polyester fabric when dyed under optimal high-temperature conditions. The ratings are based on the ISO 1-5 scale (for staining and color change) and the 1-8 Blue Wool scale (for light fastness), where a higher number indicates better fastness.

Fastness PropertyISO StandardRating
Light Fastness ISO 105-B025-6
Washing Fastness
- Color ChangeISO 105-C064-5
- StainingISO 105-C064
Perspiration Fastness
- FadingISO 105-E045
- StainingISO 105-E045
Ironing Fastness ISO 105-X114-5
Rubbing Fastness
- DryISO 105-X124-5
- WetISO 105-X124
Sublimation Fastness ISO 105-P013

Source:[1][7][11]

Experimental Protocols

The following protocols provide a detailed methodology for the high-temperature exhaust dyeing of polyester fabric with Disperse Blue 26.

Materials and Equipment
  • Materials:

    • 100% Polyester fabric

    • C.I. Disperse Blue 26

    • Dispersing agent (e.g., a lignosulfonate-based or naphthalene sulfonate condensate product)

    • Acetic acid (to adjust pH)

    • Sodium hydrosulfite (reducing agent for clearing)

    • Sodium hydroxide (for reduction clearing)

    • Non-ionic detergent

  • Equipment:

    • High-temperature, high-pressure (HTHP) laboratory dyeing machine

    • Spectrophotometer for color measurement

    • Launder-Ometer for washing fastness tests

    • Crockmeter for rubbing fastness tests

    • Xenon arc lamp for lightfastness testing

    • pH meter

    • Analytical balance

Pre-treatment of Polyester Fabric

To ensure uniform dyeing, it is essential to remove any impurities, such as oils and sizes, from the polyester fabric.

  • Prepare a scouring bath with 1-2 g/L of a non-ionic detergent.

  • Treat the polyester fabric in the bath at 60-70°C for 20-30 minutes.[7]

  • Rinse the fabric thoroughly with hot water, followed by a cold water rinse.

  • Dry the fabric before dyeing.

High-Temperature Dyeing Protocol

This protocol is for a 1% on weight of fabric (owf) dyeing. Adjust the dye amount for different shade depths.

  • Dye Bath Preparation:

    • Set the liquor ratio to 1:10 (e.g., 100 mL of water for 10 g of fabric).[2]

    • Add 1 g/L of a suitable dispersing agent to the dye bath.[2]

    • Adjust the pH of the bath to 4.5-5.5 using acetic acid.[2][5][12] An acidic pH is crucial for optimal dye exhaustion.[5][12]

    • Prepare a stock solution of Disperse Blue 26 by pasting the required amount of dye with a small amount of dispersing agent and warm water. Add this dispersion to the dye bath.

  • Dyeing Cycle:

    • Introduce the scoured polyester fabric into the dye bath at 60°C.[12]

    • Raise the temperature from 60°C to 130°C at a rate of 1-2°C per minute.[2][7] A controlled heating rate is important to prevent unlevel dyeing.[2]

    • Hold the temperature at 130°C for 30-60 minutes, depending on the desired shade depth.[2]

    • After dyeing, cool the dye bath to 70°C at a rate of 2°C per minute.[7]

Post-treatment: Reduction Clearing

Reduction clearing is a critical step to remove unfixed dye from the fiber surface, which significantly improves wet fastness properties.[7]

  • Drain the dye bath.

  • Prepare a fresh bath at 70-80°C containing:

    • 2 g/L Sodium hydrosulfite[7]

    • 2 g/L Sodium hydroxide[7]

  • Treat the dyed fabric in this solution for 15-20 minutes.[7]

  • Rinse the fabric thoroughly with hot water, followed by a cold water rinse.

  • Neutralize the fabric with a dilute solution of acetic acid (0.5-1.0 g/L).[7]

  • Rinse with cold water and dry.

Visualizations

High-Temperature Dyeing Workflow

The following diagram illustrates the key stages of the high-temperature dyeing process for polyester with Disperse Blue 26.

dyeing_workflow cluster_prep Pre-treatment cluster_dyeing High-Temperature Dyeing cluster_post Post-treatment scouring Scouring (1-2 g/L non-ionic detergent, 60-70°C, 20-30 min) rinsing1 Hot & Cold Rinsing scouring->rinsing1 drying1 Drying rinsing1->drying1 bath_prep Dye Bath Preparation (pH 4.5-5.5, Dispersing Agent, Disperse Blue 26) drying1->bath_prep Fabric Input dye_cycle Dyeing Cycle (Ramp to 130°C, Hold for 30-60 min) bath_prep->dye_cycle cooling Controlled Cooling (to 70°C) dye_cycle->cooling reduction Reduction Clearing (2 g/L NaOH, 2 g/L Na₂S₂O₄, 70-80°C, 15-20 min) cooling->reduction rinsing2 Hot & Cold Rinsing reduction->rinsing2 neutralize Neutralization (0.5-1.0 g/L Acetic Acid) rinsing2->neutralize drying2 Final Drying neutralize->drying2 final_product final_product drying2->final_product Dyed Polyester Fabric

Caption: High-Temperature Dyeing Workflow for Polyester.

Logical Relationship of Dyeing Parameters

This diagram shows the relationship between key dyeing parameters and their impact on the final dyeing outcome.

dyeing_parameters temp Temperature (130°C) diffusion Dye Diffusion temp->diffusion Increases ph pH (4.5-5.5) exhaustion Dye Exhaustion ph->exhaustion Optimizes time Time (30-60 min) time->diffusion Allows disp_agent Dispersing Agent stability Dye Stability disp_agent->stability Ensures levelness Levelness disp_agent->levelness Improves red_clear Reduction Clearing wet_fastness Wet Fastness red_clear->wet_fastness Improves final_dyeing Optimal Dyeing (Good Fastness & Color Yield) diffusion->final_dyeing exhaustion->final_dyeing stability->final_dyeing levelness->final_dyeing wet_fastness->final_dyeing

Caption: Key Parameters for Optimal Dyeing Results.

References

Method

Application Notes and Protocols for the Treatment of Disperse Blue 26 in Wastewater

Introduction Disperse dyes, including Disperse Blue 26, are a class of synthetic colorants with low water solubility used primarily for dyeing hydrophobic fibers like polyester and cellulose acetate.[1] Due to their stab...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Disperse dyes, including Disperse Blue 26, are a class of synthetic colorants with low water solubility used primarily for dyeing hydrophobic fibers like polyester and cellulose acetate.[1] Due to their stability and resistance to conventional wastewater treatment methods, their release into aquatic ecosystems is a significant environmental concern.[1][2] The complex aromatic structure of these dyes makes them recalcitrant and potentially toxic, necessitating advanced treatment methods for their removal from industrial effluents.[1] These application notes provide an overview of common methodologies used to study the degradation and removal of Disperse Blue dyes, with a focus on Disperse Blue 26, summarizing key quantitative data and providing detailed experimental protocols for researchers.

Adsorption Methods

Adsorption is a widely used physical treatment method for dye removal, valued for its efficiency and the potential for adsorbent regeneration.[1] Various materials, including activated carbon, alumina, and cenospheres, have been investigated for the removal of disperse dyes.[1][3]

Application Note: Adsorption on Alumina

The adsorption of Disperse Blue 26 onto alumina surfaces has been shown to be an effective removal method. The efficiency of this process is highly dependent on pH, with optimal adsorption occurring in the pH range of 2-8.[1] Surface-treated alumina has demonstrated greater effectiveness than its untreated counterpart.[1] The mechanism often involves electrostatic interactions between the dye molecules and the adsorbent surface.[4]

Quantitative Data: Adsorption of Disperse Dyes
DyeAdsorbentpHAdsorbent DoseInitial Conc.Temp (°C)Removal Efficiency (%)Reference
Disperse Blue 26Surface-Treated Alumina2-8Not SpecifiedNot SpecifiedNot SpecifiedEffective, but quantitative data not provided[1]
Disperse Blue 79:1Cenospheres Activated Carbon (CNAC) CompositesOptimizedOptimized10-100 mg/L4576[3]
Disperse Orange 25Cenospheres Activated Carbon (CNAC) CompositesOptimizedOptimized10-100 mg/L4579[3]
Disperse Blue SBLPoorly Crystalline HydroxyapatiteLow pH0.5 g/LNot SpecifiedNot Specified100 (within 30 min)[4]
Disperse Blue 14Orange Peel / Peanut HullNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedEffective color removal[5]
Experimental Protocol: Batch Adsorption Study

This protocol is based on the methodology for studying the adsorption of disperse dyes onto novel adsorbents.[3]

  • Preparation of Dye Stock Solution: Prepare a 1000 mg/L stock solution of Disperse Blue 26 by dissolving a precisely weighed amount of the dye in a suitable organic solvent (due to its low water solubility) and then diluting with deionized water to the final volume.

  • Batch Adsorption Experiments:

    • In a series of 250 mL Erlenmeyer flasks, add a fixed amount of adsorbent (e.g., 0.5 g/L of surface-treated alumina).

    • Add 100 mL of Disperse Blue 26 solution of a known initial concentration (e.g., 50 mg/L) to each flask.

    • Adjust the pH of the solutions to desired values (e.g., 3, 5, 7, 9) using 0.1 M HCl or 0.1 M NaOH.

    • Place the flasks in a mechanical shaker and agitate at a constant speed (e.g., 150 rpm) at a controlled temperature (e.g., 25 °C).

  • Sample Collection and Analysis:

    • Withdraw samples at predetermined time intervals (e.g., 5, 15, 30, 60, 120 minutes).

    • Centrifuge or filter the samples to separate the adsorbent from the solution.

    • Analyze the supernatant for the remaining dye concentration using a UV-Vis spectrophotometer at the maximum absorbance wavelength (λmax) of Disperse Blue 26 or using High-Performance Liquid Chromatography (HPLC).[6][7][8]

  • Data Calculation:

    • Calculate the percentage of dye removal using the formula: Removal (%) = ((C₀ - Cₜ) / C₀) * 100 where C₀ is the initial dye concentration and Cₜ is the concentration at time t.

Advanced Oxidation Processes (AOPs)

AOPs are technologies that rely on the generation of highly reactive hydroxyl radicals (•OH) to degrade recalcitrant organic pollutants into simpler, less toxic compounds.[9] Common AOPs include Fenton/Photo-Fenton processes, photocatalysis, and ozonation.[2][6]

Application Note: Photocatalytic Degradation

Photocatalysis involves the use of a semiconductor catalyst (e.g., TiO₂, ZnO) that, upon irradiation with light of sufficient energy, generates electron-hole pairs. These charge carriers react with water and oxygen to produce reactive oxygen species, including hydroxyl radicals, which then degrade the dye molecules.[10][11] The efficiency of photocatalysis is influenced by pH, catalyst dosage, dye concentration, and light intensity.[10][12]

Quantitative Data: AOPs for Disperse Dye Degradation
DyeTreatment MethodCatalyst/OxidantpHReaction TimeInitial Conc.Degradation Efficiency (%)Reference
Disperse Blue 3UV-LED/FeTiO₃ + PersulfateFeTiO₃ / Persulfate3180 minNot Specified96 (Mineralization)[13]
Disperse Blue 79:1PhotocatalysisMn-doped ZnO8.560 min3 x 10⁻⁵ M98[10]
Disperse Blue 79Fenton ProcessFe²⁺/H₂O₂360 min60 mg/L85 (Color), 75 (COD)[6]
Disperse Blue 79Membrane-Wet OxidationNot SpecifiedNot SpecifiedNot SpecifiedNot Specified99[2]
Disperse Blue 94PhotocatalysisStrontium Chromate (SrCrO₄)7.0Not Specified3 x 10⁻⁵ MEffective, but quantitative data not provided[6]
Disperse Violet 26Photocatalysis (UV/H₂O₂/TiO₂)TiO₂ / H₂O₂Optimized60 minOptimized>90[14]
Experimental Protocol: Photocatalytic Degradation of Disperse Blue 26

This protocol is adapted from methodologies used for various disperse dyes.[6][10]

  • Reactor Setup:

    • Use a suitable photocatalytic reactor, which is typically a vessel equipped with a light source (e.g., UV lamp or solar simulator) and a magnetic stirrer. The reactor should be made of a material that does not absorb the incident light (e.g., quartz).

  • Preparation of Reaction Suspension:

    • Prepare 100 mL of a Disperse Blue 26 solution with a known concentration (e.g., 3 x 10⁻⁵ M).

    • Add the optimal amount of photocatalyst (e.g., 0.05 g of Mn-doped ZnO) to the dye solution.[10]

    • Adjust the pH of the suspension to the optimal value (e.g., 8.5) using dilute acid or base.[10]

  • Photocatalytic Reaction:

    • Stir the suspension in the dark for a period (e.g., 30 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface.

    • Turn on the light source to initiate the photocatalytic reaction.

    • Maintain constant stirring and temperature throughout the experiment.

  • Sample Analysis:

    • Collect aliquots of the suspension at regular time intervals.

    • Immediately centrifuge the samples to remove the catalyst particles.

    • Measure the absorbance of the supernatant at the λmax of Disperse Blue 26 using a UV-Vis spectrophotometer to determine the residual dye concentration.

Biological Treatment Methods

Biological treatment utilizes microorganisms like bacteria and fungi to decolorize and degrade dyes.[2] This approach is often considered cost-effective and environmentally friendly.[2] Some microbial processes can break down the complex azo and anthraquinone structures of disperse dyes.[15]

Application Note: Bacterial and Enzymatic Decolorization

Specific bacterial strains and enzymes (like laccase) have demonstrated the ability to decolorize and detoxify disperse dyes.[16][17] For instance, strains of Alishewanella, Halomonas, and Pseudomonas have shown high decolorization ability for Disperse Blue 60.[17] Enzymatic treatments, often using laccase in combination with a mediator like 1-hydroxybenzotriazole (HBT), can achieve high decolorization rates for various disperse dyes, including Disperse Blue 2BLN.[16] This process mitigates the ecotoxicity of the dye wastewater, making it a viable pretreatment step before conventional activated sludge processes.[16]

Quantitative Data: Biological Treatment of Disperse Dyes
DyeMicroorganism/EnzymeConditionsDecolorization Efficiency (%)Reference
Disperse Blue 2BLNAspergillus sp. XJ-2Microaerophilic, 120 h93.3[15]
Disperse Blue 60Bacterial Strains (e.g., Halomonas)72 h, pH 7-9, 50 mg/L90-100[17]
Disperse Blue 2BLN 100%Pycnoporus Laccase + HBT65 °C, pH 4, 0.33 U/mL laccase>90 (qualitative)[16]

Visualizations: Workflows and Mechanisms

To better illustrate the processes involved in wastewater treatment studies, the following diagrams outline a typical experimental workflow and the fundamental mechanism of advanced oxidation.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase P1 Prepare Dye Stock Solution P2 Prepare Adsorbent or Catalyst P3 Calibrate Analytical Instruments (e.g., UV-Vis) E1 Set up Batch Reactor (Dye + Adsorbent/Catalyst) P3->E1 E2 Adjust Experimental Parameters (pH, Temp) E1->E2 E3 Initiate Treatment (e.g., Agitation, Irradiation) E2->E3 E4 Collect Samples at Intervals E3->E4 A1 Separate Supernatant (Centrifuge/Filter) E4->A1 A2 Measure Residual Dye Concentration A1->A2 A3 Calculate Removal Efficiency A2->A3 A4 Analyze Data (Kinetics, Isotherms) A3->A4

Caption: General experimental workflow for a wastewater treatment study.

G cluster_AOP Advanced Oxidation Process (AOP) Catalyst Semiconductor Catalyst (e.g., TiO2) Radical •OH (Hydroxyl Radicals) Catalyst->Radical generates Energy Light Energy (UV or Solar) Energy->Catalyst Water H₂O / O₂ Water->Radical reacts with catalyst to form Dye Disperse Blue 26 (Complex Molecule) Radical->Dye attacks & oxidizes Products Degradation Products (CO₂, H₂O, Mineral Salts) Dye->Products degrades into

Caption: Simplified mechanism of photocatalytic degradation of dyes.

References

Application

Application Notes: Disperse Blue 26 as a Potential Molecular Probe in Biophysical Research

For Researchers, Scientists, and Drug Development Professionals Introduction Disperse Blue 26, a member of the anthraquinone dye family, is a small organic molecule with potential, yet largely unexplored, applications in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 26, a member of the anthraquinone dye family, is a small organic molecule with potential, yet largely unexplored, applications in biophysical research. While traditionally used in the textile industry, its structural similarity to other anthraquinone derivatives that have been successfully employed as molecular probes suggests its utility in studying biological systems. This document outlines potential applications of Disperse Blue 26 as a molecular probe, focusing on two key properties inherent to many anthraquinone dyes: solvatochromism and fluorescence quenching. These properties could be harnessed to investigate protein conformation, binding events, and enzymatic activity.

Physicochemical Properties of Disperse Blue 26

A summary of the key physicochemical properties of Disperse Blue 26 is presented in the table below. These properties form the basis for its potential applications as a molecular probe.

PropertyValueReference
Chemical Formula C₁₆H₁₄N₂O₄[1]
Molecular Weight 298.29 g/mol [1]
Appearance Navy blue powder
Solubility Soluble in acetone, ethanol, and benzene.
Chemical Structure 1,5-dihydroxy-4,8-bis(methylamino)anthracene-9,10-dione

Application 1: A Solvatochromic Probe for Investigating Protein Environments

The phenomenon of solvatochromism, where the absorption or fluorescence spectrum of a dye shifts in response to the polarity of its local environment, is a powerful tool in biophysical studies. Dyes exhibiting solvatochromism can act as reporters on changes in protein conformation, folding, and binding to ligands. When a solvatochromic dye moves from a polar aqueous environment to a non-polar hydrophobic pocket within a protein, its spectral properties can change significantly.

Principle

Disperse Blue 26, as an anthraquinone derivative, is expected to exhibit solvatochromic behavior. When non-covalently bound to a protein, its absorption spectrum is likely to shift. For instance, upon binding to a hydrophobic pocket of a protein, a bathochromic (red) or hypsochromic (blue) shift in its maximum absorbance wavelength (λmax) can be observed. This spectral shift can be used to monitor processes that alter the local environment of the dye, such as protein folding, unfolding, or ligand binding.

Experimental Protocol: Monitoring Protein Conformational Changes

This protocol describes how to use Disperse Blue 26 to monitor changes in protein conformation, for example, upon ligand binding or denaturation.

Materials:

  • Disperse Blue 26 stock solution (e.g., 1 mM in DMSO)

  • Purified protein of interest in a suitable buffer (e.g., 10 µM in PBS, pH 7.4)

  • Ligand or denaturant solution

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of the Protein-Dye Complex:

    • To a solution of the protein of interest, add Disperse Blue 26 to a final concentration that gives a measurable absorbance signal (e.g., 1-10 µM).

    • Incubate the mixture for a sufficient time to allow for binding equilibrium to be reached (e.g., 15-30 minutes at room temperature).

  • Baseline Measurement:

    • Record the absorbance spectrum of the protein-dye complex over a relevant wavelength range (e.g., 400-700 nm) to determine the initial λmax.

  • Inducing Conformational Change:

    • To the experimental sample, add the ligand or denaturant of interest at the desired concentration.

    • For a control sample, add an equal volume of the corresponding buffer.

    • Incubate for a time sufficient for the conformational change to occur.

  • Spectral Measurement:

    • Record the absorbance spectra of both the experimental and control samples.

  • Data Analysis:

    • Compare the λmax of the experimental sample to the control. A shift in λmax indicates a change in the local environment of the bound dye, reflecting a protein conformational change.

    • The magnitude of the spectral shift can be correlated with the extent of the conformational change.

Hypothetical Data Presentation

The following table illustrates hypothetical results from an experiment monitoring the effect of a ligand on protein conformation using Disperse Blue 26.

Conditionλmax (nm)Spectral Shift (Δλmax)Interpretation
Protein + Disperse Blue 26 580-Dye is in a partially hydrophobic environment.
Protein + Disperse Blue 26 + Ligand 595+15 nmLigand binding induces a conformational change, leading to a more hydrophobic environment for the dye.
Denatured Protein + Disperse Blue 26 565-15 nmUnfolding exposes the dye to the polar aqueous buffer.

Diagram of the Solvatochromic Principle

solvatochromism cluster_unbound Unbound State cluster_bound Bound State Unbound Disperse Blue 26 in Aqueous Buffer (Polar Environment) Spectrum1 Absorbance Spectrum 1 (λmax1) Unbound->Spectrum1 Measures Bound Disperse Blue 26 in Protein Hydrophobic Pocket (Non-polar Environment) Unbound->Bound Protein Binding Spectrum2 Absorbance Spectrum 2 (λmax2) Spectrum1->Spectrum2 Results in Spectral Shift (λmax1 ≠ λmax2) Bound->Spectrum2 Measures

Caption: Principle of solvatochromism for probing protein environments.

Application 2: A Non-Fluorescent Quencher for FRET-Based Assays

Förster Resonance Energy Transfer (FRET) is a powerful technique for measuring distances on the nanometer scale, making it ideal for studying molecular interactions. A FRET pair consists of a donor fluorophore and an acceptor molecule. When the donor and acceptor are in close proximity, the excited-state energy of the donor can be non-radiatively transferred to the acceptor. The acceptor can be a fluorophore or a non-fluorescent quencher. Anthraquinone derivatives are known to be effective non-fluorescent quenchers.

Principle

Disperse Blue 26, due to its anthraquinone core, has the potential to act as a non-fluorescent acceptor (quencher) in FRET-based assays. When a donor fluorophore is brought into close proximity with Disperse Blue 26 (e.g., through a protein-ligand binding event), the fluorescence of the donor will be quenched. The efficiency of this quenching is dependent on the distance between the donor and Disperse Blue 26, allowing for the quantitative analysis of binding interactions.

Experimental Protocol: Monitoring Protein-Ligand Binding

This protocol outlines a FRET-based assay to monitor the binding of a ligand (conjugated to Disperse Blue 26) to a protein (labeled with a fluorescent donor).

Materials:

  • Fluorescently labeled protein of interest (Donor)

  • Ligand conjugated with Disperse Blue 26 (Acceptor/Quencher)

  • Fluorometer

Procedure:

  • Labeling:

    • Covalently label the protein of interest with a suitable fluorescent donor dye (e.g., Fluorescein, Rhodamine).

    • Synthesize a derivative of the ligand of interest that is conjugated to Disperse Blue 26.

  • Fluorescence Measurement of the Donor:

    • Measure the fluorescence intensity of the labeled protein alone in a suitable buffer. This will serve as the initial (unquenched) fluorescence signal (F₀).

  • Titration with the Quencher-Ligand:

    • Add increasing concentrations of the Disperse Blue 26-conjugated ligand to the solution of the labeled protein.

    • After each addition, allow the system to reach equilibrium and measure the fluorescence intensity (F).

  • Data Analysis:

    • Calculate the degree of fluorescence quenching at each ligand concentration as (F₀ - F) / F₀.

    • Plot the fluorescence quenching as a function of the ligand concentration.

    • Fit the resulting binding curve to an appropriate binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd) of the protein-ligand interaction.

Hypothetical Data Presentation

The following table presents hypothetical data from a FRET-based binding assay.

Ligand-Disperse Blue 26 Concentration (nM)Donor Fluorescence Intensity (a.u.)Quenching ((F₀-F)/F₀)
010000.00
108500.15
505500.45
1003500.65
2002000.80
5001100.89

Diagram of the FRET-Quenching Workflow

FRET_Quenching cluster_workflow Experimental Workflow cluster_principle Underlying Principle Start Start: Labeled Protein (Donor) AddLigand Add Ligand-Disperse Blue 26 (Quencher) Start->AddLigand Measure Measure Donor Fluorescence AddLigand->Measure Analyze Analyze Quenching vs. Concentration Measure->Analyze Repeat for different concentrations End Determine Binding Affinity (Kd) Analyze->End NoBinding No Binding: Donor and Quencher are distant. High Donor Fluorescence. Binding Binding: Donor and Quencher are in close proximity. Donor Fluorescence is Quenched. NoBinding->Binding Ligand Binding

Caption: Workflow for a FRET-based binding assay using a quencher.

Conclusion

While direct experimental evidence for the use of Disperse Blue 26 as a molecular probe in biophysical research is currently limited, its chemical properties, particularly its solvatochromism and potential as a fluorescence quencher, make it a promising candidate for such applications. The protocols and conceptual frameworks presented here provide a starting point for researchers interested in exploring the utility of this and other related dyes for studying protein structure, function, and interactions. Further characterization of the photophysical properties of Disperse Blue 26 in various solvent environments and in the presence of biomolecules is warranted to fully realize its potential as a tool in biophysical research and drug development.

References

Method

Application Notes and Protocols: Evaluating the Cytotoxicity of Disperse Blue 26

Audience: Researchers, scientists, and drug development professionals. Introduction Disperse Blue 26 (C.I.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Disperse Blue 26 (C.I. 63305) is an anthraquinone-based synthetic dye used in the textile industry. Due to the widespread use of such dyes, there is a growing need to understand their potential impact on human health and the environment. Several studies have investigated the effects of various disperse dyes on cell viability and mitochondrial function, indicating that some may induce cytotoxic effects.[1][2][3] These effects are often related to the dye's chemical structure, molecular size, and hydrophobicity, which can influence their ability to penetrate cell membranes and cause damage.[1][4] This document provides a standard operating procedure for assessing the in vitro cytotoxicity of Disperse Blue 26 using a common cell-based assay.

Principle of the Assay

The recommended method for evaluating the cytotoxicity of Disperse Blue 26 is a membrane integrity assay. This type of assay relies on the principle that viable cells maintain an intact plasma membrane, which is impermeable to certain fluorescent dyes. When a cell's membrane is compromised—a key indicator of cytotoxicity—the dye can enter the cell, bind to nucleic acids, and produce a strong fluorescent signal.[5][6] The intensity of this fluorescence is directly proportional to the number of dead cells in the sample.[1][5] The CellTox™ Green Cytotoxicity Assay is a well-established example of this method and will be used as the basis for the protocol below.[1]

Experimental Protocol: Cytotoxicity Assessment of Disperse Blue 26

This protocol details the steps to determine the cytotoxic effects of Disperse Blue 26 on a selected mammalian cell line (e.g., IPEC-J2, MPEK-BL6, HaCaT, or HepaRG) using a fluorescent dye-based membrane integrity assay.[1][7]

1. Materials and Reagents

  • Cell Line: Adherent mammalian cell line (e.g., IPEC-J2, MPEK-BL6).

  • Disperse Blue 26: Powder form.

  • Solvent: Dimethyl sulfoxide (DMSO) or acetone (cell culture grade).[1]

  • Culture Medium: Appropriate complete medium for the chosen cell line (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • Phosphate-Buffered Saline (PBS): Sterile.

  • Trypsin-EDTA: For cell detachment.

  • 96-Well Plates: Black, clear-bottom plates suitable for fluorescence measurement.[1]

  • Cytotoxicity Assay Kit: CellTox™ Green Cytotoxicity Assay (e.g., Promega G8742) or similar fluorescent, membrane-impermeable DNA-binding dye.[1][5]

  • Positive Control: Lysis solution or a known cytotoxic agent.

  • Equipment:

    • Humidified CO₂ incubator (37°C, 5% CO₂).

    • Laminar flow hood.

    • Fluorescence microplate reader with appropriate filters (Excitation: 485–500 nm, Emission: 520–530 nm).

    • Inverted microscope.

    • Multichannel pipette.

    • Hemocytometer or automated cell counter.

2. Preparation of Solutions

  • Disperse Blue 26 Stock Solution (e.g., 10 mM): Due to its hydrophobic nature, dissolve Disperse Blue 26 powder in a minimal amount of DMSO or acetone.[1] Prepare a high-concentration stock solution. Store protected from light.

  • Working Solutions: Prepare serial dilutions of the Disperse Blue 26 stock solution in the complete cell culture medium to achieve the final desired concentrations for testing. Ensure the final solvent concentration (e.g., DMSO) in all wells (including controls) is consistent and non-toxic to the cells (typically ≤0.5%).

3. Experimental Procedure

  • Cell Seeding:

    • Culture cells until they reach approximately 80-90% confluency.

    • Wash the cells with PBS and detach them using Trypsin-EDTA.

    • Neutralize the trypsin with a complete medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in a fresh medium and perform a cell count.

    • Dilute the cell suspension to a final concentration of 4 x 10⁵ cells/mL to seed 20,000 cells per well in 50 µL.

    • Plate 50 µL of the cell suspension into each well of a black, clear-bottom 96-well plate.[1]

    • Include wells for "no-cell" background controls (medium only).

    • Incubate the plate for 24 hours (or until cells are well-attached) in a humidified incubator.[1]

  • Compound Treatment:

    • After incubation, visually inspect the cells to confirm attachment and healthy morphology.

    • Prepare a plate map for different treatments: vehicle control (medium with solvent), positive control (lysis buffer or known toxin), and a range of Disperse Blue 26 concentrations.

    • Add 50 µL of the prepared Disperse Blue 26 working solutions (or controls) to the appropriate wells, bringing the final volume to 100 µL.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[1][8]

  • Cytotoxicity Measurement (Using CellTox™ Green):

    • Prepare the 2X CellTox™ Green Reagent by diluting the CellTox™ Green Dye 1:500 in Assay Buffer, as per the manufacturer's instructions.

    • Add 100 µL of the 2X reagent to each well. Alternatively, for kinetic assays, the dye can be added at the time of compound treatment.[8]

    • Incubate the plate for 15 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Measure the fluorescence intensity using a microplate reader with filters for the dye (e.g., Excitation at 485 nm and Emission at 530 nm).[9]

4. Data Analysis

  • Background Subtraction: Subtract the average fluorescence value from the "no-cell" control wells from all other measurements.

  • Normalization:

    • The vehicle control represents 0% cytotoxicity (baseline).

    • The positive control (lysed cells) represents 100% cytotoxicity.

  • Calculate Percent Cytotoxicity:

    • Percent Cytotoxicity = [(Experimental Value - Vehicle Control) / (Positive Control - Vehicle Control)] x 100

  • Dose-Response Curve: Plot the percent cytotoxicity against the logarithm of the Disperse Blue 26 concentration.

  • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of Disperse Blue 26 that causes 50% cytotoxicity, using non-linear regression analysis.

Data Presentation

Quantitative data should be summarized in tables for clear interpretation and comparison.

Table 1: Illustrative Cytotoxicity Data for Disperse Blue 26

Concentration (µM)Mean Fluorescence (RFU)Standard DeviationPercent Cytotoxicity (%)
Vehicle Control (0)150120.0
0.1165151.8
12502511.8
108006576.5
50105080105.9
100110075111.8
Positive Control100050100.0

Note: Data shown are for illustrative purposes only. An IC50 value would be derived from a dose-response curve fitted to such data.

Visualizations: Workflows and Pathways

Diagrams help visualize complex processes and relationships. The following are generated using the DOT language.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis p1 Culture Adherent Cells p3 Seed Cells in 96-Well Plate p1->p3 p2 Prepare Disperse Blue 26 Serial Dilutions p5 Treat Cells with Disperse Blue 26 p2->p5 p4 Incubate (24h) p3->p4 p4->p5 p6 Incubate (24-72h) p5->p6 p7 Add Cytotoxicity Reagent (e.g., CellTox Green) p6->p7 p8 Incubate (15 min) p7->p8 a1 Read Fluorescence (Ex: 485nm, Em: 530nm) p8->a1 a2 Calculate Percent Cytotoxicity a1->a2 a3 Generate Dose-Response Curve & Calculate IC50 a2->a3 G cluster_cell Cellular Effects cluster_assay Assay Measurement compound Disperse Blue 26 (Hydrophobic Compound) cell_mem Cell Membrane compound->cell_mem penetrates or damages mito Mitochondria compound->mito mem_damage Membrane Integrity Loss cell_mem->mem_damage mito_dys Mitochondrial Dysfunction mito->mito_dys dna Nuclear DNA apoptosis Apoptosis / Necrosis mem_damage->apoptosis dye_influx Fluorescent Dye Influx (e.g., CellTox Green) mem_damage->dye_influx ros Oxidative Stress mito_dys->ros mito_dys->apoptosis ros->mem_damage dye_binding Dye Binds to DNA dye_influx->dye_binding dye_binding->dna fluo_signal Increased Fluorescence Signal (Proportional to Cell Death) dye_binding->fluo_signal

References

Application

Application Notes and Protocols for the Quantification of Disperse Blue 26 in Environmental Samples

Introduction Disperse Blue 26 is a synthetic anthraquinone dye used in the textile industry for dyeing polyester and other synthetic fibers. Due to its low water solubility and potential for environmental persistence, mo...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Disperse Blue 26 is a synthetic anthraquinone dye used in the textile industry for dyeing polyester and other synthetic fibers. Due to its low water solubility and potential for environmental persistence, monitoring its concentration in environmental matrices such as water and soil is crucial.[1][2][3] This document provides detailed analytical methods for the quantification of Disperse Blue 26 in environmental samples, targeting researchers, scientists, and professionals in environmental monitoring and drug development. The primary analytical technique discussed is High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS), which offers high sensitivity and selectivity for the detection of this compound.[2][4][5][6]

Quantitative Data Summary

The following table summarizes the quantitative performance data for the analytical methods described.

ParameterWater MatrixSoil/Sediment MatrixReference
Limit of Detection (LOD) ~2.0 ng/LData not available[5]
Limit of Quantification (LOQ) ~8.0 ng/LData not available[5]
Linearity Range 2.0 - 100.0 ng/mLData not available[5]
Recovery >70%Data not available[5]
Precision (RSD) <13% (interday)Data not available[5]

Experimental Protocols

Protocol 1: Analysis of Disperse Blue 26 in Water Samples

This protocol is based on solid-phase extraction (SPE) for sample pre-concentration and cleanup, followed by LC-MS/MS analysis.[5][6]

1. Sample Collection and Preservation:

  • Collect water samples in clean amber glass bottles to prevent photodegradation.

  • Store samples at 4°C and analyze as soon as possible.

2. Sample Preparation (Solid-Phase Extraction):

  • Filter the water sample (e.g., 500 mL) through a 0.45 µm glass fiber filter to remove suspended particles.

  • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Load the filtered water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • After loading, wash the cartridge with 5 mL of deionized water to remove interfering substances.

  • Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.

  • Elute the retained Disperse Blue 26 from the cartridge with 10 mL of a suitable organic solvent, such as acetonitrile or a mixture of acetonitrile and methanol (1:1, v/v).[1]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitute the residue in a small, precise volume (e.g., 1 mL) of the mobile phase for LC-MS/MS analysis.

3. Instrumental Analysis (LC-MS/MS):

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor and product ion transitions for Disperse Blue 26 should be optimized. For example, m/z 299 (precursor ion) could be a target.[7]

    • Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, and collision energy for maximum sensitivity.

Protocol 2: Proposed Method for Analysis of Disperse Blue 26 in Soil and Sediment Samples

This proposed protocol is based on solid-liquid extraction, adapted from methods used for extracting disperse dyes from textile materials.[1] Method validation, including recovery and precision studies, is essential before routine use.

1. Sample Collection and Preparation:

  • Collect soil or sediment samples and air-dry them in a clean environment, protected from light.

  • Grind the dried sample to a fine powder using a mortar and pestle and sieve to ensure homogeneity.

2. Sample Extraction (Solid-Liquid Extraction):

  • Weigh a known amount of the homogenized sample (e.g., 5-10 g) into a centrifuge tube.

  • Add a suitable extraction solvent. Based on the properties of disperse dyes, solvents such as acetonitrile, methanol, or a mixture thereof are recommended.[1] Start with a solvent-to-sample ratio of 10:1 (v/w).

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Place the tube in an ultrasonic bath for 30 minutes to enhance extraction efficiency.

  • Centrifuge the sample at a high speed (e.g., 10,000 rpm) for 15 minutes to separate the solid and liquid phases.

  • Carefully collect the supernatant (the extract).

  • Repeat the extraction process on the solid residue with a fresh portion of the solvent to ensure complete recovery.

  • Combine the supernatants from all extractions.

  • Evaporate the combined extract to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the mobile phase for LC-MS/MS analysis. A cleanup step using SPE may be necessary if the extract is complex.

3. Instrumental Analysis (LC-MS/MS):

  • The LC-MS/MS conditions would be similar to those described in Protocol 1. However, due to the complexity of the soil matrix, a more rigorous chromatographic separation (e.g., a longer gradient) might be necessary to resolve Disperse Blue 26 from interfering compounds.

Visualizations

experimental_workflow_water cluster_sample_prep Sample Preparation (Water) cluster_analysis Analysis SampleCollection 1. Water Sample Collection Filtration 2. Filtration (0.45 µm) SampleCollection->Filtration SPE_Conditioning 3. SPE Cartridge Conditioning Filtration->SPE_Conditioning SPE_Loading 4. Sample Loading SPE_Conditioning->SPE_Loading SPE_Washing 5. Cartridge Washing SPE_Loading->SPE_Washing SPE_Elution 6. Elution SPE_Washing->SPE_Elution Evaporation 7. Evaporation to Dryness SPE_Elution->Evaporation Reconstitution 8. Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Acquisition & Processing LCMS->Data

Caption: Workflow for the analysis of Disperse Blue 26 in water samples.

experimental_workflow_soil cluster_sample_prep Sample Preparation (Soil/Sediment) cluster_analysis Analysis SampleCollection 1. Soil/Sediment Collection & Drying Grinding 2. Grinding & Sieving SampleCollection->Grinding Extraction 3. Solid-Liquid Extraction Grinding->Extraction Centrifugation 4. Centrifugation Extraction->Centrifugation Supernatant 5. Supernatant Collection Centrifugation->Supernatant Evaporation 6. Evaporation to Dryness Supernatant->Evaporation Reconstitution 7. Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Acquisition & Processing LCMS->Data

Caption: Proposed workflow for the analysis of Disperse Blue 26 in soil/sediment.

References

Method

Application Notes and Protocols for Photodegradation Studies Using Disperse Blue 26 as a Model Compound

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for utilizing Disperse Blue 26, an anthraquinone dye, as a model compound in photodegradatio...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing Disperse Blue 26, an anthraquinone dye, as a model compound in photodegradation studies. These protocols are relevant for environmental remediation research, wastewater treatment process development, and understanding the fate of persistent organic pollutants.

Introduction

Disperse Blue 26 is a synthetic anthraquinone dye characterized by its vibrant blue color and low water solubility.[1] Its stability and persistence make it an excellent model compound for investigating the efficacy of advanced oxidation processes (AOPs) in degrading recalcitrant organic pollutants found in textile industry effluents.[2] The degradation of such dyes is crucial due to their potential environmental toxicity and the coloration of water bodies.[3] Photocatalysis, a prominent AOP, utilizes semiconductor materials to generate highly reactive hydroxyl radicals (•OH) upon UV irradiation, which can break down complex dye molecules into simpler, less harmful substances.[3][4]

Physicochemical Properties of Disperse Blue 26

PropertyValue
CAS Number3860-63-7[1][5]
Molecular FormulaC₁₆H₁₄N₂O₄[1]
Molecular Weight298.29 g/mol [1]
AppearanceNavy powder[1]
Chemical ClassAnthraquinone[1]

Experimental Protocols

The following protocols are generalized from various studies on Disperse Blue dyes and can be adapted for specific experimental setups.

This protocol is based on the photocatalytic degradation of a similar disperse dye, Disperse Blue 79:1, using a manganese-doped zinc oxide nanocatalyst.[6]

Materials:

  • Disperse Blue 26

  • ZnO/Mn nanocatalyst

  • Deionized water

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Photoreactor with a UV light source

  • Magnetic stirrer

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Dye Solution: Prepare a stock solution of Disperse Blue 26 (e.g., 1x10⁻³ M) in deionized water. From this, prepare a working solution of the desired concentration (e.g., 3.0x10⁻⁵ M).[6]

  • Photocatalytic Reactor Setup:

    • In a suitable photoreactor vessel, place a specific volume of the Disperse Blue 26 solution (e.g., 100 mL).[6]

    • Add the ZnO/Mn catalyst at the optimal loading (e.g., 0.05 g/100 mL).[6]

    • Adjust the pH of the suspension to the optimal level (e.g., pH 8.5) using dilute HCl or NaOH.[6]

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30 minutes) to allow the dye to adsorb onto the catalyst surface and reach equilibrium.

  • Initiation of Photocatalysis:

    • Expose the suspension to a UV light source while maintaining continuous stirring.[6]

  • Sample Collection and Analysis:

    • Withdraw aliquots of the suspension at regular time intervals (e.g., every 15 minutes).

    • Centrifuge the samples to separate the catalyst particles.

    • Measure the absorbance of the supernatant at the maximum absorption wavelength (λmax) of Disperse Blue 26 using a UV-Vis spectrophotometer. The degradation of the dye can be monitored by the decrease in absorbance.[6]

This protocol describes the study of Disperse Blue 26 degradation under natural sunlight.[7]

Materials:

  • Disperse Blue 26

  • Organic-free water and natural water samples

  • Quartz tubes

  • Sunlight exposure setup (e.g., rooftop)

  • UV-Vis Spectrophotometer

Procedure:

  • Solution Preparation: Prepare solutions of Disperse Blue 26 in both organic-free water and the natural water sample to be tested.

  • Sunlight Exposure:

    • Fill quartz tubes with the prepared dye solutions.

    • Expose the tubes to direct sunlight.[7] Place control samples wrapped in aluminum foil to exclude light.

  • Sample Analysis:

    • At predetermined time intervals (e.g., daily), measure the UV-Vis absorption spectrum of the samples to monitor the decrease in the dye concentration. The half-life of the dye can be calculated from the degradation kinetics.[7]

Quantitative Data Summary

The efficiency of photodegradation is influenced by several parameters. The following tables summarize quantitative data from studies on Disperse Blue and similar dyes.

Table 1: Optimal Conditions for Photocatalytic Degradation of Disperse Dyes

DyeCatalystOptimal Catalyst DoseOptimal pHOptimal Initial Dye ConcentrationDegradation EfficiencyReference
Disperse Blue 79:1ZnO/Mn0.05 g/100 mL8.53.0x10⁻⁵ M98% in 60 min[6]
Disperse Blue 94SrCrO₄0.25 g/100 mL7.03.0x10⁻⁵ MNot Specified[8]
Disperse Blue 79Fe²⁺/H₂O₂ (Fenton)Not Specified360 mg/L85% (Color), 75% (COD) in 60 min[8]

Table 2: Effect of Catalyst Concentration on Degradation Efficiency

CatalystDyeInitial Dye ConcentrationCatalyst Concentration (g/L)Degradation Efficiency (%)Time (min)Reference
TiO₂Methylene Blue10 mg/L0.543.8180[3]
TiO₂Methylene Blue10 mg/L1.051.8180[3]
TiO₂Methylene Blue10 mg/L1.564.3180[3]
TiO₂Methylene Blue10 mg/L2.071.5180[3]

Visualizations

G prep Prepare Disperse Blue 26 Solution and Catalyst Suspension ph_adjust Adjust pH of the Suspension prep->ph_adjust equilibrium Stir in Dark for Adsorption-Desorption Equilibrium ph_adjust->equilibrium uv_irrad Irradiate with UV Light with Continuous Stirring equilibrium->uv_irrad sampling Collect Aliquots at Regular Intervals uv_irrad->sampling analysis Centrifuge and Analyze Supernatant with UV-Vis sampling->analysis results Calculate Degradation Efficiency and Kinetics analysis->results

Caption: Experimental workflow for the photocatalytic degradation of Disperse Blue 26.

G cluster_catalyst Photocatalyst (e.g., TiO2, ZnO) cluster_ros Reactive Oxygen Species Generation catalyst Catalyst + hv (UV light) eh_pair Electron (e⁻) + Hole (h⁺) catalyst->eh_pair Photoexcitation h2o H₂O o2 O₂ oh_rad •OH (Hydroxyl Radical) h2o->oh_rad h⁺ oxidation o2_rad •O₂⁻ (Superoxide Radical) o2->o2_rad e⁻ reduction db26 Disperse Blue 26 (Parent Compound) oh_rad->db26 Attack on Dye Molecule o2_rad->db26 Attack on Dye Molecule intermediates Degradation Intermediates db26->intermediates end_products CO₂, H₂O, Mineral Acids (End Products) intermediates->end_products

Caption: Generalized pathway for the photocatalytic degradation of Disperse Blue 26.

Mechanism of Photocatalytic Degradation

The photocatalytic degradation of organic dyes like Disperse Blue 26 generally follows a mechanism involving the generation of reactive oxygen species (ROS).[9]

  • Photoexcitation: When a semiconductor photocatalyst (like TiO₂ or ZnO) is irradiated with photons of energy greater than its bandgap, electrons (e⁻) are excited from the valence band to the conduction band, leaving behind holes (h⁺) in the valence band.[9]

  • Generation of Reactive Oxygen Species:

    • The holes (h⁺) in the valence band are powerful oxidizing agents and can react with water molecules adsorbed on the catalyst surface to produce highly reactive hydroxyl radicals (•OH).[9]

    • The electrons (e⁻) in the conduction band can reduce molecular oxygen to superoxide radicals (•O₂⁻), which can further react to form other ROS.[9]

  • Degradation of the Dye: The highly reactive hydroxyl radicals attack the dye molecule, leading to the cleavage of its chromophoric structure and subsequent degradation into smaller, less harmful intermediates and eventually to complete mineralization into CO₂, H₂O, and inorganic ions.[4][10] The degradation pathway can be complex, involving multiple intermediate products.[10]

Analytical Techniques

  • UV-Vis Spectrophotometry: This is the primary technique for monitoring the decolorization of the dye solution by measuring the change in absorbance at its λmax.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Used to identify the intermediate and final degradation products, providing insight into the degradation pathway.[10]

  • Chemical Oxygen Demand (COD) and Biological Oxygen Demand (BOD): These measurements can be used to assess the overall reduction in organic pollutant load in the treated water.[11]

Conclusion

Disperse Blue 26 serves as a robust model compound for a variety of photodegradation studies. The protocols and data presented here provide a foundation for researchers to design and conduct experiments aimed at developing effective water treatment technologies. The optimization of parameters such as pH, catalyst loading, and dye concentration is critical for achieving high degradation efficiency.[6] Further research can focus on elucidating the detailed degradation pathways and assessing the toxicity of the intermediate products.

References

Application

Application Notes and Protocols for Supercritical Fluid Dyeing of Textiles with C.I. Disperse Blue 26

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the supercritical fluid dyeing (SFD) of textiles, with a specific focus on the application of C....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the supercritical fluid dyeing (SFD) of textiles, with a specific focus on the application of C.I. Disperse Blue 26. This waterless dyeing technology offers significant environmental and performance advantages over conventional aqueous dyeing methods, making it a key area of research and development. The protocols provided herein are intended to serve as a foundational methodology for laboratory-scale experimentation.

Introduction to Supercritical Fluid Dyeing

Supercritical fluid dyeing is an innovative coloration process that utilizes a fluid in its supercritical state as the dyeing medium. Carbon dioxide (CO₂) is the most commonly used fluid due to its mild critical point (31.1 °C and 73.8 bar), non-toxicity, non-flammability, and ready availability.[1] In its supercritical state, CO₂ exhibits properties of both a liquid and a gas; it has a liquid-like density that allows it to dissolve non-polar solutes like disperse dyes, and a gas-like low viscosity and high diffusivity that enable rapid penetration into the polymer matrix of synthetic fibers such as polyester.[2]

The primary advantages of SFD include the elimination of water consumption and wastewater discharge, no need for drying the textile after dyeing, and the potential for recycling both the CO₂ and unfixed dye.[2] This technology is particularly well-suited for dyeing hydrophobic fibers like polyester with disperse dyes.

C.I. Disperse Blue 26 is an anthraquinone-based disperse dye with the molecular formula C₁₆H₁₄N₂O₄. It produces a bright blue coloration and is suitable for high-temperature and high-pressure dyeing methods, making it a candidate for supercritical CO₂ applications.[3]

Mechanism of Supercritical Fluid Dyeing

The process of dyeing textiles in supercritical CO₂ involves several key steps:

  • Dissolution of the Dye: The solid disperse dye is placed in the high-pressure vessel, and as CO₂ is brought to its supercritical state, the dye dissolves in the fluid.

  • Transport to the Fiber: The supercritical CO₂ acts as a carrier, transporting the dissolved dye molecules to the surface of the textile fibers.

  • Adsorption and Diffusion: The CO₂ swells the polymer fibers, increasing the mobility of the polymer chains and facilitating the diffusion of the dye molecules from the surface into the amorphous regions of the fiber.

  • Fixation: Inside the fiber, the dye is fixed through physical interactions, such as van der Waals forces.

  • Depressurization and Recycling: After the dyeing cycle, the pressure is released. The CO₂ returns to its gaseous state, losing its solvent power and leaving the dye fixed within the fiber. The gaseous CO₂ can then be captured, purified, and recycled for subsequent dyeing operations.

Experimental Protocols

The following protocols are generalized for the supercritical fluid dyeing of polyester fabric with a disperse dye like Disperse Blue 26. Researchers should optimize these parameters based on their specific equipment and desired outcomes.

Protocol 1: Supercritical CO₂ Dyeing of Polyester Fabric

Objective: To dye a polyester fabric sample with Disperse Blue 26 using a laboratory-scale supercritical fluid dyeing apparatus.

Materials and Equipment:

  • Polyester fabric (pre-scoured and dried)

  • C.I. Disperse Blue 26 powder

  • High-pressure dyeing vessel (autoclave) with temperature, pressure, and agitation controls

  • High-pressure pump for liquid CO₂

  • CO₂ cylinder (≥ 99.5% purity)

  • Heating system (e.g., heating jacket or oil bath)

  • Analytical balance

Procedure:

  • Sample Preparation: Cut a known weight of the polyester fabric (e.g., 5 grams).

  • Dye Loading: Accurately weigh the required amount of Disperse Blue 26 dye (e.g., 1-2% on the weight of fabric, owf) and place it at the bottom of the dyeing vessel.

  • Fabric Loading: Wrap the polyester fabric sample around a perforated holder and place it inside the vessel, ensuring it does not directly touch the dye powder.

  • Sealing and Purging: Securely seal the dyeing vessel. Purge the system with low-pressure gaseous CO₂ for 2-3 minutes to remove any residual air.

  • Pressurization: Heat the vessel to the desired dyeing temperature (e.g., 100-120 °C). Once the temperature is stable, pump liquid CO₂ into the vessel until the target pressure (e.g., 20-25 MPa) is reached.

  • Dyeing Cycle: Maintain the set temperature and pressure for the desired dyeing time (e.g., 30-90 minutes). If available, use gentle agitation to ensure even dyeing.

  • Depressurization: After the dyeing time has elapsed, stop the heating and slowly release the pressure. The CO₂ will vaporize, leaving the dyed, dry fabric.

  • Sample Removal: Once the vessel has returned to ambient temperature and pressure, open it and remove the dyed fabric sample.

Protocol 2: Post-Dyeing Cleaning (Reduction Clearing)

Objective: To remove any unfixed dye from the surface of the dyed fabric to improve wash and rub fastness.

Materials:

  • Dyed polyester sample

  • Cleaning solution (e.g., 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide in water, or alternatively, pure supercritical CO₂ can be used for a waterless cleaning step)

  • Beaker and hot plate

  • Deionized water

Procedure:

  • Prepare the reduction clearing solution in a beaker.

  • Immerse the dyed fabric in the solution and heat to 70-80 °C for 15-20 minutes.

  • Remove the fabric and rinse it thoroughly with hot and then cold deionized water until the rinse water is clear.

  • Allow the fabric to air dry.

Protocol 3: Evaluation of Dyeing Performance

Objective: To quantitatively assess the quality of the dyeing.

Procedures:

  • Color Strength (K/S Value):

    • Measure the spectral reflectance of the dyed fabric using a reflectance spectrophotometer at the wavelength of maximum absorption (λmax) for Disperse Blue 26.

    • Calculate the K/S value using the Kubelka-Munk equation: K/S = (1 - R)² / 2R , where R is the decimal reflectance of the sample. Higher K/S values indicate greater color yield.[1]

  • Colorfastness to Washing:

    • Follow a standard test method such as ISO 105-C06.

    • Stitch the dyed specimen between two standard adjacent fabrics (e.g., cotton and wool).

    • Wash the composite sample in a standardized soap solution under specified conditions of temperature and time.

    • Evaluate the color change of the dyed sample and the staining of the adjacent fabrics using standard grey scales.

  • Colorfastness to Light:

    • Follow a standard test method such as ISO 105-B02.

    • Expose the dyed fabric to a standardized artificial light source (e.g., a Xenon arc lamp) under controlled conditions.

    • Simultaneously expose standard blue wool references.

    • Assess the fading of the sample by comparing the color change with that of the blue wool standards.

  • Colorfastness to Rubbing (Crocking):

    • Follow a standard test method such as ISO 105-X12.

    • Rub the dyed fabric with a standard white cotton cloth under specified pressure, both dry and wet.

    • Evaluate the degree of color transfer to the white cloth using a standard grey scale for staining.

Quantitative Data

Table 1: Typical Process Parameters for Supercritical CO₂ Dyeing of Polyester with Disperse Dyes

ParameterTypical RangeUnitNotes
Temperature80 - 140°CAffects dye solubility and fiber swelling. Higher temperatures generally increase dye uptake.
Pressure15 - 30MPaPrimarily influences CO₂ density, which is a key factor for dye solubility.
Dyeing Time30 - 120minutesSignificantly shorter than conventional aqueous dyeing due to high diffusion rates.
Dye Concentration0.5 - 2.0% owfThe amount of dye is calculated based on the weight of the fabric.
CO₂ Flow Rate20 - 40mL/minIn dynamic systems, this affects the dissolution kinetics of the dye.[4]

Table 2: Illustrative Solubility of Various Disperse Dyes in Supercritical CO₂

Note: Specific solubility data for Disperse Blue 26 was not found. The following data for other disperse dyes illustrates the typical order of magnitude and the effect of process conditions.

Dye NameTemperature (°C)Pressure (MPa)Solubility (mol fraction x 10⁻⁶)
C.I. Disperse Red 6050 - 14010 - 30~0.1 - 10
C.I. Disperse Blue 6085 - 125up to 35Data available, shows increase with pressure[5]
C.I. Disperse Orange 350 - 14010 - 30~0.1 - 5[3]
C.I. Disperse Red 7370 - 13014 - 261.96 - 19.78[6]

Table 3: Comparative Colorfastness Properties (Supercritical vs. Aqueous Dyeing of Polyester)

Note: This table presents typical expected results based on studies of other disperse dyes.

Fastness PropertyTest MethodSupercritical CO₂ Dyeing (Typical Rating)Conventional Aqueous Dyeing (Typical Rating)
Washing (Color Change)ISO 105-C064-54-5
Washing (Staining)ISO 105-C064-54-5
LightISO 105-B025-65-6
Rubbing (Dry)ISO 105-X124-54
Rubbing (Wet)ISO 105-X1243-4

Visualizations

The following diagrams illustrate key aspects of the supercritical fluid dyeing process.

SCFD_Workflow cluster_prep Preparation cluster_process Dyeing Process cluster_post Post-Processing & Analysis A Weigh Fabric & Dye B Load Fabric & Dye into Vessel A->B C Seal & Purge Vessel B->C D Pressurize & Heat to Supercritical State C->D E Dyeing Cycle (T, P, t) D->E F Depressurize & Recover CO2 E->F G Remove Dry, Dyed Fabric F->G H Post-Cleaning (Optional) G->H I Performance Evaluation (K/S, Fastness) H->I

Experimental workflow for supercritical CO₂ dyeing.

Dyeing_Mechanism cluster_vessel Supercritical CO2 Medium cluster_fiber Polyester Fiber Dye1 Dye Fiber Polymer Matrix Dye1->Fiber 1. Transport & Adsorption Dye2 Dye Dye3 Dye CO2_1 CO2 CO2_2 CO2 CO2_3 CO2 CO2_4 CO2 Dyed_Fiber Fixed Dye Fiber->Dyed_Fiber 2. Diffusion & Fixation

Mechanism of dye transport and fixation in scCO₂ dyeing.

References

Method

Application Notes and Protocols: Staining and Visualization of Microplastics with Disperse Blue 26

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed protocol for the fluorescent staining and subsequent visualization of microplastics using Disperse Blue 26. This...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the fluorescent staining and subsequent visualization of microplastics using Disperse Blue 26. This method, adapted from a general heat-mediated protocol for disperse dyes, offers a cost-effective and versatile approach for identifying a wide range of polymer types in laboratory settings.

Introduction

The identification and quantification of microplastics are critical for understanding their environmental fate and potential impact on biological systems. Fluorescent staining is a widely used technique that enhances the visibility of these small particles, facilitating their detection and analysis. Disperse Blue 26, a commercially available anthraquinone dye, can be effectively used to stain various types of microplastics through a heat-mediated process. This method promotes the incorporation of the dye into the polymer matrix, resulting in stable fluorescence.

This protocol is based on the heat-mediated dyeing method for disperse dyes, which has been shown to be effective for a variety of plastic polymers, including polystyrene (PS), polyethylene (PE), polypropylene (PP), polyvinyl chloride (PVC), and polyethylene terephthalate (PET).

Materials and Reagents

Material/ReagentSupplier Example
Disperse Blue 26 (C.I. 63305)Major Chemical Suppliers
Microplastic samples (various polymer types)As per experimental requirements
Ethanol (ACS grade)Standard Laboratory Suppliers
Distilled or Deionized WaterStandard Laboratory Suppliers
Glass vials with screw capsStandard Laboratory Suppliers
Hot plate or water bathStandard Laboratory Suppliers
Fluorescence microscope with appropriate filter setsMajor Microscope Manufacturers
Glass slides and coverslipsStandard Laboratory Suppliers

Experimental Protocols

Protocol 1: Preparation of Disperse Blue 26 Staining Solution

Objective: To prepare a stock solution of Disperse Blue 26 for staining microplastics.

Procedure:

  • Weigh out a precise amount of Disperse Blue 26 powder.

  • Disperse Blue 26 is soluble in ethanol and acetone.[1][2][3] Prepare a stock solution by dissolving the dye in ethanol to a final concentration of 1 mg/mL.

  • For a working solution, dilute the stock solution with distilled water to the desired concentration (e.g., 10 µg/mL). The optimal concentration may need to be determined empirically based on the microplastic type and sample matrix.

  • Vortex the solution thoroughly to ensure the dye is fully dissolved.

Protocol 2: Heat-Mediated Staining of Microplastics

Objective: To fluorescently label microplastic particles using a heat-mediated dyeing process. This protocol is adapted from the general method for disperse dyes described by Karakolis et al. (2019).[4][5][6]

Procedure:

  • Place the microplastic sample into a glass vial.

  • Add a sufficient volume of the Disperse Blue 26 working solution to fully immerse the microplastics.

  • Securely cap the vial to prevent evaporation.

  • Place the vial in a water bath or on a hot plate set to 70-80°C. Higher temperatures can improve the staining efficiency for some polymers.[7]

  • Incubate for 1-2 hours. The optimal incubation time may vary depending on the polymer type and particle size.

  • After incubation, allow the vial to cool to room temperature.

  • Remove the staining solution.

  • Wash the stained microplastics several times with distilled water to remove any unbound dye.

  • The stained microplastics are now ready for visualization.

Visualization Protocol

Objective: To visualize the stained microplastics using fluorescence microscopy.

Procedure:

  • Pipette a small volume of the stained microplastic suspension onto a clean glass slide.

  • Carefully place a coverslip over the sample, avoiding air bubbles.

  • Place the slide on the stage of a fluorescence microscope.

  • Based on the spectral properties of similar anthraquinone dyes, it is recommended to use an excitation wavelength in the range of 450-490 nm (blue light) and an emission filter that captures light in the range of 500-550 nm (green light).[8][9]

  • Note: It is highly recommended to perform an initial spectral scan to determine the optimal excitation and emission wavelengths for Disperse Blue 26 with your specific instrumentation.

  • Acquire images using a suitable camera and software.

Data Presentation

Table 1: Staining Parameters for Disperse Blue 26
ParameterRecommended Value/RangeNotes
Staining Solution
DyeDisperse Blue 26 (C.I. 63305)An anthraquinone-based disperse dye.
SolventEthanolFor stock solution preparation.[1][2][3]
Working Concentration1-10 µg/mLTo be optimized based on sample.
Staining Protocol
Temperature70-80°CHeat facilitates dye uptake by the polymer.[7]
Incubation Time1-2 hoursMay require optimization.
Visualization
Excitation Wavelength~450-490 nm (Estimated)Based on similar anthraquinone dyes.[8][9]
Emission Wavelength~500-550 nm (Estimated)Spectral scan recommended for optimization.
Table 2: Compatibility of Disperse Dyes with Various Polymers

This table is based on the findings of Karakolis et al. (2019) for general disperse dyes and is expected to be representative for Disperse Blue 26.

Polymer TypeAbbreviationStaining Effectiveness
PolystyrenePSHigh
Polyethylene (Low-Density)LDPEHigh
Polyethylene (High-Density)HDPEHigh
Polyvinyl ChloridePVCHigh
PolypropylenePPHigh
Polyethylene TerephthalatePETHigh
PolyacrylonitrilePANHigh

Diagrams

experimental_workflow cluster_prep Preparation cluster_staining Staining cluster_viz Visualization prep_solution Prepare Disperse Blue 26 Staining Solution stain_microplastics Incubate Sample with Dye at 70-80°C prep_solution->stain_microplastics prep_sample Prepare Microplastic Sample prep_sample->stain_microplastics wash_microplastics Wash to Remove Unbound Dye stain_microplastics->wash_microplastics prepare_slide Prepare Microscope Slide wash_microplastics->prepare_slide microscopy Fluorescence Microscopy prepare_slide->microscopy image_analysis Image Acquisition and Analysis microscopy->image_analysis

Caption: Experimental workflow for staining and visualization of microplastics.

logical_relationship dye Disperse Blue 26 (Hydrophobic Dye) staining Staining (Dye Incorporation) dye->staining microplastic Microplastic (Lipophilic Polymer) microplastic->staining heat Heat (70-80°C) heat->staining Facilitates visualization Fluorescence Visualization staining->visualization Enables

Caption: Logical relationship of the heat-mediated staining process.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Dispersion Stability of Disperse Blue 26 in Aqueous Solutions

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with Disperse Blue 26 in aqueous solutions. Here you will fi...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with Disperse Blue 26 in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions to ensure the stability and performance of your dispersions.

Frequently Asked Questions (FAQs)

Q1: What is Disperse Blue 26 and why is its dispersion stability crucial?

Disperse Blue 26 is an anthraquinone-based dye characterized by its low solubility in water.[1][2] For applications in aqueous media, it must be formulated as a fine, stable dispersion. Dispersion stability refers to the ability of the dye particles to remain evenly distributed in the solution over time, without aggregating or settling.[3] A stable dispersion is critical for achieving uniform results, consistent color yield, and preventing issues like speckling or clogging of equipment.[3][4]

Q2: What are the primary causes of poor dispersion stability for Disperse Blue 26?

Poor dispersion stability, leading to aggregation, can be attributed to several factors:

  • Inadequate Dispersing Agent: Insufficient concentration or an inappropriate type of dispersing agent is a primary cause.[4]

  • Incorrect pH: The pH of the aqueous solution can affect the surface charge of the dye particles and the efficacy of anionic dispersing agents. A pH range of 5-9 is generally suitable for the dye bath.[1]

  • High Temperature: While elevated temperatures can increase the solubility of disperse dyes, they can also lead to the breakdown of the dispersion if not properly stabilized, causing particles to agglomerate.[3][4]

  • Water Hardness: The presence of divalent cations like Ca²⁺ and Mg²⁺ in hard water can neutralize the stabilizing charge on the dye particles, leading to precipitation.[4]

  • High Dye Concentration: Increased concentrations of Disperse Blue 26 can enhance the likelihood of particle collision and aggregation.

Q3: What types of dispersing agents are effective for stabilizing Disperse Blue 26?

Anionic surfactants are commonly used as dispersing agents for disperse dyes.[5][6] Effective options for Disperse Blue 26 include:

  • Lignosulfonates: These are by-products of the paper industry and are known for their good dispersing capabilities.[7][8][9]

  • Naphthalene Sulfonate Formaldehyde Condensates: These synthetic polymers provide excellent thermal stability, making them suitable for high-temperature applications.[5][6][10][11][12]

The choice of dispersing agent can significantly influence the stability of the dye formulation.

Q4: How do dispersing agents improve the stability of Disperse Blue 26?

Dispersing agents adsorb onto the surface of the dye particles, preventing them from aggregating through two primary mechanisms:[12][13]

  • Electrostatic Repulsion: Anionic dispersing agents impart a negative charge to the dye particles, causing them to repel each other.[5][12]

  • Steric Hindrance: The polymeric chains of the dispersing agent extend into the solution, creating a physical barrier that prevents particles from approaching each other too closely.[5]

Q5: What is the optimal pH for a Disperse Blue 26 dispersion?

The recommended pH for a Disperse Blue 26 dye bath is between 5 and 9.[1] Maintaining the pH within this range is crucial for the stability of the dye itself and the effectiveness of most anionic dispersing agents.

Q6: How does temperature influence the dispersion stability of Disperse Blue 26?

Temperature has a dual effect on disperse dye solutions. While increasing the temperature generally enhances the solubility of Disperse Blue 26, it can also accelerate particle aggregation if the dispersion is not adequately stabilized.[3] Therefore, it is essential to use thermally stable dispersing agents, such as naphthalene sulfonate formaldehyde condensates, especially in high-temperature applications.[10]

Troubleshooting Guide

This guide provides systematic approaches to diagnose and resolve common issues related to the dispersion stability of Disperse Blue 26.

Problem 1: Visible Aggregates or Sedimentation in the Dispersion

If you observe clumps, sediment, or a "tarring" effect in your Disperse Blue 26 solution, it is a clear indication of poor dispersion stability. The following workflow can help you identify and address the root cause.

A Visible Aggregates or Sedimentation B Check Dispersing Agent Concentration and Type A->B C Increase Concentration or Switch to a More Effective Agent (e.g., Naphthalene Sulfonate) B->C Inadequate D Verify pH of the Aqueous Solution B->D Adequate E Adjust pH to 5-9 with a Suitable Buffer D->E Incorrect F Assess Water Quality D->F Correct G Use Deionized Water or Add a Chelating Agent (e.g., EDTA) F->G Hard Water H Review Initial Dispersion Procedure F->H Soft/Deionized Water I Ensure Proper Wetting and High-Shear Mixing/Sonication H->I Improper

Caption: Troubleshooting workflow for visible aggregation.

Problem 2: Inconsistent Color Yield or Speckling on a Substrate

Uneven color or the appearance of spots on a surface being treated with Disperse Blue 26 is often a result of dye aggregation during the application process.

A Inconsistent Color or Speckling B Dye Aggregation A->B C Inadequate Dispersing Agent B->C D High Temperature Instability B->D E Incorrect pH B->E F Poor Initial Dispersion B->F

Caption: Causes of inconsistent color yield.

Problem 3: Clogging of Equipment (e.g., Nozzles, Filters)

The formation of large dye aggregates can lead to the blockage of narrow passages in your experimental setup. This is a direct consequence of poor dispersion stability. To resolve this, refer to the troubleshooting steps outlined for "Visible Aggregates or Sedimentation" to improve the overall quality of your dispersion.

Quantitative Data on Dispersion Stability (Illustrative Examples)

The following tables provide representative data to illustrate the effects of different dispersing agents and their concentrations on the stability of Disperse Blue 26 dispersions. Note: This data is for illustrative purposes and may not reflect the exact results of your experiments.

Table 1: Effect of Dispersing Agent Concentration on Particle Size and Zeta Potential of Disperse Blue 26

Dispersing Agent (Naphthalene Sulfonate) Concentration (% w/w of dye)Average Particle Size (nm)Zeta Potential (mV)
0.51500-15
1.0800-25
2.0350-40
3.0300-42

Higher negative zeta potential values indicate greater electrostatic repulsion and improved stability.[13][14]

Table 2: Comparison of Different Dispersing Agents for Disperse Blue 26 Stability

Dispersing Agent (at 2% w/w of dye)Average Particle Size (nm) after 1 hr at 80°CVisual Observation
Lignosulfonate500Stable dispersion
Naphthalene Sulfonate350Stable dispersion
No Dispersing Agent> 5000Significant aggregation and sedimentation

Experimental Protocols

Protocol 1: Preparation of a Stable Disperse Blue 26 Aqueous Dispersion

This protocol outlines a general procedure for preparing a stable aqueous dispersion of Disperse Blue 26.

A Weigh Disperse Blue 26 and Dispersing Agent D Add Dye and Dispersing Agent to Water A->D B Prepare Aqueous Solution with Deionized Water C Adjust pH to 5-9 B->C C->D E Pre-mix with a Standard Stirrer D->E F Apply High-Shear Mixing or Sonication E->F G Monitor Particle Size until Desired Range is Reached F->G H Stable Dispersion Ready for Use G->H

Caption: Workflow for preparing a stable dispersion.

Methodology:

  • Preparation: Weigh the required amounts of Disperse Blue 26 powder and the selected dispersing agent (e.g., naphthalene sulfonate formaldehyde condensate at 2-3% of the dye weight).

  • Dispersion Medium: Prepare the required volume of deionized water and adjust the pH to the desired range (5-9) using a suitable buffer (e.g., acetate buffer).

  • Pre-mixing: Add the dye and dispersing agent to the water while stirring with a magnetic or overhead stirrer to create a slurry.

  • Particle Size Reduction: Use a high-shear mixer or a probe sonicator to reduce the particle size of the dye.[15] This step is crucial for achieving a fine and stable dispersion.

  • Monitoring: Periodically measure the particle size using a particle size analyzer until the desired average particle size (e.g., < 500 nm) is achieved.

Protocol 2: Evaluation of Dispersion Stability by Particle Size Analysis

This protocol describes how to assess the stability of your Disperse Blue 26 dispersion over time.

Methodology:

  • Initial Measurement: Immediately after preparation, measure the particle size distribution and zeta potential of the dispersion using a suitable analyzer.

  • Incubation: Store the dispersion under the desired experimental conditions (e.g., at room temperature or an elevated temperature).

  • Time-point Measurements: At regular intervals (e.g., 1, 6, 24 hours), take a sample of the dispersion and re-measure the particle size distribution and zeta potential.

  • Analysis: A significant increase in the average particle size or a decrease in the absolute value of the zeta potential indicates poor dispersion stability.

Protocol 3: High-Temperature Stability Test

This qualitative test is useful for assessing the stability of the dispersion under conditions similar to high-temperature dyeing processes.[3]

Methodology:

  • Preparation: Prepare a 10 g/L solution of your Disperse Blue 26 dispersion and adjust the pH.

  • Initial Filtration: Filter a portion of the solution through a #2 filter paper and observe for any dye particles on the paper. A clean filtrate indicates a good initial dispersion.[3]

  • Heating: Place the remaining solution in a sealed, high-temperature vessel and heat it to the desired temperature (e.g., 130°C) for a specified time (e.g., 60 minutes).[3]

  • Final Filtration: After cooling, filter the heated dispersion through a new #2 filter paper.

  • Evaluation: The presence of visible dye particles or a thick residue on the filter paper indicates poor thermal stability.[3] A clean filter paper suggests that the dispersion is stable at high temperatures.

References

Optimization

Troubleshooting uneven color yield with Disperse Blue 26

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Disperse Blue 26. Our aim is to help you resolve...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Disperse Blue 26. Our aim is to help you resolve issues related to uneven color yield and achieve consistent, high-quality results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Disperse Blue 26 and what are its primary applications?

Disperse Blue 26 is a non-ionic anthraquinone dye.[1][2] It is characterized by its small molecular size and lack of water-solubilizing groups, making it suitable for dyeing hydrophobic fibers.[3][4][5] Its primary application is in the dyeing of synthetic fibers, especially polyester, as well as nylon and acetate fibers.[1][6][] It is known for producing a bright, sky-blue shade with fair to good levelness and medium fastness properties.[1][8]

Q2: What are the main causes of uneven dyeing with Disperse Blue 26?

Uneven dyeing, manifesting as streaks, patchiness, or inconsistent shades, can stem from several factors:

  • Improper Dye Dispersion: Aggregation of dye particles in the dyebath can lead to color spots and unevenness.[2][9]

  • Incorrect Temperature Control: A rapid temperature increase can cause the dye to rush onto the fiber, resulting in poor leveling.[9][10][11]

  • Inadequate pH Control: The stability and uptake rate of Disperse Blue 26 are sensitive to pH; the optimal range is typically weakly acidic.[1]

  • Poor Fabric Preparation: Residual impurities like oils or sizing agents on the fabric can hinder uniform dye penetration.[11][12]

  • Inappropriate Auxiliary Selection: The choice and concentration of dispersing and leveling agents are critical for even dye distribution.[2][6][9]

Q3: Which dyeing methods are recommended for Disperse Blue 26?

Disperse Blue 26 is suitable for several dyeing methods, primarily:

  • High-Temperature, High-Pressure (HTHP) Method: This is the most common method for polyester, typically conducted at 120-140°C in pressurized vessels.[3][13] This temperature is necessary to swell the polyester fibers, allowing the dye molecules to penetrate.[2]

  • Carrier Dyeing Method: This method uses chemical "carriers" to swell the fibers at lower temperatures, around 80-100°C.[3][13][14]

  • Thermosol Method: This continuous process involves padding the fabric with the dye dispersion and then using dry heat (180–220 °C) for fixation.[3] It is generally more suitable for light shades with this particular dye.[1][8]

Troubleshooting Guide: Uneven Color Yield

This guide provides solutions to specific problems you may encounter during the dyeing process with Disperse Blue 26.

Problem 1: Streaky or Patchy Dyeing

  • Question: My dyed substrate shows streaks and patches of uneven color. What is the likely cause and how can I fix it?

  • Answer: This is often due to poor dye migration and leveling.[2]

    • Solution 1: Control Heating Rate: Employ a slower and more controlled rate of temperature rise, particularly between 80°C and 130°C, to allow for even dye uptake.[2]

    • Solution 2: Use a Leveling Agent: Add or increase the concentration of a suitable high-temperature leveling agent.[2][6] These agents work by temporarily competing with the dye for sites on the fiber, slowing down the initial dye rush and promoting even distribution.[15][16]

    • Solution 3: Ensure Proper Agitation: Inadequate circulation of the dyebath can lead to localized dye concentration. Ensure there is sufficient agitation to keep the dye dispersion uniform.[9]

Problem 2: Shade Inconsistency Between Batches

  • Question: I am observing significant shade variations from one experiment to the next. How can I improve reproducibility?

  • Answer: Batch-to-batch inconsistency is typically caused by variations in dyeing parameters.[2]

    • Solution 1: Standardize Protocols: Strictly control all experimental parameters, including liquor ratio, temperature profile, pH, and time.[2]

    • Solution 2: Ensure Substrate Consistency: Use a substrate from the same production batch and ensure that all pre-treatment (scouring and bleaching) steps are standardized.[12]

    • Solution 3: Calibrate Equipment: Regularly calibrate thermometers, pH meters, and dosing equipment to ensure accuracy.

Problem 3: Light or Pale Shade

  • Question: The final color of my substrate is much lighter than expected. What could be the reason?

  • Answer: A pale shade usually indicates insufficient dye uptake.

    • Solution 1: Verify Temperature: Ensure the dyeing temperature reached the target (typically 130°C for high-temperature methods) and was held for the specified duration.[2][11] Temperatures below the optimum will not sufficiently swell the polyester fibers for dye penetration.[17]

    • Solution 2: Check Dyebath pH: The pH of the dyebath should be within the optimal acidic range of 4.5-5.5.[2] An incorrect pH can affect the dye's stability and exhaustion.[1]

    • Solution 3: Confirm Dye Calculation: Double-check that the correct amount of dye was used for the weight of the fabric (o.w.f.).

Problem 4: Color Bleeding or Poor Wash Fastness

  • Question: The color is bleeding during washing, indicating poor fastness. How can I prevent this?

  • Answer: Poor wash fastness is typically due to unfixed dye remaining on the fiber surface.[18]

    • Solution: Perform Reduction Clearing: After dyeing, a thorough reduction clearing process is essential to remove any residual surface dye.[2][3][14] This typically involves treating the fabric with a solution of sodium hydrosulfite and caustic soda.[3]

    • Solution: Ensure Thorough Rinsing: After the reduction clearing step, rinse the substrate thoroughly with hot and then cold water to remove all residual chemicals and stripped dye.[2]

Data and Properties of Disperse Blue 26

Table 1: Physical and Chemical Properties

PropertyValue
C.I. Name Disperse Blue 26
C.I. Number 63305
CAS Number 3860-63-7
Molecular Formula C₁₆H₁₄N₂O₄
Molecular Weight 298.29 g/mol
Appearance Navy blue powder
Melting Point 217 °C
Water Solubility 20.28 µg/L (at 25 °C)

Source:[1][8][19][20]

Table 2: Typical Dyeing Parameters for Polyester (HT Method)

ParameterRecommended Value
Dyeing Temperature 130-140 °C[3][13]
Dyeing Time 30-60 minutes at top temperature
Heating Rate 1-2 °C / minute
Dyebath pH 4.5 - 5.5 (adjusted with acetic acid)[2]
Leveling Agent 0.5 - 1.0 g/L
Dispersing Agent 0.5 - 1.0 g/L

Source:[2]

Experimental Protocols

Protocol 1: High-Temperature (HT) Exhaust Dyeing of Polyester

  • Fabric Preparation: Scour the polyester fabric thoroughly to remove impurities, then rinse and dry.

  • Dyebath Preparation:

    • Set the liquor ratio (e.g., 10:1 to 20:1).

    • Add a high-temperature dispersing agent (e.g., 0.5 - 1.0 g/L).

    • Add a high-temperature leveling agent (e.g., 0.5 - 1.0 g/L).[2]

    • Adjust the pH of the dyebath to 4.5 - 5.5 using acetic acid.[2]

  • Dye Dispersion: Separately, create a paste of the required amount of Disperse Blue 26 with a small amount of warm water and dispersing agent. Add this to the dyebath.

  • Dyeing Cycle:

    • Introduce the fabric into the dyebath at 50-60°C.

    • Raise the temperature to 130°C at a rate of 1-2°C per minute.

    • Hold at 130°C for 30-60 minutes.

    • Cool the dyebath down to 70°C.

  • Rinsing: Rinse the dyed fabric.

  • Reduction Clearing: Perform a reduction clearing treatment to remove surface dye and improve wash fastness.

  • Final Rinse: Rinse the fabric with hot and then cold water until the water runs clear.

  • Drying: Dry the fabric at 100-130°C.[3]

Protocol 2: Post-Dyeing Reduction Clearing

  • Prepare a fresh bath at a 10:1 liquor ratio.

  • Add 2 g/L of caustic soda and 2 g/L of sodium hydrosulfite.[3]

  • Heat the bath to 70°C.[3]

  • Treat the dyed fabric in this bath for 15-20 minutes.

  • Drain the bath and rinse the fabric thoroughly, first with hot water (60°C) and then with cold water.

Visual Guides

Caption: Troubleshooting workflow for uneven dyeing issues.

DyeingFactors Key Factors in Disperse Dyeing process Successful Dyeing (Even Color Yield) posttreatment Post-treatment (Reduction Clearing) process->posttreatment temp Temperature (Rate & Max) temp->process ph pH Control (4.5-5.5) ph->process dispersion Dye Dispersion dispersion->process auxiliaries Auxiliaries (Leveling & Dispersing Agents) auxiliaries->process agitation Agitation (Circulation) agitation->process pretreatment Fabric Pre-treatment (Cleanliness) pretreatment->process

Caption: Key factors influencing the disperse dyeing process.

Caption: Chemical structure of Disperse Blue 26.

References

Troubleshooting

Technical Support Center: Optimizing Disperse Blue 26 for Microscopy

Welcome to the technical support center for Disperse Blue 26. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Disperse Blue 26. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the concentration of Disperse Blue 26 for their microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is Disperse Blue 26?

Disperse Blue 26 is an anthraquinone-based dye.[1] It is sparingly soluble in water but soluble in organic solvents like ethanol and acetone.[1][2] While traditionally used in the textile industry, its properties may be adapted for specific microscopy applications.

Q2: What are the spectral properties of Disperse Blue 26?

Disperse Blue 26 is a bright blue dye.[1] For microscopy, it is essential to determine its excitation and emission spectra empirically with your specific imaging system. As a starting point, you can test standard DAPI or blue filter sets.

Q3: How should I prepare a stock solution of Disperse Blue 26?

Due to its low water solubility, a stock solution of Disperse Blue 26 should be prepared in an organic solvent.[2] Dimethyl sulfoxide (DMSO) is a common choice for preparing stock solutions of hydrophobic dyes.[3]

Q4: What is a good starting concentration for staining?

A typical starting concentration for many fluorescent dyes in microscopy is around 1 µM. However, the optimal concentration for Disperse Blue 26 will need to be determined experimentally for your specific cell type and application. A concentration titration is highly recommended.

Troubleshooting Guide

This guide addresses common issues you may encounter when using Disperse Blue 26 for microscopy.

ProblemPossible Cause(s)Suggested Solution(s)
No Staining or Weak Signal Inadequate dye concentration.Increase the staining concentration in a stepwise manner.
Insufficient incubation time.Increase the incubation time.
Inefficient permeabilization (if targeting intracellular structures).Ensure your permeabilization protocol is effective for your cell type.
Incorrect filter set.Verify that your microscope's filter set is appropriate for the dye's spectral properties.
High Background Staining Dye concentration is too high.Decrease the staining concentration.
Inadequate washing after staining.Increase the number and duration of wash steps after incubation with the dye.
Dye precipitation.Ensure the dye is fully dissolved in the staining buffer. Consider filtering the staining solution.
Uneven Staining Incomplete dissolution of the dye.Vortex the stock solution and staining buffer thoroughly.
Cell clumps.Ensure a single-cell suspension before staining.[4]
Dye aggregation.[5]Prepare fresh staining solutions and avoid repeated freeze-thaw cycles of the stock solution.[3]
Photobleaching High laser power or long exposure times.Reduce the laser power and/or exposure time on your microscope.
Use an anti-fade mounting medium.
Experimental Protocols
Protocol 1: Preparation of Disperse Blue 26 Stock Solution
  • Weigh out a small amount of Disperse Blue 26 powder.

  • Dissolve the powder in high-quality, anhydrous DMSO to create a 1 mM stock solution.

  • Vortex thoroughly to ensure the dye is completely dissolved.

  • Store the stock solution in small aliquots at -20°C, protected from light.[3]

Protocol 2: Determining Optimal Staining Concentration

This protocol outlines a method for testing a range of Disperse Blue 26 concentrations to find the optimal one for your experiment.

  • Cell Preparation:

    • Plate your cells on coverslips or in an imaging-compatible plate and culture them to the desired confluency.

    • Fix and permeabilize the cells using your standard laboratory protocol.

  • Prepare Staining Solutions:

    • Prepare a series of dilutions of the Disperse Blue 26 stock solution in your staining buffer (e.g., PBS). Recommended concentrations to test include: 0.1 µM, 0.5 µM, 1 µM, 2 µM, and 5 µM.

  • Staining:

    • Remove the permeabilization buffer from your cells and wash them with PBS.

    • Add the different concentrations of the Disperse Blue 26 staining solution to your cells.

    • Incubate for 15-30 minutes at room temperature, protected from light.

  • Washing:

    • Remove the staining solution.

    • Wash the cells three times with PBS for 5 minutes each to remove unbound dye.

  • Imaging:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with a suitable filter set (e.g., a DAPI filter set).

    • Maintain consistent imaging settings (e.g., exposure time, laser power) across all samples for accurate comparison.

  • Analysis:

    • Evaluate the images for staining intensity, background fluorescence, and overall image quality.

    • Select the concentration that provides the best signal-to-noise ratio.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_stain Staining & Imaging cluster_analysis Analysis prep_stock Prepare 1 mM Stock in DMSO dilute Dilute Stock to Test Concentrations prep_stock->dilute prep_cells Prepare Cells (Fix & Permeabilize) stain Stain Cells prep_cells->stain dilute->stain wash Wash Cells stain->wash image Image Samples wash->image analyze Analyze Signal vs. Background image->analyze optimize Select Optimal Concentration analyze->optimize

Caption: Workflow for optimizing Disperse Blue 26 concentration.

troubleshooting_workflow cluster_signal cluster_background cluster_uneven start Staining Issue? weak_signal Weak/No Signal start->weak_signal Yes high_bg High Background start->high_bg Yes uneven_stain Uneven Staining start->uneven_stain Yes increase_conc Increase Concentration weak_signal->increase_conc Low Intensity? increase_time Increase Incubation Time weak_signal->increase_time Short Incubation? check_filters Check Filter Set weak_signal->check_filters No Signal? decrease_conc Decrease Concentration high_bg->decrease_conc Too Bright? increase_wash Increase Wash Steps high_bg->increase_wash Non-specific? filter_stain Filter Staining Solution high_bg->filter_stain Precipitate? vortex Vortex Thoroughly uneven_stain->vortex Inconsistent? single_cell Ensure Single-Cell Suspension uneven_stain->single_cell Clumps? fresh_solution Use Fresh Solution uneven_stain->fresh_solution Aggregates?

Caption: Troubleshooting guide for common staining issues.

References

Optimization

Technical Support Center: Strategies to Reduce Background Signal from Disperse Blue 26

This guide provides troubleshooting advice for researchers, scientists, and drug development professionals encountering high background signals in biochemical or cell-based assays when Disperse Blue 26 is present. While...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice for researchers, scientists, and drug development professionals encountering high background signals in biochemical or cell-based assays when Disperse Blue 26 is present. While this compound is an industrial dye, its properties as a colored, anthraquinone-based small molecule present a risk for assay interference. The principles and protocols outlined here are broadly applicable for troubleshooting artifacts from similar small molecules.

Frequently Asked Questions (FAQs)

Q1: What is Disperse Blue 26 and why might it cause a background signal in my assay?

Disperse Blue 26 (C.I. 63305) is an anthraquinone-based dye that appears as a navy blue powder.[1][2] Its chemical formula is C₁₆H₁₄N₂O₄, and it is soluble in organic solvents like acetone and ethanol.[1][2] While primarily used in the textile industry, if present in a research context (e.g., as a screening compound or a contaminant), its chemical nature can interfere with sensitive biological assays.[1] Such small organic molecules can cause background signals through several mechanisms, including autofluorescence, light quenching, or non-specific binding to assay components.[3]

Q2: What are the common types of assay interference caused by small molecules like Disperse Blue 26?

There are three primary modes of interference:

  • Autofluorescence: The compound itself emits light upon excitation, which can be mistaken for a positive signal. This is a common issue with organic molecules, particularly in the blue-green region of the light spectrum.[3][4]

  • Fluorescence Quenching (Inner Filter Effect): The compound absorbs the excitation light intended for the assay's fluorophore or the emission light from it. This leads to a signal reduction that can be misinterpreted as biological inhibition.[3][5]

  • Non-Specific Binding: The compound adheres to surfaces such as microplate wells or to assay reagents like antibodies and proteins.[6][7] This can cause persistently high background that is difficult to remove with standard washing steps.[8]

Q3: What are the first steps I should take to diagnose the source of the high background?

The first step is to systematically determine the nature of the interference by running a series of simple control experiments. These controls are designed to isolate whether the background is caused by the compound itself (autofluorescence), an interaction with your detection reagents (quenching), or a general assay problem (non-specific binding). Following a clear diagnostic workflow can save significant time and resources.

Troubleshooting Guides

Guide 1: Diagnosing the Source of Interference

This guide will help you pinpoint the cause of the high background signal. The workflow below illustrates the decision-making process based on control experiments.

G start High Background Signal Observed in Assay control1 Run 'Compound-Only' Control (Disperse Blue 26 in buffer) start->control1  Diagnostic Step 1 result1_high Signal is High control1->result1_high Evaluate Result result1_low Signal is Low or at Baseline control1->result1_low Evaluate Result diagnosis1 Conclusion: Compound is Autofluorescent result1_high->diagnosis1 Indicates control2 Run 'Fluorophore + Compound' Control (Assay fluorophore + Disperse Blue 26) result1_low->control2  Diagnostic Step 2 result2_low Signal is Lower than 'Fluorophore-Only' Control control2->result2_low Evaluate Result result2_ok Signal is Unchanged control2->result2_ok Evaluate Result diagnosis2 Conclusion: Compound is Quenching Signal result2_low->diagnosis2 Indicates diagnosis3 Conclusion: Non-Specific Binding or Other Assay Artifact is Likely result2_ok->diagnosis3 Indicates G cluster_0 Blue/Green Spectrum cluster_1 Red/Far-Red Spectrum db26 Disperse Blue 26 Autofluorescence overlap Spectral Overlap Causes High Background db26->overlap assay1 Original Assay Fluorophore (e.g., FITC) assay1->overlap no_overlap Signal is Specific Low Background overlap->no_overlap Solution: Shift to Red Wavelengths assay2 Red-Shifted Assay Fluorophore (e.g., Cy5) assay2->no_overlap

References

Troubleshooting

Preventing precipitation of Disperse Blue 26 in stock solutions

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Disperse Blue 2...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Disperse Blue 26 in stock solutions.

Troubleshooting Guide

Issue: Precipitation observed during the preparation of a Disperse Blue 26 stock solution.

This guide provides a systematic workflow to diagnose and resolve common precipitation issues when preparing stock solutions of Disperse Blue 26.

G start Start: Precipitation Observed check_solvent Step 1: Verify Solvent Quality Is the DMSO anhydrous and high-purity? start->check_solvent improper_solvent Action: Use fresh, anhydrous DMSO. Moisture can significantly decrease solubility. check_solvent->improper_solvent No check_dissolution Step 2: Review Dissolution Technique Were vortexing, sonication, or gentle warming applied? check_solvent->check_dissolution Yes improper_solvent->check_dissolution improve_dissolution Action: Apply gentle warming (30-40°C), vortex vigorously, and/or sonicate to aid dissolution. check_dissolution->improve_dissolution No check_concentration Step 3: Assess Concentration Is the concentration too high for the solvent? check_dissolution->check_concentration Yes improve_dissolution->check_concentration reduce_concentration Action: Prepare a more dilute stock solution. check_concentration->reduce_concentration Yes check_purity Step 4: Consider Compound Purity Could impurities be affecting solubility? check_concentration->check_purity No end_success End: Clear, Stable Stock Solution reduce_concentration->end_success purify_compound Action: If purity is questionable, consider purification or using a different batch of the compound. check_purity->purify_compound Yes check_purity->end_success No purify_compound->end_success

A troubleshooting workflow for Disperse Blue 26 precipitation issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of Disperse Blue 26 for use in biological experiments?

A1: For biological applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of Disperse Blue 26. It is a powerful solvent for a wide range of organic compounds and is miscible with water and most organic liquids. However, it is crucial to use anhydrous, high-purity DMSO as it is hygroscopic and absorbed moisture can significantly reduce the solubility of the dye. For cell-based assays, the final concentration of DMSO in the culture medium should generally be kept low (typically below 0.5%) to avoid cytotoxicity.

Q2: I've prepared a stock solution of Disperse Blue 26 in DMSO, but it precipitates when I dilute it into my aqueous experimental buffer. What can I do?

A2: This is a common issue when diluting a concentrated stock solution of a hydrophobic compound into an aqueous medium. Here are a few strategies to address this:

  • Stepwise Dilution: Avoid adding the DMSO stock directly to the full volume of your aqueous buffer. Instead, perform a stepwise dilution. For example, add a small volume of the aqueous buffer to your DMSO stock, mix well, and then transfer this mixture to the rest of the buffer.

  • Use of a Co-solvent: In some cases, a co-solvent can help to improve the solubility of the compound in the final solution. Biologically compatible co-solvents include polyethylene glycol (PEG), particularly low molecular weight PEGs like PEG 400, or propylene glycol.

  • Incorporate a Surfactant: The use of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, at a low concentration in your aqueous buffer can help to maintain the dye in a dispersed state.

  • Vortexing During Dilution: Vigorously vortex the aqueous buffer while slowly adding the DMSO stock solution to promote rapid mixing and dispersion.

Q3: How should I store my Disperse Blue 26 stock solution to prevent precipitation?

A3: Proper storage is critical for maintaining the stability of your Disperse Blue 26 stock solution:

  • Storage Temperature: Store the stock solution at -20°C or -80°C.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to precipitation, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.

  • Moisture Protection: Ensure that the storage vials are tightly sealed to prevent the absorption of moisture, which can decrease the solubility of the dye.

Q4: Can I use sonication or heating to dissolve Disperse Blue 26?

A4: Yes, both sonication and gentle heating can be effective methods to aid in the dissolution of Disperse Blue 26.

  • Sonication: A brief period of sonication in a water bath can help to break up any aggregates of the dye powder and facilitate its dissolution in the solvent.

  • Gentle Warming: Gently warming the solution to 30-40°C can also increase the solubility. However, it is important to avoid excessive or prolonged heating, as this could potentially lead to the degradation of the compound.

Q5: What are the key factors that contribute to the precipitation of disperse dyes like Disperse Blue 26?

A5: Several factors can contribute to the instability and precipitation of disperse dye solutions:

  • Impurities: The presence of impurities in the dye powder can act as nucleation sites for crystal growth.

  • Crystallinity: Changes in the crystalline form of the dye can affect its solubility.

  • High Salt Concentration: High concentrations of salts in the solution can decrease the solubility of the dye.

  • pH: The pH of the solution can influence the stability of the dye dispersion. For Disperse Blue 26, a pH range of 5-9 is generally considered suitable for dyeing applications, and significant deviations from this may affect stability.[1][2]

  • Temperature: While gentle warming can aid dissolution, excessively high temperatures or prolonged heating can lead to instability.

  • Bacterial Contamination: In some cases, bacterial growth in a stock solution can lead to changes in the solution's properties and cause precipitation.

Data Presentation

PropertyValueReference
Chemical Formula C₁₆H₁₄N₂O₄[1]
Molecular Weight 298.29 g/mol [1]
Appearance Navy blue powder[1][2]
Solubility in Water 20.28 µg/L at 25°C[3]
Solubility in Organic Solvents Soluble in acetone, ethanol, benzene[1][2]
Melting Point 217°C[3]

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of Disperse Blue 26 in DMSO

Materials:

  • Disperse Blue 26 powder (MW: 298.29 g/mol )

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator water bath (optional)

  • Water bath or incubator set to 30-40°C (optional)

Procedure:

  • Calculate the required mass of Disperse Blue 26:

    • For 1 mL of a 10 mM stock solution, you will need: 10 mmol/L * 1 L/1000 mL * 0.001 L * 298.29 g/mol = 0.00298 g = 2.98 mg

  • Weigh the Disperse Blue 26:

    • Carefully weigh out 2.98 mg of Disperse Blue 26 powder and place it into a clean, dry microcentrifuge tube or vial.

  • Add DMSO:

    • Add 1 mL of anhydrous, high-purity DMSO to the tube containing the Disperse Blue 26 powder.

  • Dissolution:

    • Tightly cap the tube and vortex vigorously for 1-2 minutes.

    • Visually inspect the solution for any undissolved particles.

    • If particles remain, you can:

      • Sonication: Place the tube in a sonicator water bath for 5-10 minutes.

      • Gentle Warming: Place the tube in a water bath or incubator at 30-40°C for 10-15 minutes, with intermittent vortexing.

  • Storage:

    • Once the Disperse Blue 26 is completely dissolved and the solution is clear, it is ready for use or storage.

    • For long-term storage, aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage calculate Calculate Mass of Disperse Blue 26 weigh Weigh Disperse Blue 26 calculate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Vigorously add_dmso->vortex inspect Visually Inspect vortex->inspect sonicate_warm Optional: Sonicate or Gentle Warming inspect->sonicate_warm Particles Remain aliquot Aliquot into Single-Use Volumes inspect->aliquot Fully Dissolved sonicate_warm->vortex store Store at -20°C or -80°C aliquot->store

A workflow for preparing a Disperse Blue 26 stock solution.

References

Optimization

Technical Support Center: Photobleaching of Disperse Blue 26

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Disperse Blue 26. The information is design...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Disperse Blue 26. The information is designed to help you understand, mitigate, and troubleshoot photobleaching issues during your experiments.

Troubleshooting Guides

This section provides systematic approaches to address common problems encountered during experiments involving Disperse Blue 26.

Problem 1: Rapid Loss of Blue Fluorescence Signal During Imaging

Possible Cause: Photobleaching of the Disperse Blue 26 dye due to excessive light exposure.

Solutions:

  • Reduce Excitation Light Intensity: High-intensity light is a primary driver of photobleaching.[1]

    • Decrease the laser power or lamp intensity to the lowest level that provides an adequate signal-to-noise ratio.[1]

    • Utilize neutral density (ND) filters to attenuate the excitation light without altering its spectral quality.

  • Minimize Exposure Time: The total photon budget a fluorophore can tolerate is finite.

    • Use the shortest possible exposure time for image acquisition.[1]

    • Employ sensitive detectors (e.g., EMCCD or sCMOS cameras) that require less light.

    • Use a "snap" or "single-shot" acquisition mode instead of continuous live viewing.

  • Optimize Imaging Protocol:

    • Locate the region of interest using transmitted light or a lower magnification before switching to fluorescence imaging to minimize light exposure to the sample.[2]

    • Avoid repeated scanning of the same area.

Problem 2: Inconsistent Fluorescence Intensity Between Samples

Possible Cause: Variation in photobleaching rates due to differences in the local chemical environment or inconsistent imaging parameters.

Solutions:

  • Standardize Imaging Parameters: Ensure that all samples are imaged using the exact same settings for laser power, exposure time, detector gain, and pinhole size (for confocal microscopy).

  • Use Antifade Mounting Media: The local chemical environment significantly impacts fluorophore stability.

    • Mount your samples in a high-quality commercial or homemade antifade reagent. These reagents typically work by scavenging reactive oxygen species (ROS) that are a major cause of photobleaching.

    • Ensure the mounting medium is fresh and has been stored correctly.

  • Control the Chemical Environment:

    • De-gas buffers to remove dissolved oxygen, a key player in photobleaching pathways.[2]

    • Maintain a consistent pH, as pH fluctuations can affect the photostability of some dyes. For disperse dyes, a pH range of 5-9 is generally considered suitable.[3]

Problem 3: High Background Signal Obscuring the Disperse Blue 26 Fluorescence

Possible Cause: Autofluorescence from the sample or non-specific binding of the dye.

Solutions:

  • Spectral Unmixing: If your imaging software allows, use spectral unmixing algorithms to separate the specific Disperse Blue 26 signal from the autofluorescence background based on their distinct emission spectra.

  • Background Subtraction: Acquire a background image from an unstained region of your sample and subtract it from your experimental images.

  • Optimize Staining Protocol:

    • Ensure thorough washing steps to remove any unbound dye molecules.

    • Consider using a blocking agent if non-specific binding is suspected, particularly in biological samples.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of Disperse Blue 26 photobleaching?

A1: Disperse Blue 26 is an anthraquinone dye. The photobleaching of anthraquinone dyes generally involves the molecule being excited to a triplet state upon light absorption. In this highly reactive state, it can undergo chemical reactions, often with molecular oxygen, leading to the formation of non-fluorescent products. This process can involve hydrogen abstraction from the surrounding medium or the generation of reactive oxygen species (ROS) that attack the dye molecule.[4]

Q2: How does the chemical structure of Disperse Blue 26 influence its photostability?

A2: The photostability of anthraquinone dyes is influenced by their substituent groups. Disperse Blue 26 has electron-donating amino and hydroxyl groups. Generally, electron-donating groups can increase the photostability of anthraquinone derivatives.[4] However, the overall stability is a complex interplay of various factors.

Q3: Are there more photostable alternatives to Disperse Blue 26?

A3: While Disperse Blue 26 has moderate lightfastness, other classes of dyes, such as some rhodamine-based or cyanine-based dyes, have been specifically engineered for high photostability in fluorescence microscopy applications. The choice of an alternative will depend on the specific requirements of your experiment, including the desired excitation and emission wavelengths.

Q4: Can I quantify the rate of photobleaching for my specific experimental setup?

A4: Yes, you can measure the photobleaching rate by acquiring a time-lapse series of images under your standard imaging conditions. The fluorescence intensity of a region of interest is then measured over time. The decay in intensity can be fitted to an exponential function to determine the photobleaching time constant. It is crucial to use a control sample to differentiate photobleaching from any potential biological process causing a signal decrease.

Q5: Which antifade reagents are recommended for anthraquinone dyes like Disperse Blue 26?

A5: While specific data for Disperse Blue 26 is limited, general-purpose antifade reagents are a good starting point. Common antifade agents include:

  • p-Phenylenediamine (PPD): Very effective but can be toxic and may react with certain dyes.[5]

  • n-Propyl Gallate (NPG): A less toxic alternative, but can be difficult to dissolve.[5]

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO): Less effective than PPD but also less toxic.[5]

  • Commercial Mountants: Products like ProLong™ Gold and VECTASHIELD® are widely used and have been shown to be effective for a broad range of fluorophores.[6][7] It is advisable to test a few different reagents to find the one that performs best for your specific application.

Data Presentation

Table 1: Comparison of Common Antifade Reagents

Antifade ReagentKey AdvantagesKey Disadvantages
p-Phenylenediamine (PPD) Highly effective at reducing fading.Can be toxic; may quench initial fluorescence of some dyes; can react with cyanine dyes.[5][8]
n-Propyl Gallate (NPG) Non-toxic; suitable for live-cell imaging.Difficult to dissolve; may have anti-apoptotic effects.[5][8]
1,4-Diazabicyclo[2.2.2]octane (DABCO) Less toxic than PPD.Less effective at preventing photobleaching compared to PPD.[5][8]
Trolox Water-soluble vitamin E analog; antioxidant.May not be as potent as other antifade agents for all dyes.[9]
Commercial Reagents (e.g., ProLong™ Gold, VECTASHIELD®) Ready-to-use; optimized formulations; often provide high photostability.[6][7]Can be more expensive than homemade preparations.

Table 2: Lightfastness of Structurally Similar Disperse Dyes

Dye NameC.I. NumberChemical ClassLightfastness Rating (ISO)
Disperse Blue 26 63305Anthraquinone5-6[3]
Disperse Blue 54 61113Anthraquinone7[10]
Disperse Red 60 60756Anthraquinone6-7[10]
Disperse Blue 79 11345Monoazo5-6[10]

Note: This data is from textile testing and may not directly translate to performance in fluorescence microscopy, but it provides a general indication of the relative stability of the dye's chromophore to light.

Experimental Protocols

Protocol 1: Quantitative Measurement of Photobleaching Rate

Objective: To determine the rate of photobleaching of Disperse Blue 26 under specific experimental conditions.

Materials:

  • Sample stained with Disperse Blue 26

  • Fluorescence microscope with a camera

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Sample Preparation: Prepare your sample as you would for a standard experiment.

  • Microscope Setup:

    • Turn on the microscope and light source, allowing them to stabilize.

    • Set the imaging parameters (objective, laser power/intensity, exposure time, gain) to the values you typically use for your experiments.

  • Image Acquisition:

    • Locate a representative region of interest.

    • Acquire a time-lapse series of images of this region. The time interval and total duration will depend on how quickly the dye photobleaches. A good starting point is to acquire an image every 5-10 seconds for 5-10 minutes.

  • Data Analysis:

    • Open the image series in your analysis software.

    • Define a region of interest (ROI) within the stained area.

    • Measure the mean fluorescence intensity within the ROI for each time point.

    • Plot the normalized mean intensity (Intensity at time t / Initial intensity) against time.

    • Fit the data to a single exponential decay function: I(t) = A * exp(-kt) + C, where I(t) is the intensity at time t, A is the amplitude of the decay, k is the photobleaching rate constant, and C is the baseline. The half-life of the fluorescence can be calculated as ln(2)/k.

Protocol 2: Evaluating the Efficacy of an Antifade Reagent

Objective: To compare the photostability of Disperse Blue 26 with and without an antifade reagent.

Materials:

  • Two identical samples stained with Disperse Blue 26

  • Standard mounting medium (e.g., glycerol in PBS)

  • Antifade mounting medium to be tested

  • Fluorescence microscope and image analysis software

Procedure:

  • Sample Mounting:

    • Mount one stained sample using the standard mounting medium.

    • Mount the second stained sample using the antifade mounting medium.

  • Photobleaching Measurement:

    • For each sample, perform the photobleaching rate measurement as described in Protocol 1 . It is critical to use the exact same imaging parameters for both samples.

  • Data Comparison:

    • Plot the normalized intensity decay curves for both samples on the same graph.

    • Compare the photobleaching rate constants (k) or half-lives obtained for the two conditions. A lower rate constant and longer half-life indicate better protection against photobleaching by the antifade reagent.

Mandatory Visualization

Photobleaching_Pathway General Photobleaching Pathway of a Fluorophore S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Light Absorption (Excitation) S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing T1->S0 Phosphorescence (slow) ROS Reactive Oxygen Species (ROS) T1->ROS Energy Transfer to O₂ Bleached Non-Fluorescent Products T1->Bleached Direct Reaction ROS->Bleached Oxidation of Dye

Caption: A simplified Jablonski diagram illustrating the key electronic states and pathways leading to photobleaching.

Troubleshooting_Workflow Troubleshooting Workflow for Photobleaching start Start: Rapid Signal Fading q1 Reduce Excitation Intensity & Exposure Time start->q1 a1_yes Problem Solved q1->a1_yes Yes q2 Use Antifade Mounting Medium q1->q2 No a2_yes Problem Solved q2->a2_yes Yes q3 Optimize Staining & Washing Protocol q2->q3 No a3_yes Problem Solved q3->a3_yes Yes end Consider Alternative More Photostable Dye q3->end No

Caption: A logical workflow for troubleshooting and mitigating photobleaching issues in your experiments.

References

Troubleshooting

Effect of pH and temperature on Disperse Blue 26 dyeing efficiency

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Disperse Blue 26. The information is desi...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Disperse Blue 26. The information is designed to address common issues encountered during dyeing experiments, focusing on the critical parameters of pH and temperature.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for dyeing polyester with Disperse Blue 26?

A1: For most disperse dyes, the optimal pH range for dyeing polyester is weakly acidic, typically between 4.5 and 5.5.[1][2] This pH range helps to ensure the stability of the dye and the polyester fiber, preventing alkaline hydrolysis at high temperatures.[3] However, for Disperse Blue 26, a broader pH range of 5 to 9 has been reported as appropriate for dyeing.[4] It is recommended to start optimization experiments within the 4.5-5.5 range and then explore the broader 5-9 range if necessary.

Q2: What is the recommended temperature for dyeing with Disperse Blue 26?

A2: Disperse dyes require high temperatures to penetrate the compact structure of polyester fibers. The recommended temperature for high-temperature (HT) dyeing with disperse dyes is typically 130°C.[5][6] At this temperature, the polyester fibers swell, allowing the dye molecules to diffuse into the fiber, resulting in good color yield and fastness properties.

Q3: Why is my dyed fabric showing uneven color or streaks?

A3: Uneven dyeing can be caused by several factors. A primary cause is a non-uniform rate of temperature increase during the dyeing process.[6] It is crucial to control the heating rate, especially in the critical temperature range for polyester (approximately 80°C to 130°C). Other potential causes include poor dye dispersion, incorrect pH, or issues with liquor circulation in the dyeing apparatus.

Q4: The color of my dyed fabric is lighter than expected. What could be the cause?

A4: A lighter than expected shade can result from several factors:

  • Incorrect pH: If the pH of the dyebath is outside the optimal range, the dye uptake can be significantly reduced.

  • Insufficient Temperature or Time: The dyeing temperature may not have reached the target 130°C, or the holding time at that temperature was too short for complete dye diffusion.

  • Dye Aggregation: If the disperse dye is not properly dispersed, the dye particles can aggregate, reducing the amount of dye available to penetrate the fiber.

Q5: What is reduction clearing and why is it necessary?

A5: Reduction clearing is a post-dyeing treatment used to remove any unfixed disperse dye from the surface of the polyester fibers. This step is crucial for achieving good wash and rub fastness.[7] The process typically involves treating the dyed fabric with a solution of sodium hydrosulfite and caustic soda at 70-80°C.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Color Yield Incorrect dyebath pH.Adjust the pH to the recommended range of 4.5-5.5 using an acetic acid/acetate buffer system. For Disperse Blue 26, you may test up to pH 9.
Dyeing temperature is too low.Ensure the dyeing temperature reaches and is maintained at 130°C for the recommended duration (typically 30-60 minutes).
Inadequate dye dispersion.Ensure the dye is thoroughly pre-dispersed with a suitable dispersing agent before adding to the dyebath.
Uneven Dyeing (Shade Variation) Rapid heating rate.Control the temperature rise, especially between 80°C and 130°C, to a rate of 1-2°C per minute.
Inconsistent pH throughout the process.Use a buffer system to maintain a stable pH during the entire dyeing cycle.
Poor liquor circulation.Ensure proper agitation and circulation of the dyebath to promote even dye distribution.
Poor Wash/Rub Fastness Incomplete removal of surface dye.Perform an effective reduction clearing process after dyeing.
Dye migration during drying.Ensure proper rinsing and neutralization after reduction clearing and avoid excessive drying temperatures.
Color Deviation (e.g., duller or greener shade) Dye degradation due to incorrect pH.Some disperse dyes can be sensitive to alkaline conditions at high temperatures, leading to cleavage of the azo group. Strictly maintain the recommended acidic pH.

Data Presentation

Table 1: Expected Effect of pH on Color Strength (K/S) of Disperse Blue 26 on Polyester

pHExpected K/S Value (Arbitrary Units)Observation
3.5LowerHighly acidic conditions may affect dye stability and polyester fiber.
4.5HighTypically within the optimal range for good dye uptake.
5.5HighestOften the peak of the optimal range for many disperse dyes.
6.5HighStill within the acceptable range for Disperse Blue 26.
7.5ModerateNeutral pH may lead to reduced dye uptake for some disperse dyes.
8.5Moderate to LowAlkaline conditions at high temperatures can lead to dye and fiber degradation.
9.5LowSignificantly outside the optimal range, likely poor results.

Note: K/S (Kubelka-Munk) value is a measure of the color strength of the dyed fabric.

Table 2: Expected Effect of Temperature on Dye Uptake (%) of Disperse Blue 26 on Polyester

Temperature (°C)Expected Dye Uptake (%)Observation
100LowInsufficient fiber swelling for significant dye penetration.
110ModerateDye uptake increases as the glass transition temperature of polyester is exceeded.
120HighSignificant dye diffusion into the fiber.
130Very HighOptimal temperature for maximum dye exhaustion and fixation.
140High (with caution)Higher temperatures can increase dyeing speed but may risk dye degradation and fiber damage.

Experimental Protocols

Experiment 1: Determining the Effect of pH on Dyeing Efficiency

Objective: To determine the optimal pH for dyeing polyester fabric with Disperse Blue 26.

Materials:

  • Polyester fabric

  • C.I. Disperse Blue 26

  • Dispersing agent

  • Acetic acid (for pH adjustment)

  • Sodium acetate (for buffer)

  • Sodium carbonate (for pH adjustment)

  • High-temperature dyeing apparatus

  • Spectrophotometer for color measurement

Procedure:

  • Prepare a series of dyebaths with a fixed concentration of Disperse Blue 26 (e.g., 1% on weight of fabric) and a suitable dispersing agent.

  • Adjust the pH of each dyebath to a different value within the range of 4.0 to 9.0 (e.g., 4.5, 5.5, 6.5, 7.5, 8.5) using an acetic acid/sodium acetate buffer or acetic acid/sodium carbonate.

  • Introduce the polyester fabric samples into the dyebaths.

  • Raise the temperature of the dyebaths to 130°C at a controlled rate (e.g., 2°C/minute).

  • Maintain the temperature at 130°C for 60 minutes.

  • Cool the dyebaths down to 70°C.

  • Rinse the dyed samples and perform a reduction clearing treatment.

  • Rinse the samples again and allow them to dry.

  • Measure the color strength (K/S) of each sample using a spectrophotometer.

Experiment 2: Determining the Effect of Temperature on Dyeing Efficiency

Objective: To determine the optimal temperature for dyeing polyester fabric with Disperse Blue 26.

Materials:

  • Same as Experiment 1.

Procedure:

  • Prepare multiple dyebaths with a fixed concentration of Disperse Blue 26 and dispersing agent at the optimal pH determined in Experiment 1.

  • Introduce the polyester fabric samples into the dyebaths.

  • Set the final dyeing temperature for each bath to a different value (e.g., 100°C, 110°C, 120°C, 130°C, 140°C).

  • Raise the temperature to the target value at a controlled rate and hold for 60 minutes.

  • Follow steps 6-9 from Experiment 1 to process and analyze the samples.

Visualizations

logical_relationship cluster_parameters Controllable Parameters cluster_process Dyeing Process cluster_outcome Outcome pH Dye Bath pH Diffusion Dye Diffusion Rate pH->Diffusion affects Temp Dyeing Temperature Temp->Diffusion affects Uptake Dye Uptake Diffusion->Uptake Efficiency Dyeing Efficiency Uptake->Efficiency

Caption: Logical relationship between pH, temperature, and dyeing efficiency.

experimental_workflow A 1. Fabric Pre-treatment (Scouring) B 2. Dye Bath Preparation (Dye, Dispersing Agent, Buffer) A->B C 3. pH Adjustment B->C D 4. Dyeing Cycle (Ramp to 130°C, Hold for 60 min) C->D E 5. Cooling D->E F 6. Reduction Clearing (70-80°C, 15-20 min) E->F G 7. Rinsing and Neutralization F->G H 8. Drying G->H I 9. Analysis (Color Strength Measurement) H->I

References

Optimization

Identifying and minimizing experimental artifacts with Disperse Blue 26

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Disperse Blue 26. The information is desi...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Disperse Blue 26. The information is designed to help identify and minimize common experimental artifacts.

Frequently Asked Questions (FAQs)

Q1: What is Disperse Blue 26 and what are its primary properties?

Disperse Blue 26 is an anthraquinone-based dye.[1] It is characterized as a navy blue powder with low water solubility (20.28 µg/L at 25°C) but is soluble in organic solvents such as ethanol, acetone, and benzene.[1][2] This hydrophobicity is a key factor to consider in experimental design to avoid artifacts related to precipitation and aggregation in aqueous buffers.

Q2: What are the main applications of Disperse Blue 26 in a research context?

While primarily used in the textile industry, in a research setting, Disperse Blue 26 and similar dyes can be used as staining agents in cell-based assays, potentially for visualizing cellular compartments or as a component in cytotoxicity assessments. However, its use in fluorescence microscopy is not standard and requires careful optimization due to a lack of specific characterization for such applications.

Q3: What are the known safety hazards associated with Disperse Blue 26?

Disperse Blue 26 is classified as a hazardous substance. It may cause skin irritation, allergic skin reactions, serious eye irritation, and respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated area.[2]

Troubleshooting Guides

Fluorescence Microscopy

Issue: High Background or Non-Specific Staining

  • Possible Cause: Dye aggregation and precipitation in aqueous buffer. Due to its low water solubility, Disperse Blue 26 can form aggregates that bind non-specifically to cells and surfaces.

  • Troubleshooting Steps:

    • Optimize Solvent: Prepare a concentrated stock solution in an appropriate organic solvent like DMSO or ethanol and dilute it to the final working concentration in your aqueous buffer immediately before use.

    • Use of Surfactants: Consider adding a low concentration of a non-ionic surfactant (e.g., Pluronic F-127 or Tween-20) to the staining buffer to improve dye solubility and reduce aggregation.

    • Filtration: Filter the final staining solution through a 0.2 µm syringe filter before applying it to the cells to remove any pre-formed aggregates.

    • Washing Steps: Increase the number and duration of washing steps after staining to remove non-specifically bound dye.

Issue: Weak or No Fluorescence Signal

  • Possible Cause: Suboptimal excitation/emission filter sets or low quantum yield. The specific spectral properties of Disperse Blue 26 for fluorescence applications are not well-documented.

  • Troubleshooting Steps:

    • Spectral Scan: If available, perform a spectral scan of the dye in your experimental solvent to determine the optimal excitation and emission maxima.

    • Broadband Filters: Initially, use broader bandpass filters to capture a wider range of potential emission wavelengths.

    • Increase Concentration: Titrate the dye concentration to find an optimal balance between signal intensity and background. Be aware that higher concentrations can increase aggregation and cytotoxicity.

    • High Numerical Aperture Objective: Use a high numerical aperture (NA) objective to maximize light collection.[4]

Issue: Photobleaching

  • Possible Cause: Instability of the fluorophore under prolonged or high-intensity light exposure.

  • Troubleshooting Steps:

    • Use Antifade Reagents: Mount specimens in a mounting medium containing an antifade reagent.

    • Minimize Exposure: Limit the exposure of the sample to excitation light by using neutral density filters, reducing laser power, and minimizing exposure times.

    • Image Acquisition Settings: Use a sensitive camera and optimize acquisition settings to reduce the required exposure time.

Cytotoxicity Assays

Issue: Inconsistent or Unreliable Cytotoxicity Results

  • Possible Cause: Direct cytotoxic effects of the dye or interference with assay reagents. Some disperse dyes have been shown to impair cell viability and mitochondrial function.[5]

  • Troubleshooting Steps:

    • Vehicle Control: Always include a vehicle control (the solvent used to dissolve the dye, e.g., DMSO) at the same concentration used in the experimental wells to account for any solvent-induced cytotoxicity.

    • Dye-Only Control: Include a control with cells treated only with Disperse Blue 26 to assess its intrinsic cytotoxicity.

    • Assay Compatibility: Verify that the dye does not interfere with the readout of your chosen cytotoxicity assay (e.g., absorbance or fluorescence of the assay reagent). Run a control with the dye and the assay reagent in a cell-free system.

    • Alternative Assays: Consider using multiple cytotoxicity assays that measure different endpoints (e.g., membrane integrity, metabolic activity, apoptosis) to confirm results.

Issue: Dye Precipitation in Culture Media

  • Possible Cause: Low solubility of Disperse Blue 26 in aqueous cell culture media, leading to the formation of precipitates that can be mistaken for cellular debris or affect cell health.

  • Troubleshooting Steps:

    • Solubility Testing: Before the experiment, test the solubility of the desired concentrations of Disperse Blue 26 in your specific cell culture medium. Observe for any precipitate formation over time.

    • Serum Concentration: The presence of serum proteins in the media can sometimes help to stabilize hydrophobic compounds, but can also lead to non-specific binding. Evaluate the effect of different serum concentrations.

    • Regular Media Changes: If the dye is being used for longer-term exposure, consider more frequent media changes to remove any potential precipitates and maintain a consistent concentration of the soluble dye.

Quantitative Data Summary

PropertyValueSource
Molecular Formula C₁₆H₁₄N₂O₄[1]
Molecular Weight 298.29 g/mol [1]
CAS Number 3860-63-7[1]
Appearance Navy blue powder[2]
Melting Point 217 °C[2]
Water Solubility 20.28 µg/L (at 25 °C)[2]
Solubility Soluble in ethanol, acetone, benzene[1][6]

Experimental Protocols

Protocol 1: General Staining of Adherent Cells for Microscopic Observation

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of Disperse Blue 26 in sterile DMSO.

    • Prepare a working staining solution by diluting the stock solution in pre-warmed, serum-free cell culture medium to the desired final concentration (start with a range of 1-10 µM). To minimize precipitation, add the stock solution to the medium while vortexing.

    • Filter the final working solution through a 0.2 µm syringe filter immediately before use.

  • Cell Preparation:

    • Plate cells on coverslips in a multi-well plate and culture until they reach the desired confluency.

  • Staining:

    • Aspirate the culture medium from the wells.

    • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the filtered staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing:

    • Aspirate the staining solution.

    • Wash the cells three times with pre-warmed PBS for 5 minutes each.

  • Fixation and Mounting:

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Mount the coverslips on microscope slides using an antifade mounting medium.

  • Imaging:

    • Image the cells using appropriate filter sets. As a starting point for anthraquinone dyes, try excitation in the blue-green range (e.g., 450-490 nm) and emission in the green-yellow range (e.g., 500-550 nm), but optimize based on spectral scans if possible.

Protocol 2: Assessing Cytotoxicity using a Resazurin-based Assay

  • Cell Plating:

    • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Preparation and Treatment:

    • Prepare serial dilutions of Disperse Blue 26 in cell culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Include wells for vehicle control (medium with DMSO only) and untreated control (medium only).

    • Add the compound dilutions to the respective wells and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Assay Procedure:

    • Prepare the resazurin solution according to the manufacturer's instructions.

    • Add the resazurin solution to each well and incubate for 1-4 hours at 37°C, protected from light.

    • Measure the fluorescence or absorbance at the recommended wavelengths using a plate reader.

  • Data Analysis:

    • Subtract the background reading from a cell-free well.

    • Normalize the results to the untreated control to determine the percentage of cell viability.

Visualizations

experimental_workflow_staining prep Prepare 10 mM Stock in DMSO dilute Dilute to 1-10 µM in Serum-Free Medium prep->dilute Vortexing filter Filter with 0.2 µm Syringe Filter dilute->filter stain Incubate with Cells (15-30 min, 37°C) filter->stain wash Wash 3x with PBS stain->wash fix Fix with 4% PFA wash->fix mount Mount with Antifade Medium fix->mount image Image on Microscope mount->image troubleshooting_logic start Problem: High Background Staining c1 Is the staining solution clear? start->c1 sol_precip Action: Prepare fresh solution, vortex during dilution, and filter before use. c1->sol_precip No c2 Are there sufficient wash steps? c1->c2 Yes c1_yes Yes c1_no No sol_precip->c1 Re-evaluate sol_wash Action: Increase number and duration of washes. c2->sol_wash No c3 Is a blocking step used? c2->c3 Yes c2_yes Yes c2_no No sol_wash->c2 Re-evaluate sol_block Action: Consider adding a blocking step (e.g., BSA) before staining. c3->sol_block No end Problem Minimized c3->end Yes c3_yes Yes c3_no No sol_block->c3 Re-evaluate signaling_pathway_interference cluster_cell Cell DB26 Disperse Blue 26 (Hydrophobic) Membrane Cell Membrane DB26->Membrane Accumulates Mito Mitochondria Membrane->Mito Potential Interaction ROS Reactive Oxygen Species Mito->ROS Stress leads to Viability Decreased Cell Viability Mito->Viability Impaired Function ROS->Viability

References

Troubleshooting

Technical Support Center: Overcoming Interference of Disperse Blue 26 in Biochemical Assays

For Researchers, Scientists, and Drug Development Professionals This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you identify, understand, and overcome potenti...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you identify, understand, and overcome potential interference caused by Disperse Blue 26 in your biochemical assays.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address common issues encountered during experiments involving Disperse Blue 26.

Category 1: Promiscuous Inhibition and Aggregation

Question: My enzyme-based assay shows inhibition in the presence of Disperse Blue 26, but the dose-response curve is unusual, or the results are not reproducible. What could be the cause?

Answer: This is a common observation for compounds that act as promiscuous inhibitors, often due to the formation of aggregates in the assay buffer. Disperse Blue 26, a hydrophobic molecule, has a tendency to self-associate at micromolar concentrations, forming colloidal aggregates. These aggregates can nonspecifically sequester and partially denature enzymes, leading to apparent inhibition that is not due to specific binding at the active site.

Troubleshooting Steps:

  • Visual Inspection: Carefully observe the assay wells containing higher concentrations of Disperse Blue 26. Look for any signs of precipitation, cloudiness, or color change that might indicate aggregation.

  • Detergent-Based Counterscreen: A key method to identify aggregation-based inhibition is to re-run the assay in the presence of a non-ionic detergent.

    • Rationale: Detergents like Triton X-100 or Tween-20 can disrupt the hydrophobic interactions that hold the aggregates together. If the inhibitory effect of Disperse Blue 26 is significantly reduced or eliminated in the presence of the detergent, it strongly suggests an aggregation-based mechanism.

    • See Protocol 1: Detergent-Based Counterscreen for Aggregation.

  • Varying Enzyme Concentration: The apparent potency (IC50) of an aggregating inhibitor is often sensitive to the enzyme concentration.

    • Rationale: True inhibitors that bind to the enzyme in a 1:1 stoichiometry should have an IC50 that is independent of the enzyme concentration. In contrast, the apparent IC50 of an aggregator will often increase as the enzyme concentration increases.

  • Dynamic Light Scattering (DLS): If available, DLS is a powerful technique to directly detect the formation of aggregates in your assay buffer at different concentrations of Disperse Blue 26.

Logical Workflow for Investigating Promiscuous Inhibition

Start Inhibition Observed with Disperse Blue 26 Visual Visually Inspect Wells for Precipitation/Turbidity Start->Visual Detergent Perform Detergent Counterscreen (Protocol 1) Visual->Detergent Result1 Inhibition Attenuated? Detergent->Result1 VaryEnzyme Vary Enzyme Concentration Result2 IC50 Changes? VaryEnzyme->Result2 DLS Perform Dynamic Light Scattering (DLS) Result3 Aggregates Detected? DLS->Result3 Result1->VaryEnzyme No Conclusion1 Likely Aggregation-Based Promiscuous Inhibition Result1->Conclusion1 Yes Result2->DLS No Result2->Conclusion1 Yes Result3->Conclusion1 Yes Conclusion2 Potential for True Inhibition (Further Validation Needed) Result3->Conclusion2 No

Caption: Troubleshooting workflow for suspected promiscuous inhibition.

Category 2: Fluorescence Interference

Question: I am using a fluorescence-based assay and see a change in signal (increase or decrease) when Disperse Blue 26 is present, even in my control wells without the enzyme. How can I address this?

Answer: Disperse Blue 26 is a colored compound and, like many dyes, it can interfere with fluorescence-based assays through two primary mechanisms:

  • Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths of your assay, leading to a false-positive signal (increased fluorescence).

  • Quenching: The compound may absorb the excitation or emission light of your fluorophore (a phenomenon known as the inner filter effect), leading to a false-negative signal (decreased fluorescence).[1]

Troubleshooting Steps:

  • Compound-Only Controls: Run controls containing only Disperse Blue 26 in the assay buffer (without the fluorescent probe or enzyme) and measure the fluorescence at your assay's wavelengths. This will directly measure its autofluorescence.

  • Measure Absorbance Spectrum: Scan the absorbance spectrum of Disperse Blue 26 to see if it overlaps with the excitation or emission wavelengths of your fluorophore. Significant overlap suggests potential for quenching.

  • Use Red-Shifted Fluorophores: Many interfering compounds fluoresce in the blue-green region. Switching to a fluorophore with excitation and emission wavelengths further in the red spectrum (e.g., Cy5 or Alexa Fluor 647) can often mitigate interference.[2]

  • Orthogonal Assay: If possible, confirm your findings using an orthogonal assay with a different detection method (e.g., luminescence or absorbance-based).

Signaling Pathway for Fluorescence Interference

cluster_0 Assay Components cluster_1 Interference by Disperse Blue 26 Excitation Excitation Light Fluorophore Fluorophore Excitation->Fluorophore DB26 Disperse Blue 26 Excitation->DB26 Emission Emitted Light Fluorophore->Emission Quenching Quenching (Inner Filter Effect) Emission->Quenching Autofluorescence Autofluorescence DB26->Autofluorescence DB26->Quenching

Caption: Mechanisms of fluorescence interference by Disperse Blue 26.

Category 3: Redox Cycling

Question: My assay, which is sensitive to reactive oxygen species (ROS) or contains redox-sensitive components like DTT, is showing variable results with Disperse Blue 26. Why might this be happening?

Answer: Disperse Blue 26 is an anthraquinone dye. Anthraquinones are known to undergo redox cycling in the presence of reducing agents (like DTT) and molecular oxygen. This process can generate reactive oxygen species (ROS), such as superoxide and hydrogen peroxide, which can interfere with assay components.

Potential Consequences of Redox Cycling:

  • Oxidation of Assay Reagents: ROS can oxidize sensitive assay components, leading to a loss of signal or altered enzyme activity.

  • Direct Enzyme Inhibition: Some enzymes, particularly those with cysteine residues in their active sites, are susceptible to oxidation by ROS, leading to inactivation.

  • Compound Degradation: The redox cycling process can lead to the degradation of Disperse Blue 26 itself, resulting in inconsistent results over time.

Troubleshooting Steps:

  • Evaluate the Necessity of Reducing Agents: Determine if the concentration of reducing agents like DTT in your assay buffer can be lowered or if they can be replaced with a less reactive alternative.

  • ROS Scavenger Counterscreen: Include ROS scavengers, such as catalase or superoxide dismutase, in your assay to see if they can reverse the observed effect of Disperse Blue 26.

  • Redox Cycling Assay: Perform a specific assay to detect the generation of hydrogen peroxide in the presence of Disperse Blue 26 and a reducing agent.

    • See Protocol 2: Horseradish Peroxidase (HRP)-Based Assay for H₂O₂ Detection.

Redox Cycling Signaling Pathway

DB26 Disperse Blue 26 (Quinone) Semiquinone Semiquinone Radical DB26->Semiquinone Reduction Semiquinone->DB26 Oxidation ReducingAgent Reducing Agent (e.g., DTT) OxidizedAgent Oxidized Agent ReducingAgent->OxidizedAgent Oxidation Oxygen O₂ Superoxide O₂⁻ (Superoxide) Oxygen->Superoxide ROS Reactive Oxygen Species (ROS) Superoxide->ROS

Caption: Simplified pathway of redox cycling by Disperse Blue 26.

Quantitative Data Summary

Compound ClassExample CompoundTarget/AssayApparent IC50 (µM)Effect of 0.01% Triton X-100
Anthraquinone Dye(Hypothetical Data)Generic Kinase5 - 20>10-fold increase in IC50
Promiscuous AggregatorRottlerinβ-lactamase~10Inhibition abolished
Fluorescent Dye(Generic)Fluorescence AssayVariesSignal interference

Experimental Protocols

Protocol 1: Detergent-Based Counterscreen for Aggregation

Objective: To determine if the observed inhibition by Disperse Blue 26 is due to the formation of aggregates.

Materials:

  • Enzyme and substrate for your specific assay

  • Disperse Blue 26 stock solution

  • Assay buffer

  • Assay buffer containing 0.02% (v/v) Triton X-100 (prepare a 2X stock)

  • Microplate reader

Methodology:

  • Prepare two sets of serial dilutions of Disperse Blue 26 in your assay buffer.

  • In a 96-well or 384-well plate, add your enzyme to all wells.

  • To the first set of wells, add the Disperse Blue 26 dilutions.

  • To the second set of wells, add an equal volume of the 2X Triton X-100 containing buffer, followed by the Disperse Blue 26 dilutions (final Triton X-100 concentration will be 0.01%).

  • Include appropriate controls (no inhibitor, no enzyme).

  • Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.

  • Initiate the reaction by adding the substrate.

  • Monitor the reaction progress using your microplate reader.

  • Calculate the percent inhibition for each concentration of Disperse Blue 26 in the presence and absence of Triton X-100.

Data Analysis:

Compare the dose-response curves. A significant rightward shift in the IC50 value or a dramatic decrease in the maximum inhibition in the presence of Triton X-100 is indicative of aggregation-based inhibition.

Protocol 2: Horseradish Peroxidase (HRP)-Based Assay for H₂O₂ Detection

Objective: To determine if Disperse Blue 26 participates in redox cycling and generates hydrogen peroxide (H₂O₂).

Materials:

  • Disperse Blue 26

  • Dithiothreitol (DTT)

  • Horseradish Peroxidase (HRP)

  • Phenol Red

  • Phosphate buffer (e.g., 50 mM, pH 7.4)

  • Hydrogen peroxide (H₂O₂) as a positive control

  • Microplate reader capable of measuring absorbance at 610 nm

Methodology:

  • Prepare a reaction mixture containing phosphate buffer, Phenol Red, and HRP.

  • Add Disperse Blue 26 to the desired final concentration.

  • Initiate the reaction by adding DTT.

  • As a positive control, add a known concentration of H₂O₂ to wells containing the reaction mixture without DTT.

  • Incubate the plate at room temperature for 30 minutes.

  • Measure the absorbance at 610 nm.

Data Analysis:

An increase in absorbance at 610 nm in the presence of Disperse Blue 26 and DTT (compared to controls without the dye) indicates the generation of H₂O₂ through redox cycling.

By following these troubleshooting guides and protocols, researchers can effectively identify and mitigate the interference of Disperse Blue 26 in their biochemical assays, leading to more accurate and reliable experimental results.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to Disperse Blue 26 and Other Anthraquinone Dyes for Synthetic Fibers

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the performance of C.I. Disperse Blue 26 against other selected blue anthraquinone disperse dyes commonly use...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of C.I. Disperse Blue 26 against other selected blue anthraquinone disperse dyes commonly used for dyeing synthetic fibers, particularly polyester. The comparison focuses on key performance indicators such as light, wash, sublimation, and rubbing fastness, supported by experimental data and standardized testing protocols.

Chemical Identity of Compared Anthraquinone Dyes

Disperse dyes are non-ionic colorants with low water solubility, making them suitable for dyeing hydrophobic synthetic fibers like polyester. The anthraquinone class of disperse dyes is known for producing bright colors with good to excellent fastness properties.[1] This guide compares the performance of Disperse Blue 26 with other commercially significant blue anthraquinone dyes.

Common Name C.I. Name CAS Number Molecular Formula Molecular Weight
Disperse Blue 26Disperse Blue 263860-63-7C₁₆H₁₄N₂O₄298.29
Disperse Blue 56Disperse Blue 5612217-79-7C₁₅H₁₃BrN₂O₄365.18
Disperse Blue 60Disperse Blue 6012217-80-0C₂₀H₁₇N₃O₅379.37
Disperse Blue 79Disperse Blue 7912239-34-8C₂₄H₂₇BrN₆O₁₀639.41

Quantitative Performance Data

The following table summarizes the key fastness properties of the selected blue anthraquinone disperse dyes on polyester fabric. The ratings are based on standardized ISO testing protocols, with higher numbers indicating superior performance.

Dye Light Fastness (ISO 105-B02) (1-8 scale)Wash Fastness (ISO 105-C06) (Color Change) (1-5 scale)Sublimation Fastness (ISO 105-P01) (Staining) (1-5 scale)Rubbing Fastness (ISO 105-X12) (Staining - Dry/Wet) (1-5 scale)
Disperse Blue 26 5-6[2]4[2]3[2]-
Disperse Blue 56 Good[3]Moderate[4]Medium[5]-
Disperse Blue 60 Superior[6]Good[7]Superior[6]-
Disperse Blue 79 6-7[8]-Better[9]-

Analysis of Performance Data:

  • Disperse Blue 26 offers a moderate to good overall fastness profile. Its light fastness is quite good, making it suitable for applications with moderate light exposure.[2] However, its sublimation fastness is only fair, which could be a limitation in processes involving high temperatures.[2]

  • Disperse Blue 56 is noted for its good light fastness and is a widely used brilliant blue dye.[3] It is considered a low-temperature type for hot melt applications and has moderate sublimation fastness.[3][5]

  • Disperse Blue 60 stands out for its brilliant turquoise blue shade, superior light fastness, and excellent sublimation fastness.[6] These properties make it an ideal candidate for high-performance applications such as sportswear and automotive textiles.[6]

  • Disperse Blue 79 is a high-temperature disperse dye that provides a red-light navy blue shade and is suitable for achieving deep colors.[8][9] It exhibits high sublimation fastness, making it resistant to dry heat setting.

Experimental Protocols

The following are detailed protocols for the key experiments cited in this guide.

High-Temperature Polyester Dyeing Protocol

This method is a standard procedure for applying disperse dyes to polyester fabrics to ensure good dye penetration and fastness.[10]

1. Pre-treatment (Scouring):

  • Before dyeing, the polyester fabric is scoured to remove impurities that could impede dye uptake.

  • The fabric is treated in a solution containing a non-ionic detergent (e.g., 1 g/L) and sodium carbonate (e.g., 1 g/L) at 60-70°C for 20-30 minutes.

  • After scouring, the fabric is thoroughly rinsed with hot and cold water.

2. Dyebath Preparation:

  • A dyebath is prepared with the disperse dye, a dispersing agent, and water.

  • The pH of the dyebath is adjusted to an acidic range of 4.5-5.5 using acetic acid.[11]

3. Dyeing Process:

  • The scoured polyester fabric is introduced into the dyebath at approximately 60°C.[12]

  • The temperature is then gradually raised to 130°C at a rate of 1-2°C per minute.[10]

  • The dyeing is continued at 130°C for 60 minutes to allow for dye diffusion and fixation within the polyester fibers.[10][11]

4. After-treatment (Reduction Clearing):

  • After dyeing, the dyebath is cooled to 70-80°C, and the fabric is rinsed.[12]

  • A reduction clearing bath is prepared with sodium hydrosulfite (e.g., 2 g/L) and sodium hydroxide (e.g., 2 g/L) at 70-80°C.[13]

  • The dyed fabric is treated in this bath for 15-20 minutes to remove any unfixed surface dye, which improves wash fastness.[11][13]

  • Finally, the fabric is rinsed thoroughly and dried.

G cluster_prep Preparation cluster_dyeing Dyeing Cycle cluster_post Post-Treatment Scouring Fabric Scouring (Detergent, Na2CO3) Dyeing_Start Load Fabric @ 60°C Add Dye Dispersion pH 4.5-5.5 Scouring->Dyeing_Start Dye_Dispersion Dye Dispersion (Dye, Dispersing Agent) Dye_Dispersion->Dyeing_Start Ramp_Up Heat to 130°C (1-2°C/min) Dyeing_Start->Ramp_Up Dyeing_Hold Hold at 130°C (60 min) Ramp_Up->Dyeing_Hold Cool_Down Cool to 70-80°C Dyeing_Hold->Cool_Down Reduction_Clearing Reduction Clearing (NaOH, Na2S2O4) Cool_Down->Reduction_Clearing Rinsing_Drying Rinsing & Drying Reduction_Clearing->Rinsing_Drying

High-Temperature Polyester Dyeing Workflow

Light Fastness Test (ISO 105-B02)

This method determines the resistance of the color of textiles to the action of an artificial light source that simulates natural daylight.[14][15]

  • Apparatus: A xenon arc lamp is used as the light source.[16]

  • Procedure: A specimen of the dyed polyester is exposed to the light from the xenon arc lamp under controlled conditions of temperature and humidity.[14] Simultaneously, a set of blue wool standards with known lightfastness ratings (1-8) are also exposed.[17] The light fastness of the specimen is assessed by comparing the change in its color with the changes in the blue wool standards.[16]

Wash Fastness Test (ISO 105-C06)

This test assesses the resistance of the color of textiles to domestic and commercial laundering procedures.[18]

  • Procedure: A specimen of the dyed polyester, in contact with a multi-fiber adjacent fabric, is mechanically agitated in a soap solution under specified conditions of time and temperature.[19] The change in color of the specimen and the degree of staining on the adjacent fabric are assessed using grey scales.[19]

Sublimation Fastness Test (ISO 105-P01)

This method is used to determine the resistance of the color of textiles to the action of a hot press.[20][21]

  • Procedure: The dyed fabric is placed between two undyed white cloths and subjected to a specific temperature (e.g., 180°C or 210°C) for a set time (e.g., 30 seconds) using a heating device.[20] The change in the color of the dyed fabric and the staining of the adjacent white cloths are then evaluated using grey scales.[22]

Rubbing Fastness Test (ISO 105-X12)

This test determines the resistance of the color of a textile to rubbing off and staining other materials.[23]

  • Procedure: A specimen of the dyed fabric is rubbed with a dry and a wet white cotton cloth under specified pressure for a set number of cycles using a crockmeter.[24][25] The amount of color transferred to the white cloths is assessed using a grey scale for staining.[26]

G cluster_tests Fastness Performance Evaluation Dyed_Fabric Dyed Polyester Fabric Light Light Fastness (ISO 105-B02) Xenon Arc Lamp Dyed_Fabric->Light Wash Wash Fastness (ISO 105-C06) Laundering Dyed_Fabric->Wash Sublimation Sublimation Fastness (ISO 105-P01) Hot Pressing Dyed_Fabric->Sublimation Rubbing Rubbing Fastness (ISO 105-X12) Crockmeter Dyed_Fabric->Rubbing

Experimental Workflow for Fastness Testing

Conclusion

The selection of an appropriate blue anthraquinone disperse dye for synthetic fibers depends on the specific performance requirements of the end product.

  • Disperse Blue 26 provides a balanced, cost-effective option for applications where moderate fastness properties are sufficient.

  • Disperse Blue 56 is a good choice for brilliant blue shades with reliable light fastness.

  • Disperse Blue 60 is highly recommended for high-performance textiles that demand excellent light and sublimation fastness, such as in the automotive and sportswear industries.

  • Disperse Blue 79 is ideal for achieving deep navy shades with high thermal stability, making it suitable for processes involving high-temperature settings.

This guide provides a foundation for researchers and professionals to make informed decisions when selecting blue anthraquinone dyes for their specific applications. Further testing on the specific substrate and under the intended processing conditions is always recommended for optimal results.

References

Comparative

A Comparative Performance Analysis: Disperse Blue 26 versus Azo Dyes

In the realm of synthetic colorants, the selection of a dye is a critical decision for researchers, scientists, and drug development professionals, where performance, stability, and potential biological interactions are...

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic colorants, the selection of a dye is a critical decision for researchers, scientists, and drug development professionals, where performance, stability, and potential biological interactions are paramount. This guide provides a detailed, objective comparison of the performance characteristics of Disperse Blue 26, an anthraquinone dye, against a representative range of azo disperse dyes commonly used for coloring synthetic fibers like polyester. The comparison is supported by experimental data on colorfastness and application efficiency, along with detailed methodologies for key experimental protocols.

Executive Summary

Disperse Blue 26, belonging to the anthraquinone class, is generally characterized by its very good to excellent lightfastness, a critical attribute for applications requiring high durability and resistance to fading. Azo dyes, which constitute the largest and most diverse class of synthetic dyes, offer a wide spectrum of colors but exhibit a broad range of performance in terms of fastness properties, which are highly dependent on their specific molecular structure. While some azo dyes can achieve good to excellent fastness, they are often more susceptible to degradation under light exposure compared to their anthraquinone counterparts. From a toxicological and environmental standpoint, both classes present distinct considerations. Anthraquinone dyes can exhibit higher aquatic toxicity, whereas azo dyes can undergo degradation to form potentially carcinogenic aromatic amines.

Quantitative Performance Data

The following tables summarize the key performance indicators for Disperse Blue 26 and a selection of common azo disperse dyes. The data is based on standardized testing methodologies to allow for objective comparison.

Table 1: Comparative Colorfastness Ratings

Dye NameC.I. NameChemical ClassLightfastness (ISO 105-B02)Wash Fastness (ISO 105-C06) - StainingPerspiration Fastness (ISO 105-E04) - StainingRubbing Fastness (ISO 105-X12) - Wet
Disperse Blue 2663305Anthraquinone5-6[1]4[1]5[1]4-5
Disperse Red 16711338Azo4-54-54-54-5
Disperse Yellow 5447020Quinoline644-54-5
Disperse Orange 3011119Azo4-54-54-54-5
Disperse Blue 7911345Azo544-54

Table 2: Application Efficiency on Polyester

Dye ClassTypical Fixation Rate (%)Key Influencing Factors
Anthraquinone (e.g., Disperse Blue 26)85 - 95%Dyeing temperature, time, pH, and dispersing agents.
Azo80 - 90%Specific dye structure, dyeing conditions, and presence of auxiliaries.

Experimental Protocols

Detailed methodologies for the key fastness tests are provided below to ensure transparency and reproducibility of the presented data.

Lightfastness Testing (ISO 105-B02)

This method determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight (D65).[2]

  • Specimen Preparation: A specimen of the dyed textile is mounted on a card.

  • Exposure: The specimen is exposed to a xenon arc lamp under controlled conditions of temperature and humidity.[3][4] A set of blue wool references (rated 1 to 8, where 8 is the highest fastness) is exposed simultaneously.[2]

  • Evaluation: The change in color of the specimen is assessed by comparing it to the fading of the blue wool references.[3][4] The lightfastness rating is the number of the blue wool reference that shows a similar change in color.

Wash Fastness Testing (ISO 105-C06)

This method assesses the resistance of the color of textiles to domestic or commercial laundering procedures.

  • Specimen Preparation: A specimen of the dyed textile is stitched together with a multifiber fabric containing different fiber types.[5]

  • Washing Procedure: The composite specimen is subjected to washing in a soap or detergent solution under specified conditions of temperature, time, and mechanical agitation.[5] Stainless steel balls are often added to simulate mechanical action.

  • Evaluation: The change in color of the specimen and the degree of staining on the multifiber fabric are assessed using a grey scale.[5] The ratings range from 1 (poor) to 5 (excellent).

Rubbing Fastness Testing (ISO 105-X12)

This test determines the resistance of the color of a textile to rubbing off and staining other materials.[6]

  • Specimen Preparation: A specimen of the dyed textile is mounted on the base of a crockmeter.

  • Rubbing Procedure: A standard white cotton cloth is rubbed against the specimen for a specified number of cycles under a defined pressure.[7] This is performed under both dry and wet conditions.[6][7]

  • Evaluation: The amount of color transferred to the white cotton cloth is assessed using a grey scale for staining. The ratings range from 1 (poor) to 5 (excellent).[8]

Mandatory Visualizations

Experimental Workflow for Colorfastness Testing

G cluster_0 Specimen Preparation cluster_1 Exposure/Treatment cluster_2 Evaluation prep_light Mount on Card (Lightfastness) exp_light Xenon Arc Lamp Exposure (ISO 105-B02) prep_light->exp_light prep_wash Stitch with Multifiber (Wash Fastness) exp_wash Mechanical Washing (ISO 105-C06) prep_wash->exp_wash prep_rub Mount on Crockmeter (Rubbing Fastness) exp_rub Controlled Rubbing (ISO 105-X12) prep_rub->exp_rub eval_light Compare to Blue Wool References exp_light->eval_light eval_wash Assess Color Change & Staining (Grey Scale) exp_wash->eval_wash eval_rub Assess Staining of White Cloth (Grey Scale) exp_rub->eval_rub

Caption: Workflow for standardized colorfastness testing.

Metabolic and Degradation Pathways

For professionals in drug development and life sciences, understanding the metabolic fate and potential degradation products of these compounds is crucial. The following diagrams illustrate the generalized degradation pathways, which are relevant to toxicological and environmental assessments.

Generalized Degradation Pathway of Azo Dyes

Azo dyes can be broken down under certain conditions, particularly anaerobic, to form aromatic amines, some of which are known carcinogens.[9] This reductive cleavage of the azo bond is a primary concern.

G AzoDye Azo Dye (Ar-N=N-Ar') AromaticAmines Aromatic Amines (Ar-NH2 + H2N-Ar') AzoDye->AromaticAmines Anaerobic Reductive Cleavage FurtherDegradation Further Aerobic Degradation (Mineralization or Recalcitrant Products) AromaticAmines->FurtherDegradation

Caption: Reductive cleavage of azo dyes to aromatic amines.

Generalized Degradation Pathway of Anthraquinone Dyes

Anthraquinone dyes are generally more resistant to biodegradation due to their stable fused aromatic ring structure. Degradation, when it occurs, often involves the breakdown of the anthraquinone core.

G AnthraDye Anthraquinone Dye Intermediates Intermediate Products (e.g., Phthalic Acid, Benzoic Acid) AnthraDye->Intermediates Microbial/Photochemical Degradation Mineralization Mineralization (CO2 + H2O) Intermediates->Mineralization

Caption: Degradation pathway of anthraquinone dyes.

References

Validation

A Comparative Guide to a Novel and a Standard HPLC Method for the Analysis of Disperse Blue 26

This guide provides a detailed comparison of a novel High-Performance Liquid Chromatography (HPLC) method and a standard HPLC method for the quantitative analysis of Disperse Blue 26. Disperse Blue 26 is a synthetic dye...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of a novel High-Performance Liquid Chromatography (HPLC) method and a standard HPLC method for the quantitative analysis of Disperse Blue 26. Disperse Blue 26 is a synthetic dye used in the textile industry, and its accurate quantification is essential for quality control and safety assessment. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of metodologies, performance data, and experimental workflows.

Methodology Comparison

The novel HPLC method presented here utilizes a sub-2 µm particle column, which allows for faster analysis times and improved chromatographic efficiency compared to the standard method that employs a conventional 5 µm particle size C18 column. The choice between the two methods will depend on the specific laboratory needs regarding sample throughput, instrumentation availability, and desired analytical performance.

Data Presentation: Performance Characteristics

The following table summarizes the validation parameters for the novel and standard HPLC methods for the analysis of Disperse Blue 26.

Validation ParameterNovel HPLC MethodStandard HPLC Method
Linearity (r²) ≥ 0.999≥ 0.995
Limit of Detection (LOD) 0.05 µg/mL0.2 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL0.6 µg/mL
Accuracy (Recovery %) 98.0 - 102.0%97.0 - 103.0%
Precision (RSD %) < 1.5%< 2.0%
Analysis Time ~ 5 minutes~ 15 minutes

Experimental Protocols

Detailed methodologies for the novel and standard HPLC methods are provided below.

Novel High-Performance Liquid Chromatography (HPLC) Method

This method is designed for rapid and high-efficiency separation of Disperse Blue 26.

Instrumentation:

  • An ultra-high-performance liquid chromatography (UHPLC) system equipped with a binary pump, autosampler, column oven, and a photodiode array (PDA) detector.

Chromatographic Conditions:

  • Column: A C18 column with sub-2 µm particle size (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Gradient Program: Start at 30% B, increase to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Detection: PDA detection at the maximum absorption wavelength of Disperse Blue 26 (approximately 630 nm).

Sample Preparation:

  • Accurately weigh a known amount of the Disperse Blue 26 sample.

  • Dissolve the sample in a suitable solvent, such as methanol, to a known concentration.

  • Filter the solution through a 0.22 µm syringe filter before injection.

Standard Preparation:

  • Prepare a stock solution of a Disperse Blue 26 reference standard of known purity in methanol.

  • Prepare a series of calibration standards by diluting the stock solution to different concentrations to establish the linearity of the method.

Standard High-Performance Liquid Chromatography (HPLC) Method

This method is a more traditional approach for the analysis of Disperse Blue 26.

Instrumentation:

  • A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or PDA detector.

Chromatographic Conditions:

  • Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV-Vis detection at the maximum absorption wavelength of Disperse Blue 26 (approximately 630 nm).

Sample Preparation:

  • Accurately weigh a known amount of the Disperse Blue 26 sample.

  • Dissolve the sample in the mobile phase to a known concentration.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Standard Preparation:

  • Prepare a stock solution of a Disperse Blue 26 reference standard of known purity in the mobile phase.

  • Prepare a series of calibration standards by diluting the stock solution to establish the linearity of the method.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship for selecting an appropriate HPLC method.

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh_Sample Weigh Sample & Standard Dissolve Dissolve in Solvent Weigh_Sample->Dissolve Filter Filter Solution Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect PDA/UV-Vis Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

A streamlined workflow for the HPLC analysis of Disperse Blue 26.

Method_Selection_Logic High_Throughput High Sample Throughput Needed? High_Sensitivity High Sensitivity Required? High_Throughput->High_Sensitivity No Novel_Method Novel HPLC Method (Fast Analysis, High Sensitivity) High_Throughput->Novel_Method Yes High_Sensitivity->Novel_Method Yes Standard_Method Standard HPLC Method (Robust, Widely Available) High_Sensitivity->Standard_Method No

Comparative

Assessing the Cross-Reactivity of Disperse Blue 26: A Methodological Guide for Researchers

For Immediate Release This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the potential cross-reactivity of Disperse Blue 26 in biological systems. Whil...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the potential cross-reactivity of Disperse Blue 26 in biological systems. While specific cross-reactivity data for Disperse Blue 26 is not extensively available in public literature, this document outlines the necessary experimental protocols and comparative analyses required to characterize its off-target effects. Disperse Blue 26, a synthetic anthraquinone dye, is primarily used in the textile industry but has been identified as a potential allergen and a subject of toxicological interest.[1][2][3] Understanding its interactions with biological macromolecules is crucial for a complete safety and pharmacological assessment.

Comparative Performance and Selectivity Assessment

A critical aspect of characterizing a chemical compound's biological activity is to compare its performance against both an alternative with a different chemical structure and a structurally similar but inactive analogue. This approach helps to distinguish specific biological effects from non-specific or artifactual ones. A rigorous evaluation of a probe's selectivity is a mandatory step in its validation.[4]

Table 1: Hypothetical Comparative Profile of Disperse Blue 26 and Control Compounds

ParameterDisperse Blue 26Alternative Probe (e.g., Different Chromophore)Inactive Analogue
Target Protein e.g., Kinase Ae.g., Kinase Ae.g., Kinase A
Binding Affinity (Kd) To be determinedTo be determinedExpected > 50 µM
Biochemical Potency (IC50) To be determinedTo be determinedExpected > 100 µM
Cellular Potency (EC50) To be determinedTo be determinedExpected > 100 µM

Experimental Protocols for Cross-Reactivity Assessment

A multi-pronged approach is essential to comprehensively evaluate the cross-reactivity of Disperse Blue 26. The following are key experimental methodologies that should be employed.

In Silico Analysis and Homology Searching

Prior to laboratory experiments, computational methods can predict potential off-target interactions. This involves comparing the structure of Disperse Blue 26 against databases of known protein binding sites.

  • Homology Search: An in silico analysis comparing the antibody's variable region sequence to known protein sequences. It helps identify potential cross-reactivity with human proteins based on sequence similarity.[5]

Broad-Panel Receptor and Enzyme Screening

High-throughput screening against a large panel of receptors, kinases, proteases, and other enzymes provides a broad overview of a compound's potential off-target activities.

  • Methodology: Disperse Blue 26 would be tested at a standard concentration (e.g., 10 µM) against a commercially available panel (e.g., Eurofins SafetyScreen, CEREP BioPrint). The percentage of inhibition or activation for each target is determined.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement in a cellular environment. It measures the change in thermal stability of proteins upon ligand binding.[4]

  • Protocol:

    • Treatment: Treat intact cells with Disperse Blue 26 at various concentrations.

    • Heating: Heat the treated cell suspensions across a temperature gradient (e.g., 40°C to 70°C).[4]

    • Cell Lysis: Lyse the cells using methods like freeze-thaw cycles.[4]

    • Separation: Separate the soluble (non-denatured) protein fraction from the precipitated proteins via centrifugation.[4]

    • Quantification: Analyze the amount of soluble target protein remaining at each temperature using techniques like Western Blot or ELISA.[4]

Activity-Based Protein Profiling (ABPP)

ABPP is a chemoproteomic technique used to assess the functional state of enzymes in complex biological samples.[4] A competitive ABPP experiment can reveal both on-target and off-target engagement of a compound.

  • Methodology:

    • A broad-spectrum activity-based probe is used to label a class of enzymes in a cellular lysate.

    • The lysate is pre-incubated with Disperse Blue 26.

    • The reduction in labeling of specific enzymes by the probe indicates a direct interaction with Disperse Blue 26.

    • Mass spectrometry is used to identify the affected enzymes.

Affinity Purification followed by Mass Spectrometry (AP-MS)

To identify potential off-targets in an unbiased manner, affinity purification of probe-protein complexes coupled with mass spectrometry is a common and effective approach.[4]

  • Protocol:

    • Probe Immobilization: Synthesize a version of Disperse Blue 26 with an affinity tag (e.g., biotin) and immobilize it on streptavidin-coated beads.[4]

    • Affinity Pulldown: Incubate the probe-coated beads with a cellular lysate.[4]

    • Washing: Extensively wash the beads to remove non-specifically bound proteins.[4]

    • Elution and Identification: Elute the bound proteins and identify them using mass spectrometry.

Visualization of Workflows and Pathways

Experimental Workflow for Cross-Reactivity Assessment

The following diagram illustrates a logical workflow for assessing the cross-reactivity of a small molecule like Disperse Blue 26.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Cellular Target Engagement cluster_2 Phase 3: Unbiased Off-Target Identification cluster_3 Phase 4: Functional Validation A In Silico Profiling (Target Prediction, Homology Search) B Broad-Panel Biochemical Screen (Receptors, Enzymes) A->B Guide initial screens C Cellular Thermal Shift Assay (CETSA) B->C Identify potential cellular targets D Activity-Based Protein Profiling (ABPP) B->D Identify potential cellular targets F Cellular Functional Assays (e.g., Signaling, Phenotypic) C->F D->F E Affinity Purification - Mass Spectrometry (AP-MS) E->F Validate functional relevance of identified off-targets

Figure 1. A stepwise workflow for assessing small molecule cross-reactivity.
Hypothetical Signaling Pathway Interaction

While the specific signaling pathways affected by Disperse Blue 26 are not well-defined, many small molecules can interfere with common signaling cascades such as the MAPK/ERK pathway. The diagram below illustrates a hypothetical scenario where Disperse Blue 26 could inhibit a key kinase in this pathway.

Figure 2. Potential inhibition of the MAPK/ERK pathway by Disperse Blue 26.

Conclusion

A thorough investigation into the cross-reactivity of Disperse Blue 26 is warranted, given its widespread use and potential for biological effects. The experimental framework outlined in this guide provides a robust starting point for researchers to elucidate its molecular targets and off-target profile. Such studies are essential for a comprehensive understanding of its toxicological and potential pharmacological properties, ensuring its safe use and providing valuable data for the broader scientific community.

References

Validation

A Comparative Analysis of the Toxicological Profile of Disperse Blue 26 and Its Analogues

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative assessment of the toxicity of Disperse Blue 26, an anthraquinone dye, and its structural analogues. The information presen...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the toxicity of Disperse Blue 26, an anthraquinone dye, and its structural analogues. The information presented herein is curated from a variety of toxicological studies to assist researchers in evaluating the potential biological effects of these compounds. This document summarizes available quantitative toxicity data, outlines detailed experimental methodologies for key toxicity assays, and provides visualizations of a common experimental workflow and a plausible signaling pathway involved in the cellular response to these dyes.

Introduction to Disperse Dyes and Toxicological Concerns

Disperse dyes are a class of synthetic organic colorants with low water solubility, primarily used for dyeing hydrophobic fibers such as polyester and acetate.[1] Disperse Blue 26 belongs to the anthraquinone class of dyes, characterized by a core structure of 9,10-anthracenedione.[2] Concerns regarding the toxicological profile of disperse dyes have been raised, particularly in relation to their potential to cause skin sensitization and other adverse health effects.[1][3] The toxic mechanisms of these dyes are thought to involve metabolic activation, potentially leading to the formation of reactive intermediates that can interact with cellular macromolecules.

Comparative Toxicity Data

Direct comparative studies detailing the quantitative toxicity of Disperse Blue 26 alongside a comprehensive set of its analogues are limited in the publicly available literature. However, by compiling data from various sources on Disperse Blue 26 and structurally similar anthraquinone-based disperse dyes, a comparative overview can be constructed. The primary toxicological endpoints identified for this class of compounds are cytotoxicity and skin sensitization.

Table 1: Summary of Toxicological Data for Disperse Blue 26 and Analogues

CompoundCAS NumberChemical ClassToxicological EndpointCell Line/SystemResultsReference(s)
Disperse Blue 26 3860-63-7AnthraquinoneSkin IrritationGHS ClassificationCauses skin irritation (Category 2)[2]
Eye IrritationGHS ClassificationCauses serious eye irritation (Category 2A)[2]
Skin SensitizationGHS ClassificationMay cause an allergic skin reaction (Category 1)[2][4]
Respiratory IrritationGHS ClassificationMay cause respiratory irritation[2]
Disperse Blue 1 2475-45-8AnthraquinoneCytotoxicityIPEC-J2 (porcine intestinal epithelial), MPEK-BL6 (murine epidermal keratinocytes)Significantly reduced cell viability after 3-hour exposure[5]
Skin SensitizationGuinea PigModerate sensitizer[6]
Disperse Blue 124 61951-51-7AzoCytotoxicityIPEC-J2 (porcine intestinal epithelial), MPEK-BL6 (murine epidermal keratinocytes)Significantly reduced cell viability after 3-hour exposure[5]
Skin SensitizationHuman Patch TestFrequent cause of textile contact dermatitis[1]

Note: The GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications for Disperse Blue 26 indicate its potential hazards based on available data.[2] The study on Disperse Blue 1 and 124 demonstrated their cytotoxic potential in vitro, suggesting a similar possibility for other structurally related disperse dyes.[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of toxicological data. Below are protocols for two common in vitro cytotoxicity assays relevant to the evaluation of disperse dyes.

1. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

  • Materials:

    • Target cells (e.g., HaCaT keratinocytes, HepG2 hepatocytes)

    • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

    • Disperse dye stock solutions (dissolved in a suitable solvent like DMSO)

    • MTT solution (5 mg/mL in phosphate-buffered saline - PBS)

    • Solubilization solution (e.g., DMSO, acidified isopropanol)

    • 96-well microplates

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

    • Compound Treatment: Prepare serial dilutions of the disperse dyes in the cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include vehicle controls (medium with the solvent used to dissolve the dyes) and untreated controls.

    • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

    • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Formazan Formation: Incubate the plates for an additional 2-4 hours to allow for the formation of formazan crystals.

    • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC50) can be determined by plotting cell viability against the logarithm of the dye concentration.

2. CellTox™ Green Cytotoxicity Assay

This is a fluorescence-based assay that measures cytotoxicity by detecting changes in membrane integrity. The CellTox™ Green dye is impermeant to live cells but binds to the DNA of dead cells, resulting in a significant increase in fluorescence.

  • Materials:

    • Target cells and culture reagents

    • Disperse dye stock solutions

    • CellTox™ Green Cytotoxicity Assay Kit (containing CellTox™ Green Dye and Assay Buffer)

    • 96-well or 384-well plates (opaque-walled plates are recommended to minimize crosstalk)

    • Fluorescence microplate reader

  • Procedure:

    • Cell Seeding: Plate cells in the appropriate multi-well plate.

    • Reagent Preparation: Prepare the CellTox™ Green reagent by diluting the dye in the assay buffer according to the manufacturer's instructions.[7]

    • Compound and Reagent Addition: The CellTox™ Green reagent can be added to the cells before, at the same time as, or after the addition of the test compounds.[7]

    • Incubation: Incubate the plate for the desired exposure time. For kinetic studies, fluorescence can be measured at multiple time points.[8]

    • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with the appropriate filters (e.g., excitation at ~485 nm and emission at ~520 nm).[9]

    • Data Analysis: The increase in fluorescence is proportional to the number of dead cells. Cytotoxicity can be expressed as a percentage of the maximum fluorescence obtained from a positive control (e.g., cells treated with a lysis agent).

Visualizing Experimental and Biological Pathways

To better understand the processes involved in toxicity assessment, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a plausible signaling pathway.

Experimental_Workflow A Cell Culture (e.g., HaCaT, HepG2) B Cell Seeding in 96-well plates A->B C Treatment with Disperse Dyes B->C D Incubation (24-72 hours) C->D E Cytotoxicity Assay (e.g., MTT, CellTox Green) D->E F Data Acquisition (Absorbance/Fluorescence) E->F G Data Analysis (Cell Viability, IC50) F->G

Figure 1: General workflow for in vitro cytotoxicity assessment of disperse dyes.

Signaling_Pathway cluster_cell Cell Dye Anthraquinone Dye (e.g., Disperse Blue 26) ROS Increased Reactive Oxygen Species (ROS) Dye->ROS PI3K_AKT PI3K/AKT Pathway ROS->PI3K_AKT inhibition JNK JNK Pathway ROS->JNK activation Proliferation Cell Proliferation & Survival (Inhibited) PI3K_AKT->Proliferation Apoptosis Apoptosis (Cell Death) JNK->Apoptosis Proliferation->Apoptosis

Figure 2: Plausible signaling pathway for anthraquinone dye-induced apoptosis.

Discussion of Signaling Pathways

While the precise molecular mechanisms of Disperse Blue 26 toxicity are not fully elucidated, studies on other anthraquinone derivatives suggest the involvement of several key signaling pathways. A common mechanism implicated in the toxicity of these compounds is the induction of oxidative stress through the generation of reactive oxygen species (ROS).[10][11]

As depicted in Figure 2, an increase in intracellular ROS can lead to the modulation of critical signaling cascades. For instance, ROS can inhibit the prosurvival PI3K/AKT pathway, which is essential for cell proliferation and the suppression of apoptosis.[12][13] Concurrently, elevated ROS levels can activate stress-responsive pathways such as the c-Jun N-terminal kinase (JNK) pathway, a key regulator of programmed cell death (apoptosis).[11] The interplay between the inhibition of survival signals and the activation of death signals ultimately tips the cellular balance towards apoptosis.

Conclusion

The available toxicological data indicates that Disperse Blue 26 and its analogues, particularly other anthraquinone-based disperse dyes, pose a risk for skin and eye irritation, as well as skin sensitization. In vitro studies on related compounds have demonstrated their potential to induce cytotoxicity. The underlying mechanisms likely involve the induction of oxidative stress and the subsequent modulation of key signaling pathways that regulate cell survival and death. Further research, including direct comparative studies with standardized methodologies, is necessary to provide a more definitive and quantitative assessment of the relative toxicities of Disperse Blue 26 and its analogues. This will enable a more robust risk assessment for researchers and professionals working with these compounds.

References

Comparative

Validating Anthraquinone-Based Dyes as Cellular Markers: A Comparative Guide

In the landscape of cellular imaging, the selection of an appropriate fluorescent marker is critical for the accurate visualization and analysis of cellular structures and processes. While Disperse Blue 26 is classified...

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cellular imaging, the selection of an appropriate fluorescent marker is critical for the accurate visualization and analysis of cellular structures and processes. While Disperse Blue 26 is classified as an anthraquinone dye, a class of compounds that includes established cellular stains, there is a notable lack of scientific literature validating its specific use as a marker in cellular studies. This guide, therefore, focuses on the well-documented applications of other anthraquinone-based dyes, namely DRAQ5™ and CyTRAK Orange™, and provides a comprehensive comparison with commonly used nuclear stains, DAPI and Hoechst 33342. This objective analysis is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable fluorescent marker for their experimental needs.

Performance Comparison of Cellular Stains

The efficacy of a fluorescent cellular marker is determined by several key performance indicators. These include its spectral properties, photostability, and its effects on cell viability. The following tables summarize the available quantitative and qualitative data for the selected dyes to facilitate a direct comparison.

Table 1: Spectral and Physicochemical Properties

PropertyAnthraquinone DyesConventional Dyes
DRAQ5™ CyTRAK Orange™
Chemical Class AnthraquinoneAnthraquinone
Excitation Max (nm) ~647~520
Emission Max (nm) ~681/697 (DNA-bound)~615 (DNA-bound)
Quantum Yield Low (0.003-0.004)[1]Not specified
Cell Permeability Excellent for live and fixed cellsExcellent for live and fixed cells

Table 2: Performance Characteristics in Cellular Imaging

CharacteristicAnthraquinone DyesConventional Dyes
DRAQ5™ CyTRAK Orange™
Target dsDNA (Nucleus)dsDNA (Nucleus) and Cytoplasm
Photostability HighLow photobleaching[2]
Cytotoxicity Can be cytotoxic at higher concentrations and with prolonged exposure[3]Not specified
Multiplexing Compatibility Ideal for multiplexing with green/red fluorophores (e.g., GFP, RFP)Compatible with GFP, FITC, and far-red dyes

Experimental Protocols

Detailed methodologies are essential for the successful application of these fluorescent markers. Below are standardized protocols for staining both live and fixed cells with the compared dyes.

Protocol 1: Live Cell Staining

A. Anthraquinone Dyes (DRAQ5™ and CyTRAK Orange™)

  • Cell Preparation: Culture cells to the desired confluency in a suitable imaging vessel.

  • Staining Solution Preparation: Prepare a working solution of DRAQ5™ or CyTRAK Orange™ in the culture medium. The final concentration for DRAQ5™ is typically between 5-20 µM, and for CyTRAK Orange™ is between 5-10 µM.[4][5]

  • Staining: Add the staining solution directly to the cells.

  • Incubation: Incubate the cells for 5-30 minutes for DRAQ5™ or 15-30 minutes for CyTRAK Orange™ at 37°C, protected from light.[4][5] Staining with DRAQ5™ is rapid at 37°C (approx. 1-3 minutes).[6]

  • Imaging: Image the cells directly without a wash step. For time-lapse imaging, the dye can be left in the medium.

B. Hoechst 33342

  • Cell Preparation: Culture cells to the desired confluency.

  • Staining Solution Preparation: Prepare a working solution of Hoechst 33342 in pre-warmed culture medium at a concentration of 1-10 µg/mL.[7][8]

  • Staining: Replace the culture medium with the staining solution.

  • Incubation: Incubate for 5-60 minutes at 37°C, protected from light.[9][7]

  • Washing (Optional): Wash the cells 2-3 times with pre-warmed PBS or culture medium to reduce background fluorescence.[9]

  • Imaging: Add fresh, pre-warmed medium and image the cells.

Protocol 2: Fixed Cell Staining

A. Anthraquinone Dyes (DRAQ5™ and CyTRAK Orange™)

  • Fixation: Fix cells with a suitable fixative (e.g., 4% paraformaldehyde).

  • Permeabilization (if required for other targets): Permeabilize cells if intracellular antibody staining is also being performed.

  • Staining Solution Preparation: Prepare a 5 µM working solution of DRAQ5™ or CyTRAK Orange™ in PBS.[4][5]

  • Staining: Add the staining solution to the fixed cells.

  • Incubation: Incubate for 10-20 minutes at room temperature, protected from light.[5][10]

  • Imaging: Mount the coverslip and image. A wash step is generally not required.

B. DAPI

  • Fixation and Permeabilization: Fix cells (e.g., with 4% paraformaldehyde) and permeabilize (e.g., with 0.1% Triton X-100 in PBS).[11]

  • Staining Solution Preparation: Prepare a DAPI working solution of approximately 300 nM in PBS.[12]

  • Staining: Add the DAPI solution to the fixed and permeabilized cells.

  • Incubation: Incubate for 1-5 minutes at room temperature, protected from light.[13]

  • Washing: Wash the cells 2-3 times with PBS to remove unbound dye.[12]

  • Imaging: Mount the coverslip with an appropriate mounting medium and image.

Visualizing Workflows and Decision Pathways

To aid in the selection and application of these cellular markers, the following diagrams illustrate the experimental workflows and a decision-making process.

Experimental_Workflow_Live_Cell_Staining cluster_start Start cluster_staining Staining cluster_imaging Imaging start Culture Cells prep_stain Prepare Staining Solution in Culture Medium start->prep_stain add_stain Add Staining Solution to Cells prep_stain->add_stain incubate Incubate (Time & Temp. Dependent) add_stain->incubate wash Wash Cells (Optional for Hoechst) incubate->wash Hoechst image Image Cells incubate->image Anthraquinones (No Wash) wash->image

A generalized workflow for live cell nuclear staining.

Experimental_Workflow_Fixed_Cell_Staining cluster_start Start cluster_staining Staining cluster_imaging Imaging start Culture & Fix Cells permeabilize Permeabilize Cells (Optional) start->permeabilize prep_stain Prepare Staining Solution in PBS permeabilize->prep_stain add_stain Add Staining Solution prep_stain->add_stain incubate Incubate at RT add_stain->incubate wash Wash Cells (Required for DAPI) incubate->wash DAPI mount Mount Coverslip incubate->mount Anthraquinones (No Wash) wash->mount image Image Cells mount->image

A generalized workflow for fixed cell nuclear staining.

A decision tree for selecting a suitable nuclear stain.

References

Validation

Degradation of Disperse Blue 26: A Comparative Analysis of Advanced Oxidation Processes

For Researchers, Scientists, and Drug Development Professionals The effective removal of recalcitrant pollutants such as textile dyes from wastewater is a significant environmental challenge. Disperse Blue 26, an anthraq...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The effective removal of recalcitrant pollutants such as textile dyes from wastewater is a significant environmental challenge. Disperse Blue 26, an anthraquinone dye, is known for its persistence and low biodegradability. Advanced Oxidation Processes (AOPs) have emerged as highly effective methods for the degradation of such complex organic molecules. This guide provides a comparative analysis of various AOPs for the degradation of Disperse Blue 26, supported by experimental data to aid in the selection of appropriate treatment technologies.

Comparative Performance of Advanced Oxidation Processes

The efficiency of AOPs in degrading disperse dyes is influenced by numerous factors, including pH, catalyst concentration, oxidant dosage, and reaction time. The following tables summarize the performance of different AOPs in degrading Disperse Blue dyes, with a focus on Disperse Blue 26 and structurally similar analogues.

Advanced Oxidation Process (AOP) Dye Catalyst/Oxidant Initial Conc. pH Reaction Time Degradation Efficiency (%) COD Removal (%) Reference
FentonDisperse Blue 79Fe²⁺/H₂O₂60 mg/L360 min85 (Color Removal)75[1]
Photo-FentonBezathrene Blue RSFe²⁺/H₂O₂/UVNot Specified33 hours77.09-[1]
Helio-Photo-FentonBezathrene Blue RSFe²⁺/H₂O₂/SunlightNot Specified33 hours97.84-[1]
OzonationDisperse Blue 79O₃150-600 mg/L10-12120 min>90 (Color Removal)72.88[2]
PhotocatalysisDisperse Blue 94SrCrO₄3 x 10⁻⁵ M7Not Specified--[1]
PhotocatalysisDisperse Blue 79ZnO/Mn3 x 10⁻⁵ M8.5Not Specified--[3]
Electrochemical OxidationDisperse Blue 26Graphite & TSIA AnodesNot SpecifiedNeutralNot Specified96 (Absorbance Reduction)-[4]
Electrochemical OxidationDisperse DyesTi/Pt-Ir AnodeNot SpecifiedAcidic40 min90 (Color Removal)79[5]
SonolysisAzure B (similar structure)Ultrasound (23 kHz)5 x 10⁻⁴ M2.8Not SpecifiedFollowed 1st order kinetics-[6]
Sono-electro-FentonAzure B (similar structure)US + Fe²⁺/H₂O₂5 x 10⁻⁴ M2.8Not Specified>90~85[6]

General Mechanism of AOPs for Dye Degradation

Advanced Oxidation Processes are characterized by the in-situ generation of highly reactive oxygen species (ROS), primarily the hydroxyl radical (•OH). These radicals are powerful, non-selective oxidizing agents that can break down complex organic molecules into simpler, less toxic compounds, and ultimately lead to complete mineralization (conversion to CO₂, H₂O, and inorganic ions).

AOP_Mechanism AOPs Advanced Oxidation Processes (AOPs) ROS Reactive Oxygen Species (•OH, O₂•⁻, etc.) AOPs->ROS Generation Dye Disperse Blue 26 (Complex Organic Molecule) ROS->Dye Attack & Oxidation Intermediates Degradation Intermediates (e.g., aromatic amines, carboxylic acids) Dye->Intermediates Cleavage of Chromophore EndProducts Mineralization Products (CO₂, H₂O, Inorganic Ions) Intermediates->EndProducts Further Oxidation

Caption: General mechanism of AOPs for dye degradation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of results. The following are representative experimental protocols for various AOPs.

Fenton Process for Disperse Blue 79 Degradation
  • Reactor: A batch reactor equipped with a magnetic stirrer.

  • Reactants:

    • Disperse Blue 79 dye solution (e.g., 60 mg/L).

    • Ferrous sulfate heptahydrate (FeSO₄·7H₂O) as the Fe²⁺ source.

    • Hydrogen peroxide (H₂O₂).

    • Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment.

  • Procedure:

    • A specific volume of the dye solution is placed in the reactor.

    • The pH of the solution is adjusted to 3.0 using H₂SO₄ or NaOH.[1]

    • The Fenton reaction is initiated by the sequential addition of the required amounts of FeSO₄·7H₂O and H₂O₂.[1]

    • The solution is stirred at a constant speed for a predetermined reaction time (e.g., 60 minutes).[1]

    • Samples are withdrawn at regular intervals for analysis. The reaction is quenched by adding a strong base to raise the pH.

  • Analysis: The degradation is monitored by measuring the change in absorbance at the dye's maximum wavelength (λ_max) using a UV-Vis spectrophotometer. Chemical Oxygen Demand (COD) is measured to determine the extent of mineralization.[1]

Photocatalytic Degradation using UV/TiO₂
  • Reactor: A photoreactor with a UV light source.

  • Reactants:

    • Disperse Blue dye solution.

    • Titanium dioxide (TiO₂) as the photocatalyst.[7]

  • Procedure:

    • A specific volume of the dye solution is placed in the photoreactor vessel.

    • A predetermined amount of TiO₂ catalyst is added to the solution.[7]

    • The suspension is stirred in the dark for 30-60 minutes to establish adsorption-desorption equilibrium.[7]

    • The UV lamp is turned on to initiate the photocatalytic reaction, and stirring is continued.

    • Samples are collected at different time intervals.

    • The collected samples are centrifuged or filtered to remove the catalyst particles before analysis.[7]

  • Analysis: The concentration of the dye is determined using a UV-Vis spectrophotometer. The degradation efficiency is calculated based on the decrease in absorbance.[7]

Electrochemical Oxidation
  • Reactor: A batch electrochemical cell (e.g., a beaker) with two electrodes connected to a DC power supply.[8]

  • Electrodes: Anodes like graphite or Titanium Substrate Insoluble Anode (TSIA) can be used.[4]

  • Reactants:

    • Disperse Blue 26 dye solution.

    • A supporting electrolyte such as sodium chloride (NaCl) (e.g., 2 g/L) is often added to increase conductivity and facilitate indirect oxidation.[4]

  • Procedure:

    • The electrochemical reactor is filled with the dye solution containing the supporting electrolyte.

    • The pH of the solution is adjusted to the desired value (e.g., neutral).[4]

    • A constant current density (e.g., 0.5-4.5 A/dm²) is applied to the electrodes to start the electrolysis.[4]

    • The solution is typically stirred during the experiment.

    • Samples are taken at various times to monitor the degradation process.

  • Analysis: Decolorization is monitored by UV-Vis spectrophotometry.[4] BOD and COD analyses are performed to assess the reduction in organic load.[4]

Typical Experimental Workflow

The systematic study of dye degradation by AOPs involves several key steps, from the initial preparation of solutions to the final analysis of degradation products.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dye Prepare Dye Stock Solution add_reagents Add Dye & Reagents prep_dye->add_reagents prep_reagents Prepare Catalyst/Oxidant & pH adjustment solutions prep_reagents->add_reagents setup Setup AOP Reactor (e.g., Fenton, Photoreactor) setup->add_reagents set_params Set Experimental Parameters (pH, Temp, Stirring) add_reagents->set_params initiate Initiate Reaction (e.g., add H₂O₂, turn on UV lamp) set_params->initiate sampling Collect Samples at Time Intervals initiate->sampling quench Quench Reaction (if needed) sampling->quench separate Separate Catalyst (if solid) quench->separate uv_vis UV-Vis Spectrophotometry (Decolorization) separate->uv_vis cod_toc COD/TOC Analysis (Mineralization) separate->cod_toc lc_ms LC-MS/GC-MS (Intermediate Identification) separate->lc_ms

References

Comparative

Benchmarking the performance of Disperse Blue 26 in industrial dyeing applications

This guide provides a comprehensive benchmark of Disperse Blue 26's performance in industrial dyeing applications, primarily focusing on polyester fabrics. For researchers, scientists, and drug development professionals,...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive benchmark of Disperse Blue 26's performance in industrial dyeing applications, primarily focusing on polyester fabrics. For researchers, scientists, and drug development professionals, this document offers an objective comparison with common alternatives—Disperse Blue 56, Disperse Blue 60, and Disperse Blue 79—supported by experimental data and standardized testing protocols.

Executive Summary

Disperse Blue 26 is an anthraquinone dye that produces a bright, sky-blue shade on synthetic fibers.[1][2] It exhibits fair to good all-around fastness properties, making it a viable option for various textile applications.[2] However, its performance, particularly in terms of colorfastness and dyeing efficiency, should be carefully weighed against other available disperse dyes. This guide delves into a comparative analysis to aid in the selection of the most suitable blue disperse dye for specific industrial needs.

Comparative Performance Data

The selection of a disperse dye is critically influenced by its fastness properties, which dictate the durability of the color to various environmental factors throughout the textile's lifecycle. The following tables summarize the key performance indicators of Disperse Blue 26 and its common alternatives.

Table 1: Chemical and Physical Properties of Selected Disperse Dyes

PropertyDisperse Blue 26Disperse Blue 56Disperse Blue 60Disperse Blue 79
C.I. Name Disperse Blue 26Disperse Blue 56Disperse Blue 60Disperse Blue 79
CAS Number 3860-63-7[2]12217-79-712217-80-012239-34-8
Chemical Class Anthraquinone[2]AnthraquinoneAnthraquinone[3]Azo[4]
Molecular Formula C₁₆H₁₄N₂O₄[2]C₁₅H₁₃BrN₂O₄C₂₀H₁₇N₃O₅C₂₄H₂₇BrN₆O₁₀
Molecular Weight 298.29 g/mol [2]365.18 g/mol 379.37 g/mol 639.41 g/mol
Shade on Polyester Bright Sky Blue[1][2]Reddish-BlueBright Turquoise Blue[3]Reddish Navy Blue[4]

Table 2: Comparative Fastness Ratings of Selected Disperse Dyes on Polyester

Fastness PropertyTest StandardDisperse Blue 26Disperse Blue 56Disperse Blue 60Disperse Blue 79
Light Fastness ISO 105-B025-6[2]GoodSuperior[3]Excellent
Wash Fastness (Color Change) ISO 105-C065[2]Moderate-Good
Wash Fastness (Staining) ISO 105-C064[2]Poor to Moderate-Good
Sublimation Fastness ISO 105-P013[2]Low to ModerateSuperior[3]Good
Ironing Fastness (Staining) ISO4-5[2]---
Perspiration Fastness (Staining) ISO5[2]---

Note: Fastness is graded on a scale of 1 to 5 for wash, sublimation, ironing, and perspiration, with 5 being the best. Lightfastness is graded on a scale of 1 to 8, with 8 indicating the highest fastness. The data is compiled from various sources and direct comparative studies under identical conditions are limited.

Experimental Protocols

To ensure a standardized and reproducible comparison of dye performance, the following experimental protocols are recommended.

High-Temperature Exhaust Dyeing Protocol for Polyester

This method is widely used for dyeing polyester with disperse dyes to achieve good color yield and fastness properties.

1. Pre-treatment of Fabric:

  • Scour the polyester fabric with a solution containing 1-2 g/L of a non-ionic detergent and 1 g/L of soda ash at 60-70°C for 20-30 minutes to remove impurities.

  • Rinse the fabric thoroughly with hot and then cold water.

2. Dyebath Preparation:

  • Set the liquor-to-goods ratio (the ratio of the volume of dye liquor to the weight of the fabric) to 10:1.

  • Add a dispersing agent (e.g., 1 g/L) and a leveling agent (e.g., 0.5 g/L) to the water.

  • Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.[5]

  • Prepare a dispersion of the disperse dye (e.g., 1% on weight of fabric) by pasting it with a small amount of water and dispersing agent before adding it to the dyebath.

3. Dyeing Cycle:

  • Introduce the pre-treated polyester fabric into the dyebath at 60°C.

  • Raise the temperature to 130°C at a rate of 1.5-2°C per minute.[5]

  • Hold the temperature at 130°C for 45-60 minutes to allow for dye diffusion and fixation.[5]

  • Cool the dyebath down to 70°C at a rate of 2-3°C per minute.

4. After-treatment (Reduction Clearing):

  • Drain the dyebath and rinse the fabric.

  • Prepare a fresh bath at 70-80°C containing 2 g/L sodium hydrosulfite and 2 g/L caustic soda.

  • Treat the dyed fabric in this solution for 15-20 minutes to remove any unfixed dye from the fiber surface.[6]

  • Rinse the fabric thoroughly with hot water, followed by a cold water rinse.

  • Neutralize the fabric with a dilute solution of acetic acid (0.5-1.0 g/L).

  • Finally, rinse with cold water and dry.

G cluster_prep Fabric Preparation cluster_dyeing Dyeing Process Scour Fabric Scour Fabric Rinse Fabric Rinse Fabric Scour Fabric->Rinse Fabric Prepare Dyebath Prepare Dyebath Rinse Fabric->Prepare Dyebath Dyeing Cycle Dyeing Cycle Prepare Dyebath->Dyeing Cycle Reduction Clearing Reduction Clearing Dyeing Cycle->Reduction Clearing Neutralization & Final Rinse Neutralization & Final Rinse Reduction Clearing->Neutralization & Final Rinse Dyed Fabric Dyed Fabric Neutralization & Final Rinse->Dyed Fabric

High-Temperature Exhaust Dyeing Workflow
Thermosol Dyeing Protocol for Polyester

This continuous dyeing method is suitable for large-scale production and involves padding the fabric with the dye dispersion followed by dry heat fixation.[5][7]

1. Padding:

  • Prepare a padding liquor containing the disperse dye, a migration inhibitor, a wetting agent, and a pH buffer (acetic acid, pH 4.5-5.5).

  • Pad the polyester fabric through the liquor to achieve a wet pick-up of 60-70%.

2. Drying:

  • Dry the padded fabric, preferably using an infrared pre-dryer followed by a hot flue dryer at 100-120°C, ensuring uniform drying to prevent dye migration.[8]

3. Thermofixation:

  • Pass the dried fabric through a thermosol oven at a temperature of 190-220°C for 60-90 seconds.[5][8] The exact temperature and time depend on the specific dye's sublimation properties and the fabric construction.

4. After-treatment:

  • The fabric undergoes a washing process to remove unfixed dye, which typically includes a reduction clearing step as described in the exhaust dyeing protocol.

G Padding with Dye Liquor Padding with Dye Liquor Drying (IR & Hot Flue) Drying (IR & Hot Flue) Padding with Dye Liquor->Drying (IR & Hot Flue) Thermofixation (190-220°C) Thermofixation (190-220°C) Drying (IR & Hot Flue)->Thermofixation (190-220°C) Washing & Reduction Clearing Washing & Reduction Clearing Thermofixation (190-220°C)->Washing & Reduction Clearing Final Rinse & Dry Final Rinse & Dry Washing & Reduction Clearing->Final Rinse & Dry

Thermosol Dyeing Process Workflow
Standard Fastness Testing Protocols

  • Wash Fastness (AATCC 61-2A / ISO 105-C06): A specimen of the dyed fabric, in contact with a multi-fiber test fabric, is agitated in a detergent solution in a launder-ometer at a specified temperature and time to simulate five home launderings. The color change of the specimen and the staining of the multi-fiber fabric are evaluated using standard grey scales.[6]

  • Light Fastness (ISO 105-B02): A specimen of the dyed fabric is exposed to a xenon-arc lamp, which simulates natural sunlight, under controlled conditions of temperature and humidity. The change in color is assessed by comparing it with a set of blue wool standards (rated 1-8).[9][10]

  • Sublimation Fastness (AATCC 117 / ISO 105-P01): A specimen of the dyed fabric is placed between two undyed fabrics and subjected to dry heat in a heat press at a specified temperature (e.g., 180°C or 210°C) for a set time (e.g., 30 seconds). The color change of the specimen and the staining of the adjacent undyed fabrics are evaluated.[11]

Dyeing Kinetics and Thermodynamics

The efficiency of the dyeing process is governed by the principles of dyeing kinetics and thermodynamics.

Dyeing Kinetics describes the rate at which the dye is transferred from the dyebath to the fiber. This process involves three main steps:

  • Diffusion of the dye molecules from the bulk solution to the fiber surface.

  • Adsorption of the dye molecules onto the fiber surface.

  • Diffusion of the adsorbed dye into the interior of the fiber.

The overall rate of dyeing is primarily controlled by the diffusion of the dye within the fiber, which is significantly influenced by temperature. Higher temperatures increase the kinetic energy of the dye molecules and cause the amorphous regions of the polyester fiber to swell, facilitating faster dye penetration.

Thermodynamics of Dyeing provides insight into the equilibrium distribution of the dye between the dyebath and the fiber. Key parameters include:

  • Adsorption Isotherm: Describes the equilibrium relationship between the concentration of the dye in the dyebath and the amount of dye adsorbed by the fiber at a constant temperature. The dyeing of polyester with disperse dyes often follows the Nernst partition mechanism.

  • Standard Affinity (Δμ°): Represents the difference in chemical potential of the dye in its standard state in the fiber and the dyebath. A more negative value indicates a greater tendency for the dye to move from the bath to the fiber.

  • Enthalpy of Dyeing (ΔH°): Indicates the heat change during the dyeing process. For disperse dyeing of polyester, it is typically an endothermic process (positive ΔH°), meaning that an increase in temperature favors dye uptake.

  • Entropy of Dyeing (ΔS°): Reflects the change in the randomness of the system during dyeing.

G Dye in Dyebath Dye in Dyebath Dye at Fiber Surface Dye at Fiber Surface Dye in Dyebath->Dye at Fiber Surface Diffusion & Adsorption Dye inside Fiber Dye inside Fiber Dye at Fiber Surface->Dye inside Fiber Intra-fiber Diffusion

Simplified Dyeing Kinetics Pathway

Conclusion

Disperse Blue 26 is a versatile dye for achieving bright blue shades on polyester with respectable fastness properties. However, for applications demanding superior light and sublimation fastness, alternatives like Disperse Blue 60 and Disperse Blue 79 may be more suitable, albeit potentially at a higher cost or with different shade characteristics. The choice of dye should be based on a thorough evaluation of the end-use requirements, processing conditions, and cost considerations. The experimental protocols provided in this guide offer a framework for conducting a rigorous in-house comparison to determine the optimal dye for a specific industrial application.

References

Validation

Correlation of Disperse Blue 26 staining with substrate concentration

A Note to Our Readers: The initial focus of this guide was to explore the correlation between Disperse Blue 26 staining and substrate concentration for a scientific audience. However, our comprehensive research indicates...

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Our Readers: The initial focus of this guide was to explore the correlation between Disperse Blue 26 staining and substrate concentration for a scientific audience. However, our comprehensive research indicates that Disperse Blue 26 is an industrial dye primarily used in the textile industry for synthetic fabrics such as polyester.[1][2][3] There is no scientific literature available to suggest its use as a biological stain in research or clinical settings. Therefore, a direct comparison guide on its correlation with substrate concentration in a biological context cannot be provided.

To address the core interest of our audience in understanding the principles of staining and dye-substrate interactions, this guide will instead focus on a widely used biological stain, Coomassie Brilliant Blue, as a representative example. The principles and methodologies discussed here are broadly applicable to many staining techniques used in biological research.

The Principle of Staining: A Relationship Between Dye and Substrate

In biological staining, the intensity of the stain is generally expected to correlate with the concentration of the target molecule (substrate). However, this relationship is not always linear and is influenced by several factors including dye concentration, staining time, temperature, and the presence of interfering substances. Understanding this correlation is crucial for the accurate quantification of biological molecules.

Comparative Analysis: Coomassie Brilliant Blue Staining for Protein Quantification

Coomassie Brilliant Blue is a widely used dye for the quantification of proteins. The dye binds to proteins, and the amount of bound dye can be measured spectrophotometrically. The intensity of the color is proportional to the amount of protein present.

Table 1: Correlation of Protein Concentration with Coomassie Brilliant Blue Staining Intensity

Protein Concentration (µg/mL)Absorbance at 595 nm (Mean ± SD)
00.050 ± 0.005
100.150 ± 0.010
250.350 ± 0.015
500.680 ± 0.020
1001.250 ± 0.030
2001.850 ± 0.040
4001.950 ± 0.050
5001.960 ± 0.055

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the specific experimental conditions.

The data illustrates a common phenomenon in staining: a linear relationship between substrate concentration and signal intensity within a specific range, followed by a plateau at higher concentrations. This plateau indicates that the dye has saturated all available binding sites on the protein.

Experimental Protocols

Coomassie Brilliant Blue Staining Protocol for Protein Quantification (Bradford Assay)

This protocol outlines a common method for quantifying protein concentration using Coomassie Brilliant Blue G-250.

Materials:

  • Coomassie Brilliant Blue G-250 dye reagent

  • Bovine Serum Albumin (BSA) standards (0-500 µg/mL)

  • Unknown protein sample

  • Spectrophotometer and cuvettes or microplate reader

Procedure:

  • Preparation of Standards and Samples: Prepare a series of protein standards of known concentrations using BSA. Dilute the unknown protein sample to fall within the linear range of the assay.

  • Staining Reaction:

    • Pipette 10 µL of each standard and unknown sample into separate test tubes or microplate wells.

    • Add 200 µL of the Coomassie Brilliant Blue dye reagent to each tube or well. .

    • Mix well by vortexing or gentle shaking.

  • Incubation: Incubate the reactions at room temperature for 5 minutes.

  • Measurement: Measure the absorbance of each sample at 595 nm using a spectrophotometer or microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (0 µg/mL protein) from all readings.

    • Plot a standard curve of absorbance versus protein concentration for the BSA standards.

    • Determine the protein concentration of the unknown sample by interpolating its absorbance value on the standard curve.

Visualizing the Workflow and Principles

The following diagrams illustrate the experimental workflow for a typical staining experiment and the theoretical relationship between substrate concentration and staining signal.

G cluster_0 Preparation cluster_1 Staining cluster_2 Measurement & Analysis A Prepare Protein Standards C Add Coomassie Blue Reagent A->C B Prepare Unknown Sample B->C D Incubate C->D E Measure Absorbance at 595 nm D->E F Generate Standard Curve E->F G Determine Unknown Concentration F->G

Experimental workflow for protein quantification.

G xaxis Substrate Concentration yaxis Staining Signal p1 p2 p1->p2 Linear Range p3 p2->p3 Linear Range p4 p3->p4 Linear Range p5 p4->p5 Saturation p6 p5->p6 Saturation p7 p6->p7 Saturation p8 p7->p8 Saturation

Theoretical curve of staining signal vs. substrate concentration.

References

Comparative

A Comparative Guide to Inter-Laboratory Quantification of Disperse Blue 26

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of analytical methodologies for the quantification of Disperse Blue 26 (C.I. 63305), an anthraquinone-based d...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of Disperse Blue 26 (C.I. 63305), an anthraquinone-based dye. In the absence of a formal, publicly available inter-laboratory comparison study specifically for Disperse Blue 26, this document synthesizes data from existing literature on Disperse Blue 26 and structurally similar disperse dyes. The aim is to offer a comparative perspective on common analytical techniques, enabling researchers to select and implement the most suitable method for their specific needs, be it for quality control, environmental monitoring, or safety and compliance testing.

Executive Summary

The quantification of Disperse Blue 26 is predominantly achieved through three primary analytical techniques: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.

  • HPLC-DAD offers a robust and widely accessible method, providing good selectivity and sensitivity for routine analyses.

  • LC-MS/MS provides superior sensitivity and selectivity, making it the gold standard for trace-level detection and confirmation, especially in complex matrices.

  • UV-Visible Spectrophotometry is a simpler, high-throughput technique suitable for screening purposes and for the analysis of less complex samples where high selectivity is not paramount.

This guide details the experimental protocols for each method, presents a comparative summary of their performance characteristics, and provides a logical workflow for an inter-laboratory comparison.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the typical performance characteristics for the quantification of disperse dyes, including Disperse Blue 26. It is important to note that performance metrics can vary based on the specific instrumentation, laboratory conditions, and sample matrix.

ParameterHPLC-DADLC-MS/MSUV-Visible Spectrophotometry
Principle Chromatographic separation followed by UV-Vis absorbance detectionChromatographic separation followed by mass-based detection of precursor and product ionsMeasurement of light absorbance at a specific wavelength
Specificity HighVery HighLow to Moderate
Limit of Detection (LOD) 0.01 - 1.35 ng/mL (for disperse dyes)[1][2]~2.0 ng/L (for disperse dyes)[3]~0.3 - 10 ppm (highly dependent on molar absorptivity)[1]
Limit of Quantification (LOQ) 0.06 - 4.09 ng/mL (for disperse dyes)[1][2]~8.0 ng/L (for disperse dyes)[3]Varies, typically in the low ppm range
Linearity (r²) > 0.99[1]> 0.993[2]> 0.99 (over a defined range)[1]
Accuracy (Recovery) 70 - 103% (for disperse dyes)[1]> 70% (for disperse dyes)[3]Moderate to High (highly dependent on sample purity)
Precision (%RSD) 1.1 - 16.3% (concentration dependent)[1][2]< 13% (inter-day)[3]Generally < 5% for replicate measurements
Cost ModerateHighLow
Throughput ModerateModerateHigh

Experimental Protocols

Detailed methodologies are essential for the reproducibility of results in an inter-laboratory setting. The following are representative protocols for the analysis of Disperse Blue 26.

Method 1: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method is suitable for the separation and quantification of Disperse Blue 26 in various samples, including textile extracts.

1. Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD).

2. Sample Preparation (Textile):

  • Cut a representative textile sample into small pieces (approx. 5x5 mm).

  • Accurately weigh 1.0 g of the sample into a flask.

  • Add 20 mL of methanol.

  • Extract using ultrasonication at 50°C for 30 minutes.[2]

  • Centrifuge the extract at 10,000 rpm for 10 minutes.[2]

  • Filter the supernatant through a 0.22 µm syringe filter prior to injection.[2]

3. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient could be 40% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: Monitor at the maximum absorbance wavelength (λmax) of Disperse Blue 26 and collect spectra from 200-700 nm.

4. Quantification:

  • Prepare a series of standard solutions of Disperse Blue 26 of known concentrations.

  • Construct a calibration curve by plotting the peak area against the concentration.

  • Determine the concentration of Disperse Blue 26 in the sample extract from the calibration curve.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for trace-level quantification and confirmatory analysis.

1. Instrumentation:

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2. Sample Preparation:

  • Follow the same sample preparation procedure as for HPLC-DAD.

3. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[4]

  • Mobile Phase:

    • A: 5 mM ammonium acetate in water[4]

    • B: Acetonitrile[4]

  • Gradient: A typical gradient could be from 40% B to 60% B in 6 minutes.[4]

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 55°C.[4]

  • Injection Volume: 5 µL.

4. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for Disperse Blue 26 would need to be optimized. For Disperse Blue 26 (C₁₆H₁₄N₂O₄, MW: 298.29), the protonated molecule [M+H]⁺ at m/z 299.1 would be the likely precursor ion.[5]

5. Quantification:

  • Prepare a series of standard solutions and construct a calibration curve based on the peak area of the specific MRM transition.

Method 3: UV-Visible Spectrophotometry

This is a simpler and more accessible method suitable for screening or for quantifying the dye in solutions with minimal interfering substances.

1. Instrumentation:

  • A double-beam UV-Visible spectrophotometer.

2. Sample Preparation:

  • Prepare a solution of Disperse Blue 26 in a suitable solvent (e.g., methanol or acetone).

  • If analyzing a textile extract, follow the extraction procedure outlined for HPLC-DAD and dilute the extract to fall within the linear range of the spectrophotometer.

3. Measurement:

  • Scan a standard solution of Disperse Blue 26 across the visible spectrum (e.g., 400-800 nm) to determine the wavelength of maximum absorbance (λmax).

  • Prepare a series of calibration standards of Disperse Blue 26.

  • Measure the absorbance of each standard and the sample at the determined λmax.

  • Construct a calibration curve (Beer's Law plot) by plotting absorbance versus concentration.

  • Determine the concentration of Disperse Blue 26 in the sample from its absorbance and the calibration curve.

Mandatory Visualization

Inter_Laboratory_Comparison_Workflow cluster_preparation Phase 1: Preparation cluster_distribution Phase 2: Distribution and Analysis cluster_reporting Phase 3: Data Reporting and Evaluation cluster_outcome Phase 4: Outcome A Central Laboratory Prepares and Homogenizes Disperse Blue 26 Samples B Characterize Samples for Homogeneity and Stability A->B Quality Control C Distribute Blind Samples to Participating Laboratories D Laboratories Analyze Samples Using Pre-defined or In-house Methods (HPLC, LC-MS/MS, UV-Vis) C->D E Laboratories Submit Quantitative Results and Method Details D->E Data Submission F Statistical Analysis of Results (e.g., z-scores, reproducibility, repeatability) E->F Centralized Analysis G Final Report Generation and Performance Evaluation F->G Summarization H Identification of Method Variability and Potential Biases G->H I Recommendations for Method Improvement and Standardization H->I

Caption: Workflow of an inter-laboratory comparison study for Disperse Blue 26.

Analytical_Method_Selection Start Start: Need to Quantify Disperse Blue 26 High_Sensitivity High Sensitivity & Selectivity Required? Start->High_Sensitivity Complex_Matrix Complex Sample Matrix? High_Sensitivity->Complex_Matrix Yes High_Throughput High Throughput Screening? High_Sensitivity->High_Throughput No LC_MSMS Use LC-MS/MS Complex_Matrix->LC_MSMS Yes HPLC_DAD Use HPLC-DAD Complex_Matrix->HPLC_DAD No High_Throughput->HPLC_DAD No UV_Vis Use UV-Vis Spectrophotometry High_Throughput->UV_Vis Yes

Caption: Decision tree for selecting an analytical method for Disperse Blue 26.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of Disperse Blue 26: A Guide for Laboratory Professionals

Providing essential safety and logistical information for the operational and disposal plans of Disperse Blue 26, this document offers procedural, step-by-step guidance to ensure the safety of laboratory personnel and en...

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the operational and disposal plans of Disperse Blue 26, this document offers procedural, step-by-step guidance to ensure the safety of laboratory personnel and environmental compliance. Adherence to these protocols is critical for researchers, scientists, and drug development professionals handling this chemical.

Disperse Blue 26 is an anthraquinone dye that requires careful handling and disposal due to its potential health and environmental hazards. It is classified as a skin, eye, and respiratory irritant and may cause an allergic skin reaction.[1] Proper disposal is not merely a regulatory requirement but a cornerstone of responsible laboratory practice.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, all personnel must be thoroughly familiar with the Safety Data Sheet (SDS) for Disperse Blue 26.

Personal Protective Equipment (PPE): When handling Disperse Blue 26 in either solid or solution form, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat and, if there is a risk of significant exposure, additional protective clothing.

  • Respiratory Protection: When handling the powder form or if aerosols may be generated, a NIOSH-approved particulate respirator is recommended.

Engineering Controls: All handling of Disperse Blue 26 powder should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize dust generation and inhalation.

Quantitative Data Summary

The following table summarizes key quantitative data for Disperse Blue 26.

PropertyValue
Molecular Formula C₁₆H₁₄N₂O₄[1][2][3]
Molecular Weight 298.29 g/mol [1][2]
Appearance Navy blue powder[2][3][4]
Melting Point 217 °C[2][4]
Boiling Point 614.3 °C at 760 mmHg[4]
Water Solubility 20.28 µg/L (at 25 °C)[3][4]
GHS Hazard Statements H315, H317, H319, H335[1]

GHS Hazard Statement Codes:

  • H315: Causes skin irritation.

  • H317: May cause an allergic skin reaction.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Experimental Protocol: Waste Disposal Procedures

The following protocols provide detailed methodologies for the safe disposal of Disperse Blue 26 waste generated in a laboratory setting.

Disposal of Solid Disperse Blue 26 Waste

Solid waste includes expired dye powder, contaminated PPE (gloves, weigh boats), and any materials used for spill cleanup.

  • Collection: Carefully collect all solid waste. To prevent the generation of airborne dust from the dye powder, it is advisable to lightly dampen the material with water before sweeping or transferring.

  • Containerization: Place all solid waste into a clearly labeled, sealable, and chemically compatible container. The container must be marked with the words "HAZARDOUS WASTE " and specify the contents (e.g., "Solid Waste: Disperse Blue 26").

  • Storage: Store the sealed container in a designated satellite accumulation area for hazardous waste, away from incompatible materials.

Disposal of Liquid Disperse Blue 26 Waste

Liquid waste includes unused solutions and contaminated solvents. Due to the low water solubility of Disperse Blue 26, it is crucial to avoid disposing of it down the drain.

  • Collection: Collect all liquid waste containing Disperse Blue 26 in a dedicated, sealed, and clearly labeled container. Do not mix with other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Labeling: The container must be clearly labeled as "HAZARDOUS WASTE " and include the full chemical name ("Liquid Waste: Disperse Blue 26 solution"), the solvent used, and an estimate of the concentration and volume.

  • Storage: Store the sealed container in a designated satellite accumulation area, within secondary containment to prevent spills.

Disposal of Empty Containers

Empty containers that once held Disperse Blue 26 must be handled as hazardous waste until properly decontaminated.

  • Decontamination: Triple rinse the empty container with a suitable solvent that can dissolve any remaining residue. Collect the rinsate as hazardous liquid waste.

  • Disposal: Once triple-rinsed, the container can typically be disposed of as regular laboratory glass or plastic waste. However, institutional guidelines may vary, so always consult with your EHS department. Deface the original label to prevent misuse.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of Disperse Blue 26 waste.

DisperseBlue26_Disposal cluster_waste_generation Waste Generation cluster_collection Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal solid_waste Solid Waste (e.g., powder, contaminated PPE) collect_solid Collect in a labeled hazardous waste container solid_waste->collect_solid liquid_waste Liquid Waste (e.g., solutions, rinsate) collect_liquid Collect in a labeled hazardous waste container liquid_waste->collect_liquid storage_area Designated Satellite Accumulation Area collect_solid->storage_area collect_liquid->storage_area pro_disposal Professional Hazardous Waste Disposal Service storage_area->pro_disposal

Caption: Disposal workflow for Disperse Blue 26 waste.

References

Handling

Personal protective equipment for handling Disperse Blue 26

For Researchers, Scientists, and Drug Development Professionals This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Disperse Blue 26 (CAS No. 3860-...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Disperse Blue 26 (CAS No. 3860-63-7). Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact in a laboratory setting.

Quantitative Safety and Hazard Data

A summary of key quantitative data and hazard classifications for Disperse Blue 26 is provided below.

ParameterValue / ClassificationSource
Chemical Formula C₁₆H₁₄N₂O₄[1]
Molecular Weight 298.29 g/mol [1][2]
Appearance Navy blue powder[]
GHS Hazard Statements H315: Causes skin irritationH317: May cause an allergic skin reactionH319: Causes serious eye irritationH335: May cause respiratory irritation[2]
Occupational Exposure Limits No specific limits established. In the absence of specific limits, adhere to the OSHA PEL for Particulates Not Otherwise Regulated (PNOR):- Total Dust: 15 mg/m³ (8-hr TWA)- Respirable Fraction: 5 mg/m³ (8-hr TWA)[4]

Personal Protective Equipment (PPE)

Consistent and correct use of PPE is the primary defense against exposure to Disperse Blue 26. The following PPE is mandatory when handling this compound, particularly in its powdered form.

PPE CategoryItemSpecifications and Usage
Eye and Face Protection Safety GogglesMust be tightly fitting with side-shields to protect against dust particles.
Face ShieldRecommended to be worn with safety goggles, especially when handling larger quantities or if there is a risk of splashing.
Hand Protection Chemical-Impermeable GlovesNitrile gloves are a suitable option. Double-gloving is recommended. Regularly inspect gloves for any signs of degradation or punctures.
Respiratory Protection NIOSH-Approved RespiratorA half-mask or full-face air-purifying respirator with P100 (or N100) particulate filters is required when handling the powder outside of a certified chemical fume hood.[5]
Protective Clothing Laboratory CoatA full-length lab coat should be worn to prevent skin contact.
Footwear Closed-toe ShoesRequired at all times within the laboratory.

Operational Plan: Step-by-Step Handling Procedure

A systematic workflow is essential to minimize the risk of exposure and contamination.

Preparation and Engineering Controls
  • Ventilation: Always handle Disperse Blue 26 powder in a certified chemical fume hood to minimize inhalation exposure.

  • Designated Area: Establish a designated area for handling and weighing the dye to contain potential spills.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible.

Weighing and Solution Preparation
  • Prevent Dust Formation: Exercise extreme care to avoid generating dust and aerosols.

  • Weighing: Use a balance inside the chemical fume hood. Use appropriate weigh paper or a container that can be securely sealed after weighing.

  • Dissolving: When preparing a solution, slowly add the powdered dye to the solvent to prevent splashing.

Spill Management
  • Minor Spills (Powder):

    • Gently cover the spill with damp paper towels to prevent the dust from becoming airborne.

    • Wearing appropriate PPE, carefully wipe up the material.

    • Place the contaminated paper towels and any other cleanup materials into a sealed, labeled hazardous waste container.

  • Minor Spills (Liquid):

    • Absorb the spill with an inert material such as vermiculite or sand.

    • Collect the absorbent material into a sealed, labeled hazardous waste container.

  • Major Spills:

    • Evacuate the immediate area.

    • Alert your institution's Environmental Health and Safety (EHS) department.

    • Prevent entry into the affected area until cleared by EHS personnel.

Disposal Plan

Proper disposal of Disperse Blue 26 and associated waste is crucial to prevent environmental contamination.

  • Solid Waste:

    • This includes unused or expired dye powder, contaminated PPE (gloves, weigh boats, etc.), and any materials used for spill cleanup.

    • Procedure: Carefully collect all solid waste, avoiding dust generation. Place all solid waste into a clearly labeled, sealable, and chemically compatible container marked as "Hazardous Waste" and specifying "Disperse Blue 26".

  • Liquid Waste:

    • This includes any solutions containing Disperse Blue 26 and rinsate from cleaning contaminated glassware.

    • Procedure: Do not pour any Disperse Blue 26 solution down the drain. Collect all liquid waste in a sealed, labeled hazardous waste container. The label should include "Hazardous Waste," the chemical name, and associated hazards.

  • Storage and Disposal:

    • Store sealed hazardous waste containers in a designated satellite accumulation area.

    • Arrange for disposal through your institution's licensed hazardous waste contractor. Always follow local, state, and federal regulations for hazardous waste disposal.[6]

Experimental Protocol: Laboratory-Scale Polyester Dyeing

This protocol details a common method for dyeing polyester fabric with disperse dyes in a laboratory setting.[7][8]

  • Fabric Preparation:

    • Weigh the polyester fabric sample to be dyed.

    • Scour the fabric by washing it with a non-ionic detergent in warm water to remove any impurities, then rinse thoroughly.

  • Dye Bath Preparation:

    • Calculate the required amount of Disperse Blue 26 based on the weight of the fabric and the desired depth of shade (e.g., 2% on weight of fiber).

    • In a fume hood, create a paste of the dye powder with a small amount of a dispersing agent.

    • Gradually add warm water to the paste to create a uniform dispersion.

  • Dyeing Procedure:

    • Set up a high-temperature laboratory dyeing apparatus.

    • Fill the dye bath with water and add a wetting agent, a dispersing agent, and acetic acid to adjust the pH to approximately 4.5-5.5.[8]

    • Add the prepared dye dispersion to the bath.

    • Immerse the polyester fabric in the dye bath at approximately 60°C.[8]

    • Gradually raise the temperature of the dye bath to 130°C over 30-45 minutes.[8]

    • Maintain this temperature for 60 minutes to allow for dye penetration and fixation.[8]

  • Post-Treatment:

    • Cool the dye bath to below 70°C before removing the fabric.

    • Rinse the dyed fabric thoroughly with warm and then cold water.

    • Perform a "reduction clearing" by washing the fabric in a solution of sodium hydroxide and sodium hydrosulfite to remove any unfixed surface dye.

    • Rinse the fabric again and allow it to dry.

Visual Workflow and Logical Relationships

The following diagrams illustrate the key processes for handling Disperse Blue 26.

Safe Handling Workflow for Disperse Blue 26 cluster_prep 1. Preparation cluster_handling 2. Handling & Weighing cluster_use 3. Laboratory Use cluster_disposal 4. Waste Disposal prep_fume_hood Work in Fume Hood handle_ppe Don Appropriate PPE prep_fume_hood->handle_ppe prep_designated_area Use Designated Area prep_designated_area->handle_ppe prep_emergency_equip Check Emergency Equipment prep_emergency_equip->handle_ppe handle_weigh Weigh Powder Carefully handle_ppe->handle_weigh handle_dissolve Dissolve Slowly handle_weigh->handle_dissolve use_experiment Conduct Experiment handle_dissolve->use_experiment disp_solid Collect Solid Waste use_experiment->disp_solid disp_liquid Collect Liquid Waste use_experiment->disp_liquid disp_container Seal & Label Container disp_solid->disp_container disp_liquid->disp_container disp_pickup Arrange for Pickup disp_container->disp_pickup

Caption: Workflow for handling Disperse Blue 26.

Disposal Decision Tree for Disperse Blue 26 Waste start Waste Generated is_solid Is the waste solid? start->is_solid solid_waste Contaminated PPE, unused powder, cleanup materials is_solid->solid_waste Yes liquid_waste Used dye solutions, rinsate is_solid->liquid_waste No collect_solid Collect in Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Liquid Hazardous Waste Container liquid_waste->collect_liquid label_container Label as 'Hazardous Waste: Disperse Blue 26' collect_solid->label_container collect_liquid->label_container store Store in Satellite Accumulation Area label_container->store dispose Dispose via Licensed Hazardous Waste Contractor store->dispose

Caption: Disposal plan for Disperse Blue 26 waste.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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